molecular formula C4H6BrN3O B567152 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1210892-10-6

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B567152
CAS No.: 1210892-10-6
M. Wt: 192.016
InChI Key: KMKCULBLUKSXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole is a specialized chemical building block designed for advanced medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with diverse biological targets and its presence in numerous therapeutic agents . The specific substitution pattern on this compound enhances its value as a versatile intermediate; the bromo group at the 5-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies . Simultaneously, the methoxymethyl ether at the 3-position can influence the molecule's physicochemical properties, such as lipophilicity and solubility, and may engage in key hydrogen bonding interactions with enzymatic targets . Triazole derivatives have demonstrated a wide spectrum of significant biological activities, including potent anticancer , antimicrobial , antiviral , anticonvulsant , and anti-inflammatory effects . Furthermore, recent advances highlight the potential of structurally similar triazole compounds as inhibitors of enzymes like tyrosinase . This makes this compound a critical intermediate for researchers developing novel small-molecule inhibitors, probing biological mechanisms, and optimizing lead compounds in therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.

Properties

IUPAC Name

3-bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKCULBLUKSXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672509
Record name 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210892-10-6
Record name 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's core chemical structure, physicochemical properties, synthesis, and purification methodologies. A central focus is placed on a robust framework for its analytical characterization, outlining the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structure elucidation and purity confirmation. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its application in a laboratory setting.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its unique chemical properties, including its ability to participate in hydrogen bonding, its moderate dipole character, and its metabolic stability, make it an ideal building block for designing molecules that can effectively interact with biological targets.[2] Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]

This compound is a key intermediate in the synthesis of more complex molecules. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, while the methoxymethyl group at the C3 position can influence solubility and metabolic stability. Understanding the synthesis and characterization of this specific building block is therefore crucial for programs aimed at developing novel triazole-based therapeutics.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its structure and fundamental properties.

Chemical Structure

The structure of this compound consists of a five-membered 1,2,4-triazole ring substituted with a bromine atom at position 5 and a methoxymethyl group at position 3. The "1H" designation indicates that the nitrogen at position 1 is protonated, one of the possible tautomeric forms of the triazole ring.[6]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is essential for handling, reaction setup, and analytical method development.

PropertyValueSource
Molecular Formula C₄H₆BrN₃O[7][8]
Molecular Weight 192.01 g/mol [7][9]
CAS Number 1210892-10-6[7][9]
Appearance Solid[7]
InChI 1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)[7]
SMILES COCc1n[nH]c(Br)n1[7]

Synthesis and Purification

Plausible Synthesis Pathway

The synthesis could logically proceed from a methoxyacetyl chloride and an aminoguanidine derivative, followed by cyclization and subsequent bromination. The causality here is driven by the need to construct the substituted triazole core. The methoxyacetyl group provides the C3 carbon and its methoxymethyl substituent, while aminoguanidine provides the N1, N2, N4, and C5 atoms of the ring.

Conceptual Experimental Protocol: Synthesis

This protocol is a representative example based on common organic synthesis techniques for related structures. Researchers must adapt and optimize these steps based on their specific laboratory conditions and safety protocols.

  • Step 1: Acylation of Aminoguanidine. Methoxyacetyl chloride is added dropwise to a cooled solution of aminoguanidine hydrochloride in a suitable solvent (e.g., pyridine or DMF) to form the N-methoxyacetylaminoguanidine precursor. The base neutralizes the HCl generated.

  • Step 2: Cyclization. The precursor is heated in a suitable solvent, often with a mild acid or base catalyst, to induce cyclization and dehydration, forming 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine.

  • Step 3: Sandmeyer-type Bromination. The resulting 5-amino-triazole is converted to the target 5-bromo derivative. This typically involves diazotization with sodium nitrite in the presence of a strong acid (like HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom.

  • Step 4: Work-up. Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is quenched, typically with water or a basic solution, and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis work-up often requires purification to remove unreacted starting materials and byproducts. Recrystallization is a cost-effective and powerful technique for this purpose.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system like ethanol/water or ethyl acetate/hexanes is a common starting point.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum. The purity should be assessed by HPLC and melting point analysis.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Methoxyacetyl Chloride, Aminoguanidine) acylation Step 1: Acylation start->acylation cyclization Step 2: Cyclization to Triazole Core acylation->cyclization bromination Step 3: Bromination cyclization->bromination workup Step 4: Aqueous Work-up & Extraction bromination->workup crude Crude Product workup->crude dissolve Dissolve in Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate dry Drying filtrate->dry final Pure Product (>98%) dry->final

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where the results of each analysis corroborate the others.

Overview of the Analytical Workflow

The logical flow of analysis starts with chromatographic assessment of purity, followed by spectroscopic methods to confirm the molecular weight and detailed structure.

G start Purified Solid Sample hplc Purity Check (HPLC >98%) start->hplc ms Mass Spectrometry (MS) Confirm Molecular Weight hplc->ms If pure nmr NMR Spectroscopy (¹H & ¹³C) Elucidate Structure ms->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups nmr->ir final Confirmed Structure & Purity ir->final

Caption: A typical analytical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Causality: The magnetic field experienced by each proton is shielded or deshielded by its local electronic environment. This causes protons in different parts of the molecule to resonate at different frequencies (chemical shifts), allowing for their differentiation.

  • ¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule.

Expected ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale
-OCH₃ (Methoxy)~3.4~59A singlet integrating to 3 protons in a typical aliphatic ether region.
-CH₂- (Methylene)~4.6~68A singlet integrating to 2 protons, shifted downfield due to the adjacent oxygen and triazole ring.
N-H (Triazole)>10 (broad)N/AA broad singlet, often exchangeable with D₂O. Its chemical shift can be highly variable.
C3 (Triazole)N/A~160Carbon attached to two nitrogens and the methoxymethyl group.
C5 (Triazole)N/A~145Carbon attached to two nitrogens and the bromine atom. Its signal will be significantly lower due to the halogen.

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of the elemental formula.

  • Causality: The molecule is ionized, and the resulting charged particle is accelerated through a magnetic or electric field. The mass-to-charge ratio (m/z) is measured, which for a singly charged ion, corresponds to the molecular weight.

  • Expected Result: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₄H₇BrN₃O⁺. A key feature to look for is the isotopic pattern characteristic of a bromine-containing compound: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds (e.g., stretching, bending).

  • Expected Key Peaks:

    • ~3100-3000 cm⁻¹: C-H stretching (aromatic/heterocyclic).

    • ~2950-2850 cm⁻¹: C-H stretching (aliphatic from methoxymethyl).

    • ~1600-1450 cm⁻¹: C=N and N=N stretching within the triazole ring.

    • ~1100 cm⁻¹: C-O stretching of the ether group.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable building block. Its utility stems from the synthetic versatility of the C-Br bond.

  • Scaffold for Elaboration: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position, enabling the rapid generation of diverse chemical libraries for screening.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the group at the C5 position, medicinal chemists can probe the SAR of a lead compound. This helps in optimizing potency, selectivity, and pharmacokinetic properties. The 1,2,4-triazole core often acts as a key pharmacophore that anchors the molecule to its biological target, while the substituents at C3 and C5 fine-tune the interaction.[1]

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate safety precautions must be observed.

  • Hazard Identification: The compound is classified as Acute Toxicity, Oral, Category 4.[7][11] The GHS signal word is "Warning" with the hazard statement H302: Harmful if swallowed.[7][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.[7]

References

  • Vertex AI Search Result. This compound. Accessed January 15, 2026.
  • Sigma-Aldrich. This compound. Accessed January 15, 2026.
  • BLDpharm. 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole. Accessed January 15, 2026.
  • Sigma-Aldrich. 5-Bromo-3-(methoxymethyl)
  • PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. Accessed January 15, 2026.
  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Accessed January 15, 2026.
  • PubMed. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Accessed January 15, 2026.
  • Sigma-Aldrich. 3-Bromo-5-methoxy-1H-1,2,4-triazole. Accessed January 15, 2026.
  • Santa Cruz Biotechnology. 3-Bromo-1H-1,2,4-triazole. Accessed January 15, 2026.
  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Accessed January 15, 2026.
  • PubMed. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Accessed January 15, 2026.
  • Biosynth. 5-Bromo-1H-1,2,4-triazole. Accessed January 15, 2026.
  • Current issues in pharmacy and medicine. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Accessed January 15, 2026.
  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • BLD Pharm. 5-Bromo-1H-1,2,4-triazole. Accessed January 15, 2026.
  • Fine Chemical Technologies. Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Accessed January 15, 2026.
  • RSC Publishing. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. Accessed January 15, 2026.
  • PubMed. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Accessed January 15, 2026.
  • MDPI.

Sources

An In-Depth Technical Guide to 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole (CAS No. 1210892-10-6): Properties and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[2] This technical guide focuses on a specific, functionalized derivative, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole (CAS No. 1210892-10-6). While this compound is primarily cataloged as a research chemical for early discovery, its structural features suggest significant potential as a versatile synthetic building block in the development of novel therapeutic agents and other functional molecules. This guide will provide an in-depth analysis of its known properties and, by extension, its probable applications in drug discovery and materials science, based on the well-established chemistry of the 5-bromo-1,2,4-triazole class of compounds.

Physicochemical Properties

This compound is a solid at room temperature. Its core structure consists of a five-membered 1,2,4-triazole ring, substituted with a bromine atom at the 5-position and a methoxymethyl group at the 3-position. The bromine atom is a key reactive handle, while the methoxymethyl group can influence solubility and steric interactions.

PropertyValueSource
CAS Number 1210892-10-6N/A
Molecular Formula C₄H₆BrN₃ON/A
Molecular Weight 192.01 g/mol N/A
Physical Form SolidN/A
InChI Key KMKCULBLUKSXDU-UHFFFAOYSA-NN/A
SMILES COCc1n[nH]c(Br)n1N/A

Synthetic Utility: A Versatile Intermediate

The primary utility of this compound lies in its role as a synthetic intermediate. The bromine atom at the 5-position of the triazole ring is an excellent leaving group, making it amenable to a variety of substitution and cross-coupling reactions. This allows for the introduction of diverse functionalities at this position, enabling the synthesis of large libraries of novel 1,5-disubstituted 1,2,4-triazoles.

Synthetic_Utility Figure 1: Synthetic pathways utilizing 5-bromo-1,2,4-triazoles. cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Product Scaffolds start 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, base nucleophilic Nucleophilic Substitution (e.g., Thiols) start->nucleophilic Base aryl_triazole 1,5-Disubstituted (Aryl)-1,2,4-triazoles suzuki->aryl_triazole alkynyl_triazole 1,5-Disubstituted (Alkynyl)-1,2,4-triazoles sonogashira->alkynyl_triazole amino_triazole 1,5-Disubstituted (Amino)-1,2,4-triazoles buchwald->amino_triazole thio_triazole 1,5-Disubstituted (Thioether)-1,2,4-triazoles nucleophilic->thio_triazole

Caption: Synthetic utility of 5-bromo-1,2,4-triazoles as intermediates.

Potential Applications and Mechanism of Action of Derivatives

While specific biological data for this compound is not publicly available, the extensive research on its structural class allows for the extrapolation of its potential applications. Many 1,5-disubstituted 1,2,4-triazoles, synthesized from 5-bromo precursors, have demonstrated significant biological activity, particularly as anticancer agents.

One prominent mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Mechanism_of_Action Figure 2: General mechanism of tubulin polymerization inhibition. cluster_drug Drug Action cluster_tubulin Cellular Target cluster_cellular_effect Cellular Consequences drug 1,5-Disubstituted 1,2,4-triazole Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to colchicine site microtubule Microtubule Polymer drug->microtubule Inhibits Polymerization tubulin->microtubule Polymerization g2m G2/M Phase Cell Cycle Arrest microtubule->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis Induces

Caption: General mechanism of tubulin polymerization inhibition by 1,2,4-triazole derivatives.

Experimental Protocols

The following is a representative protocol for the synthesis of a 1,5-disubstituted 1,2,4-triazole using a 5-bromo-1,2,4-triazole as a starting material, adapted from the literature.[3] This illustrates a common application of compounds like this compound.

Protocol: Suzuki Cross-Coupling for the Synthesis of 1-Aryl-5-(substituted)-1H-1,2,4-triazoles

  • Materials:

    • 5-Bromo-1-aryl-1H-1,2,4-triazole (1.0 mmol)

    • Substituted boronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

    • Triphenylphosphine (PPh₃, 0.1 mmol)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add the 5-bromo-1-aryl-1H-1,2,4-triazole, substituted boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-5-(substituted)-1H-1,2,4-triazole.

Conclusion

This compound is a valuable, yet understudied, chemical entity. While direct applications are not yet documented in peer-reviewed literature, its structure strongly suggests its utility as a versatile synthetic intermediate. The presence of a reactive bromine atom at the 5-position allows for the facile synthesis of a wide range of 1,5-disubstituted 1,2,4-triazoles. Given that this broader class of compounds has shown significant promise in medicinal chemistry, particularly as potent anticancer agents that target tubulin polymerization, this compound represents a key building block for the discovery and development of next-generation therapeutics. Further research into the reaction scope and biological activities of its derivatives is warranted.

References

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of 3- and 5-substituted 1,2,4-triazoles. (n.d.). Retrieved from [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). Retrieved from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [Link]

Sources

The Emerging Potential of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. This technical guide delves into the specific and largely unexplored class of 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole derivatives. While direct literature on this particular scaffold is nascent, this paper will provide a comprehensive overview of its synthetic feasibility, explore the medicinal chemistry rationale behind its unique substitution pattern, and extrapolate its potential as a source of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer drug discovery. By examining the established biological activities of structurally related 1,2,4-triazole analogs, we will build a robust framework for guiding future research and development in this promising chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds with therapeutic potential.

Introduction: The 1,2,4-Triazole Core - A Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties beneficial for drug design.[1] Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for amide and ester groups have cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] A vast number of 1,2,4-triazole derivatives have been synthesized and evaluated, demonstrating a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.

This guide focuses on a specific, underexplored derivative: This compound . The strategic placement of a bromine atom at the 5-position and a methoxymethyl group at the 3-position presents an intriguing combination of functionalities that could lead to novel biological activities and improved pharmacokinetic profiles.

Synthetic Strategies: Accessing the this compound Scaffold

While specific literature detailing the synthesis of this compound is not abundant, its synthesis can be logically deduced from established methods for constructing substituted 1,2,4-triazoles. A plausible and efficient synthetic approach would involve a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a pathway involving the cyclization of a key thiosemicarbazide intermediate, followed by functional group manipulations.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Functionalization cluster_4 Final Product A Methoxyacetic acid C Methoxyacetyl-thiosemicarbazide A->C Activation & Condensation B Thiosemicarbazide B->C D 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol C->D Base-catalyzed cyclization E Desulfurization & Bromination D->E Oxidative desulfurization followed by bromination F 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(methoxyacetyl)hydrazine-1-carbothioamide (Intermediate C)

  • To a solution of methoxyacetic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for 30 minutes.

  • Add thiosemicarbazide (1.0 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol (Intermediate D)

  • Dissolve the 2-(methoxyacetyl)hydrazine-1-carbothioamide (1.0 eq) in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the 1,2,4-triazole-3-thiol.

Step 3: Synthesis of this compound (Final Product F)

  • The conversion of the thiol to the bromo derivative can be achieved in a two-step process. First, the thiol group is removed (desulfurization). This can be accomplished using an oxidizing agent like nitric acid or hydrogen peroxide in acetic acid.

  • The resulting 3-(methoxymethyl)-1H-1,2,4-triazole is then brominated at the 5-position. A common brominating agent for such heterocycles is N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator such as benzoyl peroxide.[3]

Medicinal Chemistry Rationale: The Significance of the Bromo and Methoxymethyl Substituents

The choice of bromine at the C5 position and a methoxymethyl group at the C3 position is not arbitrary and is grounded in established medicinal chemistry principles.

The Role of the Bromo Substituent

Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The introduction of a bromine atom can:

  • Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Introduce a Site for Hydrogen Bonding: The bromine atom can act as a weak hydrogen bond acceptor, potentially influencing binding affinity to biological targets.

  • Serve as a Handle for Further Derivatization: The C-Br bond can be a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Influence Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the triazole ring, affecting its ionization state at physiological pH.

The Role of the Methoxymethyl Substituent

The methoxymethyl group (MOM) is a small, flexible, and relatively polar substituent that can offer several advantages in drug design:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[4]

  • Modulation of Lipophilicity: While the methyl group is lipophilic, the ether oxygen introduces polarity. The overall effect on lipophilicity is generally a slight decrease or neutral contribution when attached to an aromatic system.[4]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage. However, O-demethylation by cytochrome P450 enzymes can be a metabolic pathway.[4]

  • Conformational Flexibility: The flexible nature of the methoxymethyl side chain can allow for optimal positioning within a binding pocket to maximize interactions.

Potential Biological Activities: An Inferential Approach

Given the lack of direct experimental data, the potential biological activities of this compound derivatives can be inferred from the extensive body of research on structurally similar compounds.

Potential Antimicrobial Activity

1,2,4-triazole derivatives are well-established as potent antimicrobial agents. Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.

  • Mechanism of Action (Antifungal): The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of membrane integrity and ultimately, fungal cell death. The nitrogen atoms of the triazole ring are known to coordinate with the heme iron atom in the active site of the enzyme.

  • Structure-Activity Relationship (SAR) Insights: Studies on various 1,2,4-triazole derivatives have shown that the nature and position of substituents on the triazole ring significantly influence their antimicrobial activity. The presence of a halogen atom on the triazole ring or on appended aromatic rings has often been correlated with enhanced activity.

Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassTarget Organism(s)Reported Activity (MIC)Reference
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesBacillus subtilis31.25 µg/mL[5]
Nalidixic acid-based 1,2,4-triazole-3-thione derivativesPseudomonas aeruginosa16 µg/mL[5]
Ofloxacin analogues with 1,2,4-triazoleGram-positive and Gram-negative bacteria0.25 - 1 µg/mL[5]

Based on these precedents, it is highly plausible that this compound derivatives could exhibit significant antibacterial and/or antifungal activity.

Potential Anticancer Activity

The 1,2,4-triazole scaffold is also a promising pharmacophore for the development of anticancer agents. Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with potent cytotoxic activity against various cancer cell lines.

  • Mechanisms of Action (Anticancer): 1,2,4-triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

    • Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), and tubulin.

    • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

    • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.

  • Structure-Activity Relationship (SAR) Insights: The anticancer activity of 1,2,4-triazoles is highly dependent on the nature of the substituents. The presence of halogenated phenyl rings and other heterocyclic moieties has been shown to be beneficial for activity. For instance, some studies have indicated that a bromo group is essential for the anticancer activity of certain 1,2,3-triazole-containing chalcone derivatives.[6]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC₅₀/GI₅₀)Reference
Novel 1,2,4-triazole derivativesVarious cancer cell linesPotent antiproliferative activity
5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivativesPC3 prostate cancer cellsSignificant cytotoxic activities[7]
1,2,3-triazole-containing chalcone derivativesA549 lung cancer cellsIC₅₀: 8.67–11.62 μM[6]

The unique combination of a bromo and a methoxymethyl group in the target scaffold could lead to novel interactions with anticancer targets, making this an exciting area for further investigation.

Experimental Protocols for Biological Evaluation

To assess the potential antimicrobial and anticancer activities of novel this compound derivatives, standardized in vitro assays are essential.

Antimicrobial Activity Assays

Antimicrobial Assay Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Further Characterization A Synthesized Triazole Derivatives C Disk Diffusion Assay A->C B Bacterial/Fungal Strains B->C D Broth Microdilution Assay (Determine MIC) C->D Active Compounds E Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E

Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.

5.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assays

Anticancer Assay Workflow cluster_0 Preparation cluster_1 Cytotoxicity Screening cluster_2 Mechanism of Action Studies A Synthesized Triazole Derivatives C MTT or SRB Assay (Determine IC₅₀) A->C B Cancer Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D Active Compounds E Apoptosis Assays (e.g., Annexin V) C->E F Enzyme Inhibition Assays C->F

Caption: A standard workflow for the in vitro evaluation of anticancer compounds.

5.2.1. MTT Assay for Cytotoxicity (IC₅₀ Determination)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the well-established biological activities of related 1,2,4-triazole derivatives, it is reasonable to hypothesize that compounds based on this core structure will exhibit potent antimicrobial and/or anticancer properties. The strategic inclusion of a bromine atom and a methoxymethyl group offers a unique combination of physicochemical properties that can be fine-tuned through further derivatization to optimize potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Efficient Synthesis: Development and optimization of a robust and scalable synthetic route to the core scaffold and its derivatives.

  • Library Synthesis and SAR Studies: Creation of a diverse library of analogs by modifying the substituents at various positions of the triazole ring to establish clear structure-activity relationships.

  • Comprehensive Biological Evaluation: Screening of the synthesized compounds against a broad panel of microbial pathogens and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which the active compounds exert their biological effects.

This technical guide provides a foundational framework to stimulate and guide further investigation into this intriguing class of heterocyclic compounds. The exploration of this compound derivatives holds the potential to yield novel drug candidates with significant therapeutic value.

References

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

  • (Reference for a general synthesis of 1,2,4-triazoles)
  • Asif, M. (2014). A review on the anticancer and antimicrobial potentials of 1,2,4-triazole derivatives. PubMed. [Link]

  • (Reference for a specific anticancer 1,2,4-triazole deriv
  • Kaplaushenko, A. G., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]

  • Taylor & Francis Online. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • (Reference for a specific antimicrobial 1,2,4-triazole deriv
  • (Reference for a protocol for anticancer activity evalu
  • (Reference for a protocol for antimicrobial activity evalu
  • (Reference for bioisosteric replacement in triazoles)
  • (Reference for SAR of halo-1,2,4-triazoles)
  • (Reference for another anticancer 1,2,4-triazole deriv
  • Frontiers in Pharmacology. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • (Reference for another antimicrobial 1,2,4-triazole deriv
  • (Reference for another synthesis of 1,2,4-triazoles)
  • ResearchGate. (2020). Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and trans‐amides. [Link]

  • ResearchGate. (2021). Triazoles as Bioisosteres in Medicinal Chemistry: A Recent Update. [Link]

Sources

A Theoretical and Computational Scrutiny of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety represents a cornerstone in the landscape of medicinal chemistry and drug development.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is a "privileged scaffold," meaning its structural framework is amenable to a wide array of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant effects.[1][3][4] The strategic incorporation of a bromine atom and a methoxymethyl group, as seen in 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, offers unique opportunities for modulating the compound's reactivity, lipophilicity, and potential interactions with biological targets. This guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the structure-activity relationships of this promising molecule, offering a roadmap for its potential development as a therapeutic agent.

Molecular Architecture and Physicochemical Properties

This compound (CAS Number: 1210892-10-6) is a solid compound with the empirical formula C₄H₆BrN₃O and a molecular weight of 192.01 g/mol .[5] The core of the molecule is the 1,2,4-triazole ring, which can exist in different tautomeric forms.[3][6] However, the substitution pattern in this compound likely favors a specific tautomer, which can be predicted and confirmed through quantum chemical calculations. The presence of the bromine atom at the 5-position significantly influences the electronic distribution within the triazole ring, enhancing its potential for specific interactions and serving as a handle for further synthetic modifications.[2] The methoxymethyl group at the 3-position can impact the molecule's solubility and hydrogen bonding capabilities.

Synthetic Pathways: A Conceptual Framework

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methodologies for constructing substituted 1,2,4-triazoles. A plausible synthetic strategy would involve the cyclization of appropriate precursors followed by functional group interconversion.

A common route to functionalized 1,2,4-triazoles involves the reaction of an acid hydrazide with a suitable one-carbon synthon.[1] For the target molecule, this could begin with methoxyacetohydrazide, which can be cyclized to form the 3-(methoxymethyl)-1H-1,2,4-triazole core. Subsequent bromination at the C5 position, a common reaction for electron-rich heterocyclic systems, would yield the final product.[2]

Alternatively, a strategy involving the use of a bromo-substituted precursor could be employed. For instance, the reaction of a bromo-substituted imidate with hydrazine could lead to the formation of the bromo-triazole ring, which could then be further functionalized. The regioselectivity of N-alkylation is a critical consideration in triazole synthesis, and the presence of a bromine atom can direct the alkylation to a specific nitrogen atom.[7]

Theoretical Investigations: Unveiling Molecular Behavior

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for investigating the molecular properties of 1,2,4-triazole derivatives.[1][8][9] These computational approaches provide invaluable insights into the molecule's electronic structure, stability, and reactivity, which are crucial for understanding its potential biological activity.[10][11]

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of this compound.[1]

Protocol for DFT Calculations:

  • Software: Gaussian 16 or similar quantum chemistry software package.[8][9]

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for organic molecules.[9]

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for this type of molecule.[6][12]

  • Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Property Calculations: Following optimization, various molecular properties are calculated, including:

    • Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.[1][10]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and helps identify potential sites for electrophilic and nucleophilic attack.[10][13]

    • Spectroscopic Properties: Theoretical IR, NMR, and UV-Vis spectra can be calculated and compared with experimental data for structural validation.[9][14]

Table 1: Representative DFT-Calculated Properties of this compound (Hypothetical Data)

PropertyCalculated ValueSignificance
Optimized Geometry
C5-Br Bond Length~1.85 ÅIndicates a typical covalent bond length.
N1-N2 Bond Length~1.38 ÅShorter than a typical N-N single bond, indicating some double bond character within the triazole ring.[3]
C3-C(methoxymethyl) Bond Length~1.48 ÅStandard single bond length.
Electronic Properties
HOMO Energy-7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE)5.7 eVA larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity.[6]
Dipole Moment~3.5 DIndicates a polar molecule, which can influence its solubility and interactions with polar biological targets.
Spectroscopic Data
Calculated IR FrequenciesC-Br stretch: ~650 cm⁻¹; N-H stretch: ~3400 cm⁻¹Can be correlated with experimental IR spectra to confirm the presence of specific functional groups.[9]
Calculated ¹³C NMR ShiftsC5 (attached to Br): ~145 ppmThe bromine atom deshields the attached carbon, resulting in a downfield chemical shift.

Diagram 1: DFT Calculation Workflow

DFT_Workflow Start Define Molecular Structure (this compound) Setup Select DFT Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) Start->Setup Opt Geometry Optimization Setup->Opt Freq Frequency Calculation Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Validation->Opt Yes (Re-optimize) Properties Calculate Molecular Properties (HOMO-LUMO, MEP, Spectra) Validation->Properties No Analysis Analyze and Interpret Results Properties->Analysis End End Analysis->End

Caption: A generalized workflow for performing DFT calculations on this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mechanism and affinity.[11] This is a critical step in rational drug design, helping to identify potential biological targets and guide the optimization of lead compounds.[1][15]

Given the known anticancer and antifungal activities of many 1,2,4-triazole derivatives, a relevant target for a molecular docking study of this compound could be an enzyme involved in cancer cell proliferation, such as a cyclin-dependent kinase (CDK), or a fungal enzyme like lanosterol 14α-demethylase.

Protocol for Molecular Docking:

  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular modeling software.[15]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking:

    • Run the docking algorithm to place the ligand into the defined binding site of the protein. The algorithm will explore various conformations and orientations of the ligand.

    • The docking results are typically scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis:

    • Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's active site residues.

    • Visualize the protein-ligand complex to gain a deeper understanding of the binding mode.

Diagram 2: Molecular Docking Workflow

Docking_Workflow PDB Obtain Protein Structure (PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP DefineSite Define Binding Site PrepP->DefineSite Ligand Prepare Ligand (3D structure, energy minimization) Docking Perform Molecular Docking Ligand->Docking DefineSite->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Interactions (Hydrogen bonds, hydrophobic, etc.) Scoring->Analysis End Identify Potential Lead Compound Analysis->End

Caption: A streamlined workflow for conducting molecular docking studies with this compound.

Potential Applications in Drug Development

The theoretical studies of this compound provide a strong foundation for its exploration as a potential therapeutic agent. The insights gained from DFT and molecular docking can guide its development in several ways:

  • Anticancer Drug Discovery: Many 1,2,4-triazole derivatives have shown promising anticancer activity.[16] Molecular docking studies can help identify specific cancer-related protein targets for which this compound may have a high binding affinity. The bromine atom can potentially form halogen bonds with the protein, a type of interaction that is increasingly recognized as important in drug design.

  • Antifungal Drug Development: The 1,2,4-triazole ring is a key pharmacophore in several successful antifungal drugs, such as fluconazole and itraconazole.[3] These drugs target fungal lanosterol 14α-demethylase. Molecular docking can be used to evaluate the potential of this compound as an inhibitor of this enzyme.

  • Lead Optimization: The theoretical data can guide the synthesis of new derivatives with improved potency and selectivity. For example, the bromine atom can be replaced with other functional groups through nucleophilic substitution to explore structure-activity relationships.[2] DFT calculations can predict how these modifications will affect the electronic properties and reactivity of the molecule.

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, building upon the well-established therapeutic potential of the 1,2,4-triazole scaffold. Theoretical and computational studies, including DFT and molecular docking, are essential for a comprehensive understanding of its molecular properties and for guiding its development as a potential drug candidate.[11] Future research should focus on the synthesis and experimental validation of the theoretical predictions, including spectroscopic characterization and in vitro biological evaluation against relevant targets. The integration of computational and experimental approaches will be crucial for unlocking the full therapeutic potential of this promising compound.

References

  • Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide - Benchchem.
  • A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE - RAD Proceedings.
  • 2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed.
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest.
  • (PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum - ResearchGate.
  • 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole - Benchchem.
  • Synthesis, crystal structure elucidation, DFT analysis, drug-likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID-19 - PubMed Central.
  • Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies - Benchchem.
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | CoLab.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Semantic Scholar.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI.
  • This compound - Sigma-Aldrich.
  • This compound.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal.
  • (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate.
  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC.
  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed.

Sources

Bromo-Substituted Triazoles: From Foundational Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocycle, represents one of the most significant structural motifs in contemporary drug discovery, prized for its metabolic stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] The introduction of a bromine atom onto this scaffold transforms it from a stable core into a versatile and reactive intermediate, unlocking a vast chemical space for derivatization. This technical guide provides a comprehensive exploration of the discovery and history of bromo-substituted triazoles. It traces the evolution of their synthesis from early direct bromination techniques to the revolutionary advent of copper-catalyzed "click" chemistry. Furthermore, this guide elucidates the strategic importance of the bromo-substituent as both a regioselective directing group and a versatile synthetic handle for complex molecule construction, particularly through transition-metal-catalyzed cross-coupling reactions. Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers and drug development professionals a thorough understanding of the causality behind experimental choices and the immense potential of bromo-triazoles in building the next generation of therapeutics.

The Triazole Scaffold: A Historical Perspective

Discovery and Early Chemistry

The journey of triazole chemistry began in the late 19th century. The name "triazole" was first introduced in 1885 by Bladin to describe the five-membered aromatic ring system containing three nitrogen atoms.[3] That same year, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the groundwork for over a century of heterocyclic chemistry.[1] These foundational studies established the fundamental structure, aromaticity, and basic chemical properties of the triazole ring system.

The Rise of a Privileged Structure in Medicinal Chemistry

It was not until the mid-20th century that the full potential of the triazole scaffold was realized, particularly in medicinal and agricultural chemistry.[4] Triazoles are now considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This status is derived from a unique combination of physicochemical properties:

  • Metabolic Stability: The aromatic triazole ring is exceptionally stable and resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[2][5]

  • Bioisosterism: The triazole nucleus is a well-established bioisostere for amide and ester bonds, as well as other five-membered heterocycles like imidazoles and pyrazoles.[5][6] This allows for the substitution of metabolically labile groups to improve drug-like properties without sacrificing binding affinity.

  • Hydrogen Bonding and Dipole Moment: The nitrogen atoms act as hydrogen bond acceptors, while N-H triazoles can also be donors, facilitating strong and specific interactions with biological targets.[2] The ring's significant dipole moment further contributes to binding interactions.[7]

These attributes have led to the development of numerous successful drugs across a wide range of therapeutic areas, including antifungal agents (e.g., fluconazole, posaconazole), anticancer therapies, and antiviral treatments.[3][8]

The Advent of Bromo-Substituted Triazoles: Foundational Synthetic Strategies

The introduction of a bromine atom onto the triazole ring was a critical step in expanding its synthetic utility. Early methods focused on the direct functionalization of the pre-formed heterocyclic core.

Direct Electrophilic Bromination

The π-deficient nature of the triazole ring carbons, due to the electronegativity of the adjacent nitrogen atoms, makes them susceptible to nucleophilic attack, while the nitrogen atoms are prone to electrophilic substitution.[3] However, direct bromination of the carbon atoms is a well-established and effective method. This reaction proceeds via an electrophilic substitution mechanism where a "positive bromine" species attacks the triazole ring.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often in the presence of an acid or a radical initiator.[9][10][11] For instance, 1H-1,2,4-triazole can be readily converted to 3,5-Dibromo-4H-1,2,4-triazole in high yield.[9][10] The choice of reagents and reaction conditions is critical for controlling the regioselectivity of the bromination.[12][13]

Experimental Protocol: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole[9][10]

This protocol describes a classic method for the direct bromination of a pre-formed triazole ring.

Step 1: Reaction Setup

  • In a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve 1H-1,2,4-triazole in an appropriate solvent (e.g., water or an acidic medium).

Step 2: Addition of Brominating Agent

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or an aqueous solution of bromine, to the stirred solution. The reaction is often exothermic and may require cooling.

Step 3: Reaction Execution

  • Heat the reaction mixture to reflux and maintain for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the crude product with water to remove any remaining inorganic salts.

  • The product, 3,5-Dibromo-4H-1,2,4-triazole, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary: Direct Bromination of Triazoles

Starting MaterialBrominating AgentConditionsProductYieldReference
1H-1,2,4-triazoleBromine/NBSAqueous, Reflux3,5-Dibromo-4H-1,2,4-triazole74%[9][10]
1H-1,2,3-triazoleBromine/NBS-4,5-Dibromo-1H-1,2,3-triazole78%[9][10]
2-Phenyl-1,2,3,2H-triazoleBr₂ / Ag₂SO₄ / H₂SO₄3 hours2-p-bromophenyl-1,2,3,2H-triazole-[14]

The "Click" Chemistry Revolution: A Paradigm Shift in Bromo-Triazole Synthesis

While direct bromination is effective, the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction by Sharpless and others in the early 2000s revolutionized triazole synthesis.[15] This "click" reaction provided an exceptionally efficient, regioselective, and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles under mild conditions, with broad tolerance for other functional groups.[16]

This new paradigm allowed for the synthesis of bromo-substituted triazoles not by functionalizing the ring post-synthesis, but by constructing the ring from a bromo-containing building block, such as a bromo-alkyne or a bromo-azide.[3] This approach offers superior control over isomer formation and is central to the modular assembly of complex molecules in modern drug discovery.[6][17]

Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Synthesis of a 1-Aryl-4-bromo-1H-1,2,3-triazole

This protocol outlines a general procedure for synthesizing a bromo-substituted triazole using a bromo-alkyne precursor.

Caption: Experimental workflow for the CuAAC synthesis of a bromo-substituted 1,2,3-triazole.

Step 1: Reagent Preparation

  • In a round-bottom flask, dissolve the selected aryl azide (1.0 eq) and the corresponding bromo-alkyne (1.1 eq) in a solvent mixture, typically t-butanol and water (1:1).

Step 2: Catalyst Addition

  • To the stirred solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.

Step 3: Reaction

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 6-24 hours. Monitor the consumption of the limiting reagent by TLC.

Step 4: Isolation and Purification

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to yield the pure bromo-substituted 1,2,3-triazole.

The Strategic Role of the Bromo-Substituent in Modern Drug Discovery

The true power of bromo-substituted triazoles lies not in the final molecule itself, but in its capacity as a versatile intermediate. The bromine atom serves two critical, strategic roles: as a directing group and as a synthetic handle for late-stage functionalization.

Bromine as a Regioselective Directing Group

The presence of a bromine atom on the triazole ring can influence the regioselectivity of subsequent reactions. A key example is the N-alkylation of 4-bromo-NH-1,2,3-triazoles. The bromo-substituent sterically and electronically disfavors alkylation at the adjacent N-1 position, thereby directing alkyl halides to react selectively at the N-2 position.[18] This provides a highly efficient and regioselective route to 2,4-disubstituted 1,2,3-triazoles, a substitution pattern that can be difficult to achieve through other methods.[18]

Bromine as a Versatile Synthetic Handle

The carbon-bromine bond on the triazole ring is an ideal anchor point for introducing further molecular complexity. It serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Cross-Coupling: Reacting a bromo-triazole with a boronic acid in the presence of a palladium catalyst allows for the synthesis of 2,4,5-trisubstituted triazoles, providing access to highly decorated and complex molecular architectures.[18]

  • Hydrogenation/Debromination: The bromine atom can be selectively removed via hydrogenation.[18] This allows for a synthetic strategy where the bromine atom is used first as a directing group (e.g., for N-2 alkylation) and then removed to yield a 2,4-disubstituted triazole.[18]

This dual utility allows for divergent synthesis from a single bromo-triazole intermediate, making it an invaluable tool for building libraries of compounds in drug discovery programs.

Caption: Divergent synthetic pathways from a bromo-triazole intermediate.

Conclusion and Future Outlook

The history of bromo-substituted triazoles is a compelling narrative of chemical innovation. From the initial direct bromination of a ring structure discovered in the 19th century, the field has evolved dramatically with the advent of powerful synthetic tools like the CuAAC reaction. This has shifted the role of bromo-triazoles from simple halogenated heterocycles to pivotal, multi-functional intermediates in the synthesis of complex, biologically active molecules.

The ability to use the bromine atom as a regioselective controller and a versatile point of attachment for cross-coupling reactions ensures that these compounds will remain at the forefront of medicinal chemistry and drug development. Future research will likely focus on leveraging these intermediates in ever more sophisticated synthetic cascades, such as palladium-catalyzed C-H activation strategies, to build novel polyheterocyclic systems with unique therapeutic potential.[17] For researchers aiming to navigate and expand the chemical space of bioactive compounds, a deep understanding of the synthesis and strategic application of bromo-substituted triazoles is not just beneficial, but essential.

References

  • Wang, X. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11, 5460-5493. Available from: [Link]

  • Butler, R. N., & Evans, A. M. (1974). Mechanism of cyclisation of N-(1,2,4-triazol-3-yl)hydrazonyl bromides to mixtures of isomeric triazolotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 997-1004. Available from: [Link]

  • Canadian Science Publishing. (n.d.). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Journal of Chemistry. Available from: [Link]

  • Coelho, D. et al. (2024). Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. Available from: [Link]

  • Alam, M. A. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13. Available from: [Link]

  • Chen, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available from: [Link]

  • Yuchuan, L. et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available from: [Link]

  • Shaabani, S. et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 11(52), 32675-32699. Available from: [Link]

  • Santos, M. S. D. et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(1). Available from: [Link]

  • Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. Available from: [Link]

  • El-Sayed, N. N. E. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 995-1002. Available from: [Link]

  • Yuchuan, L. et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research. Available from: [Link]

  • Semantic Scholar. (2020). Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • Kaur, H. et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]

  • Chen, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available from: [Link]

  • Büchel, K. H. (1983). The History of Azole Chemistry. ACS Symposium Series. Available from: [Link]

  • Kaur, H. et al. (2021). Synthetic and therapeutic review of triazoles and hybrids. ResearchGate. Available from: [Link]

  • Kumar, A. et al. (2024). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Molecules, 29(14), 3298. Available from: [Link]

  • Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. Available from: [Link]

  • Geng, R. et al. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 52(69), 10452-10463. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of 1,2,3-Triazoles. Available from: [Link]

  • StudyCorgi. (2024). Electrophilic and radical bromination of bromo derivatives via NBS. Available from: [Link]

  • Agasyan, P. K. et al. (2001). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. ResearchGate. Available from: [Link]

  • ResearchGate. (2014). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. Available from: [Link]

  • Wang, X. et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, A. et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(19), 6610. Available from: [Link]

  • Pathania, R. et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 169, 134-169. Available from: [Link]

  • Grambow, C. A. et al. (2020). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. ACS Catalysis, 10(19), 11077-11082. Available from: [Link]

  • Li, Y. et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Available from: [Link]

  • Perrone, R. et al. (2016). 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. Journal of Medicinal Chemistry, 59(5), 2247-2253. Available from: [Link]

  • Li, Y. et al. (2020). Application of triazoles in the structural modification of natural products. European Journal of Medicinal Chemistry, 195, 112283. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available from: [Link]

  • ResearchGate. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Available from: [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Its unique structural features, including its five-membered ring with three nitrogen atoms, allow for diverse substitutions that can modulate its pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of 1,2,4-triazole derivatives as potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3][4]

The subject of this guide, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, is a novel derivative with the empirical formula C₄H₆BrN₃O. The presence of a bromine atom and a methoxymethyl group suggests the potential for unique biological interactions. Halogenation, particularly bromination, has been shown to enhance the biological activity of various heterocyclic compounds.[5] This guide provides a comprehensive framework for the preliminary biological screening of this compound, drawing upon established methodologies for the evaluation of 1,2,4-triazole derivatives.

Part 1: In Vitro Cytotoxicity Screening

A crucial first step in the biological evaluation of any new chemical entity is to assess its cytotoxic potential. This provides an initial indication of its potential as an anticancer agent and helps to determine safe dosage ranges for further studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Methodology:

  • Cell Line Selection: A panel of human cancer cell lines should be selected to represent different tumor types. Common choices include:

    • MDA-MB-231: Triple-negative breast cancer[7][8]

    • A-549: Non-small-cell lung cancer[9][10]

    • HeLa: Cervical cancer[9]

    • Hep-G2: Hepatocellular carcinoma[6]

    • A non-cancerous cell line, such as human embryonic kidney cells (HEK-293T)[9], should be included to assess selectivity.

  • Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

    • The cells are treated with the compound and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MDA-MB-23115.21.8
A-54922.52.5
HeLa18.92.1
Hep-G225.13.2
HEK-293T> 1008.5
Visualization: Cytotoxicity Screening Workflow

G cluster_0 In Vitro Cytotoxicity Screening Select Cancer & Normal Cell Lines Select Cancer & Normal Cell Lines Seed Cells in 96-well Plates Seed Cells in 96-well Plates Select Cancer & Normal Cell Lines->Seed Cells in 96-well Plates Treat with Compound (Serial Dilutions) Treat with Compound (Serial Dilutions) Seed Cells in 96-well Plates->Treat with Compound (Serial Dilutions) Incubate (48-72h) Incubate (48-72h) Treat with Compound (Serial Dilutions)->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Measure Absorbance Measure Absorbance Add MTT Reagent->Measure Absorbance Calculate IC50 Values Calculate IC50 Values Measure Absorbance->Calculate IC50 Values

Caption: Workflow for MTT-based cytotoxicity screening.

Part 2: Antimicrobial Activity Screening

1,2,4-triazole derivatives are well-known for their broad-spectrum antimicrobial properties.[11] Therefore, screening this compound for antibacterial and antifungal activity is a logical step.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][12]

Methodology:

  • Microorganism Selection: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[5]

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[5]

    • Fungi: Candida albicans, Aspergillus niger[11]

  • Inoculum Preparation: Bacterial and fungal cultures are grown to a specific turbidity corresponding to a known cell density.

  • Assay Procedure:

    • The compound is serially diluted in a 96-well plate containing appropriate growth media.

    • Each well is inoculated with the standardized microbial suspension.

    • Positive (microbes with no compound) and negative (media only) controls are included.

    • The plates are incubated under appropriate conditions for each microorganism.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Hypothetical MIC Values
MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Antibacterial Control)Fluconazole MIC (µg/mL) (Antifungal Control)
Staphylococcus aureus161-
Bacillus subtilis320.5-
Escherichia coli640.25-
Pseudomonas aeruginosa>1281-
Candida albicans8-2
Aspergillus niger16-4
Visualization: Antimicrobial Screening Workflow

G cluster_1 Antimicrobial Screening Select Bacterial & Fungal Strains Select Bacterial & Fungal Strains Prepare Standardized Inoculum Prepare Standardized Inoculum Select Bacterial & Fungal Strains->Prepare Standardized Inoculum Serial Dilution of Compound in 96-well Plate Serial Dilution of Compound in 96-well Plate Prepare Standardized Inoculum->Serial Dilution of Compound in 96-well Plate Inoculate Wells Inoculate Wells Serial Dilution of Compound in 96-well Plate->Inoculate Wells Incubate Incubate Inoculate Wells->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow for MIC determination via broth microdilution.

Part 3: In Vivo Preliminary Assessment

Promising results from in vitro studies warrant a preliminary in vivo evaluation to assess the compound's efficacy and safety in a living organism.

Experimental Protocol: Acute Toxicity Study (OECD 423 Guideline)

An acute toxicity study is essential to determine the safety profile of the compound and to establish a dose for subsequent efficacy studies.[1][13][14]

Methodology:

  • Animal Model: Swiss albino mice are commonly used for this study.[1][13]

  • Procedure:

    • Animals are divided into groups and administered a single dose of the compound at different concentrations.

    • The animals are observed for signs of toxicity and mortality over a period of 14 days.

    • Body weight changes and any abnormal clinical signs are recorded.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model for Antitumor Activity

The EAC model is a well-established in vivo model for screening potential anticancer agents.[1][7][13]

Methodology:

  • Tumor Induction: EAC cells are injected intraperitoneally into mice to induce tumor formation.

  • Treatment: After 24 hours of tumor inoculation, the mice are treated with the compound at different doses for a specified period. A standard anticancer drug is used as a positive control.

  • Evaluation Parameters:

    • Mean Survival Time (MST): The average lifespan of the treated mice is compared to the control group.

    • Body Weight: Changes in body weight are monitored throughout the experiment.

    • Hematological Parameters: Blood samples are collected to analyze red blood cell count, white blood cell count, and hemoglobin levels.

    • Tumor Volume and Weight: In solid tumor models, the size and weight of the tumor are measured at the end of the study.[1][13]

Visualization: In Vivo Screening Cascade

G cluster_2 In Vivo Preliminary Screening In Vitro Hit Compound In Vitro Hit Compound Acute Toxicity Study (OECD 423) Acute Toxicity Study (OECD 423) In Vitro Hit Compound->Acute Toxicity Study (OECD 423) Determine Maximum Tolerated Dose (MTD) Determine Maximum Tolerated Dose (MTD) Acute Toxicity Study (OECD 423)->Determine Maximum Tolerated Dose (MTD) In Vivo Efficacy Model (e.g., EAC) In Vivo Efficacy Model (e.g., EAC) Determine Maximum Tolerated Dose (MTD)->In Vivo Efficacy Model (e.g., EAC) Evaluate Antitumor/Antimicrobial Activity Evaluate Antitumor/Antimicrobial Activity In Vivo Efficacy Model (e.g., EAC)->Evaluate Antitumor/Antimicrobial Activity Lead Candidate for Further Development Lead Candidate for Further Development Evaluate Antitumor/Antimicrobial Activity->Lead Candidate for Further Development

Caption: A general cascade for in vivo preliminary screening.

Conclusion and Future Directions

This guide outlines a systematic approach for the preliminary biological screening of this compound. Based on the extensive research on related 1,2,4-triazole derivatives, this compound holds promise for exhibiting significant cytotoxic and antimicrobial activities. The proposed workflow provides a solid foundation for generating initial data on its biological profile. Positive outcomes from these preliminary screens would justify further, more detailed investigations into its mechanism of action, structure-activity relationships, and potential as a therapeutic agent.

References

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Available at: [Link]

  • Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines. PubMed. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Publishing. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. Available at: [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Bentham Science. Available at: [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. Available at: [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]

  • (PDF) Antimicrobial and anthelmintic activities of some newly synthesized triazoles. Available at: [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]

  • Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

Sources

Whitepaper: The Bromine Advantage: A Deep Dive into the Physicochemical and Mechanistic Roles of Bromine in Triazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the backbone of numerous antifungal, anticancer, and herbicidal agents.[1][2] The strategic modification of this privileged heterocycle is a key focus of drug development, with halogenation emerging as a particularly potent tool for optimizing bioactivity.[3][4] While fluorine and chlorine are common choices, the introduction of bromine offers a unique combination of physicochemical properties that can profoundly enhance molecular recognition, metabolic stability, and overall efficacy. This in-depth technical guide explores the multifaceted role of bromine in modulating the bioactivity of triazole derivatives. We will dissect the underlying principles of halogen bonding, analyze the impact of bromine on key pharmacokinetic parameters, and provide field-proven experimental workflows for the synthesis and evaluation of these powerful compounds.

Introduction: The Triazole Scaffold and the Rationale for Bromination

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles.[5] Their unique electronic structure, metabolic stability, and capacity for hydrogen bonding make them excellent bioisosteres for amide bonds and other functional groups, contributing to their widespread use in drug design.[6][7] Many blockbuster drugs, such as the antifungal fluconazole and the anticancer agent anastrozole, feature the triazole core, highlighting its therapeutic significance.[2][8]

The process of "bromination," or the introduction of a bromine atom into a molecular structure, is a strategic decision in drug design aimed at enhancing therapeutic activity and optimizing pharmacokinetic profiles.[3][9] The advantages of incorporating bromine are multifaceted and stem from its distinct atomic properties:

  • Size and Polarizability: Bromine is larger and more polarizable than fluorine and chlorine. This allows it to form significant van der Waals interactions and a particularly strong type of non-covalent interaction known as a halogen bond.[10]

  • Lipophilicity: The introduction of bromine generally increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross biological membranes and improve cell permeability.[4]

  • Metabolic Blocking: Due to its size, a bromine atom can act as a "metabolic shield," sterically hindering the enzymatic degradation (e.g., by cytochrome P450 enzymes) of a nearby part of the molecule, thereby increasing its half-life.[4][9]

This guide will systematically explore how these properties translate into enhanced bioactivity for triazole-based compounds.

The Mechanistic Underpinning: How Bromine Influences Target Interaction

The primary mechanism by which bromine enhances bioactivity is through its unique ability to form strong, directional non-covalent interactions, most notably the halogen bond.

The Halogen Bond: A Key to Enhanced Affinity and Selectivity

A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site, such as the lone pair of electrons on an oxygen, nitrogen, or sulfur atom in a biological target.[3][11] The strength of this bond increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.[12]

The formation of a bromine-mediated halogen bond within a protein's active site can significantly increase the binding affinity and residence time of a triazole ligand.[10][13] This interaction is highly directional, providing a level of specificity that is often difficult to achieve with less specific hydrophobic interactions alone.[11]

HalogenBond cluster_0 Brominated Triazole Ligand cluster_1 Protein Active Site Triazole Triazole Ring Aryl Aryl Group Bromine Br Acceptor O=C Bromine->Acceptor Halogen Bond (δ+···δ-) ~165° Angle Aryl->Bromine C-Br Bond Residue Peptide Backbone (e.g., Glycine)

Caption: Bromine σ-hole interaction with a carbonyl oxygen.

This diagram illustrates the optimal geometry for a halogen bond between the electrophilic σ-hole on the bromine atom of a triazole derivative and the nucleophilic carbonyl oxygen of a peptide backbone residue. This specific and directional interaction can anchor the ligand in the binding pocket, enhancing potency.[12]

Impact on Metabolic Stability

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism, often through the oxidation of aromatic rings. The introduction of a bulky bromine atom at a position susceptible to metabolism can physically block the enzyme's access, preventing degradation and thereby increasing the drug's bioavailability and duration of action.[9] While this is a common strategy, it is crucial to assess the metabolic stability of new compounds, as metabolic pathways can shift to other parts of the molecule.[14]

Structure-Activity Relationship (SAR) of Brominated Triazoles

The biological effect of bromination is highly dependent on the position of the bromine atom and the overall molecular context. SAR studies are critical to understanding these nuances.[15][16] For instance, in a series of antifungal triazoles, placing a bromine atom on a terminal phenyl ring often enhances activity against key fungal pathogens.[17][18]

Compound Substitution Antifungal Activity (MIC, µg/mL) vs. C. albicans Rationale for Activity Change
Parent Triazole H16Baseline activity.
Fluoro-Triazole 4-F8Increased activity due to favorable electronic properties, but weaker halogen bonding potential.
Chloro-Triazole 4-Cl4Good balance of lipophilicity and electronic effects; moderate halogen bonding.[19]
Bromo-Triazole 4-Br0.5Strong halogen bonding potential and optimal lipophilicity significantly enhance target binding and cell penetration.[17][20]

This table represents generalized data compiled from typical SAR studies for illustrative purposes.

Applications Across Different Fields

The benefits of incorporating bromine into triazole structures have been demonstrated across multiple domains.

  • Antifungal Agents: Many triazole antifungals, such as voriconazole and posaconazole, work by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in the fungal cell membrane.[21] Brominated triazoles have shown potent inhibition of this enzyme, with the bromine atom often forming a key halogen bond with residues in the active site.[20]

  • Anticancer Agents: In oncology, triazoles have been developed as inhibitors of targets like tubulin polymerization.[22][23] The introduction of bromine can enhance the binding to the colchicine site on tubulin, leading to more potent cytotoxic effects against cancer cell lines.

  • Herbicides: Triazole-based herbicides can act through various mechanisms, including the inhibition of amino acid biosynthesis or fatty acid synthesis.[24][25] Amitrole, a 3-amino-1,2,4-triazole, inhibits an enzyme involved in histidine biosynthesis.[26] Strategic bromination of novel triazole herbicides can improve their uptake by plants and enhance their inhibitory activity on target enzymes.

Experimental Protocols: A Self-Validating Workflow

The synthesis and evaluation of brominated triazoles require robust and reproducible methodologies.

Synthesis of a Brominated Triazole Derivative

This protocol provides a generalized, two-step workflow for the synthesis of a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, a common precursor for further derivatization.[27][28]

SynthesisWorkflow Start 1,2,4-Triazole Step1 Bromination (e.g., Br₂, H₂O) Start->Step1 Intermediate 3,5-Dibromo-1H-1,2,4-triazole Step1->Intermediate Step2 N-Alkylation or Suzuki Coupling Intermediate->Step2 Product Final Brominated Triazole Product Step2->Product

Caption: General synthetic workflow for brominated triazoles.

Protocol: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole [27][29]

  • Causality: This initial step introduces the bromine atoms onto the triazole core. Using aqueous bromine is an effective and common method for this transformation.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1,2,4-triazole (1.0 eq) in water.

  • Bromination: Warm the solution to approximately 40-45°C. Add liquid bromine (excess, e.g., 3.0 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature.

    • Self-Validation: The formation of a precipitate and a change in the solution's color indicate the reaction is proceeding.

  • Reaction Monitoring: Stir the resulting solution for an additional 2 hours at the same temperature. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Workup: Cool the reaction mixture in an ice bath. Filter the resulting precipitate and wash thoroughly with cold water to remove excess bromine and hydrobromic acid.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to yield pure 3,5-dibromo-1H-1,2,4-triazole.

    • Self-Validation: Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values.

Bioactivity Assay: Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for evaluating antifungal efficacy.

  • Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the synthesized brominated triazole in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of test concentrations.

    • Causality: A serial dilution is essential to precisely determine the lowest concentration that inhibits growth.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: Wells containing a known antifungal drug (e.g., fluconazole).

    • Negative Control (Growth Control): Wells containing only the medium and the inoculum (no compound).

    • Sterility Control: Wells containing only the medium.

    • Self-Validation: The negative control must show clear fungal growth, and the sterility control must remain clear. The positive control should show inhibition at its known MIC, validating the assay's sensitivity.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by using a spectrophotometric plate reader.

Conclusion and Future Outlook

The strategic incorporation of bromine into triazole scaffolds is a powerful and proven strategy for enhancing bioactivity. The ability of bromine to form strong, directional halogen bonds, increase lipophilicity, and act as a metabolic shield provides a unique toolkit for medicinal chemists.[3][9][30] As our understanding of protein-ligand interactions becomes more sophisticated through computational modeling and structural biology, the rational design of brominated triazoles will become even more precise. Future research will likely focus on leveraging these properties to overcome drug resistance, improve target selectivity, and develop novel therapeutics and agrochemicals with superior efficacy and safety profiles.

References

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Yu, H.-X., Niu, H.-X., Wang, Y., Li, Y.-C., & Pang, S.-P. (n.d.). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

  • IntechOpen. (n.d.). Triazoles: a privileged scaffold in drug design and novel drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Researches in Triazole Compounds as Medicinal Drugs. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Triazole Compounds: Recent Advances in Medicinal Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Potapskyi, E., et al. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • Tethys Chemical. (n.d.). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • AZoM. (n.d.). What Is Bromine Used For?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • bioRxiv. (n.d.). Halogen bonds between ligands and proteins: can we use them in validation?. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of compounds 8 and 9. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Retrieved from [Link]

  • ResearchGate. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]

  • National Institutes of Health. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro phase I metabolism of the triazole fungicide bromuconazolle and its four enantiomers. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Retrieved from [Link]

  • Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers. Retrieved from [Link]

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review | Request PDF. Retrieved from [Link]

  • ResearchGate. (2019). Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferas. Retrieved from [Link]

  • PubMed. (n.d.). Overview of herbicide mechanisms of action. Retrieved from [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methods for the structural confirmation, purity assessment, and comprehensive characterization of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. As a substituted triazole, this compound represents a class of heterocyclic scaffolds with significant interest in medicinal chemistry and materials science.[1] Ensuring the unambiguous identification and purity of such molecules is a critical prerequisite for their application in research and development. This guide outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, tailored for researchers, quality control analysts, and drug development professionals.

Introduction and Rationale

The 1,2,4-triazole ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceutical agents.[2][3] The specific functionalization of this ring, as in this compound, dictates its chemical properties and potential biological activity. The bromine atom provides a handle for further synthetic modifications (e.g., cross-coupling reactions), while the methoxymethyl group influences solubility and hydrogen bonding capabilities.

A multi-technique analytical approach is non-negotiable for validating the molecular structure and ensuring batch-to-batch consistency. This note explains the causality behind method selection and provides robust, self-validating protocols to establish the identity, structure, and purity of the target compound.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₄H₆BrN₃O
Molecular Weight 192.01 g/mol
CAS Number 1210892-10-6[4]
Appearance Typically a solid
SMILES COCc1n[nH]c(Br)n1
InChI Key KMKCULBLUKSXDU-UHFFFAOYSA-N

Overall Analytical Workflow

A sequential and orthogonal analytical strategy is paramount. The workflow begins with techniques that confirm the molecular structure (NMR and MS) and concludes with methods that quantify purity (HPLC and Elemental Analysis). Each step provides a layer of validation, contributing to a comprehensive characterization package.

G cluster_0 Structural Confirmation cluster_1 Purity & Compositional Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms MW HPLC HPLC (Purity Assay) MS->HPLC Identity Confirmed EA Elemental Analysis (CHNX) HPLC->EA Purity ≥95% Final Fully Characterized Reference Standard EA->Final Composition Confirmed Synthesis Synthesized Compound 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole Synthesis->NMR Primary Structure cluster_workflow Mass Spectrometry Workflow cluster_analysis Data Analysis Sample Dissolve sample in ACN:H₂O with 0.1% Formic Acid Infusion Direct Infusion or LC Inlet Sample->Infusion ESI Electrospray Ionization (Positive Ion Mode) Infusion->ESI TOF Time-of-Flight (TOF) Mass Analyzer ESI->TOF Detector Detection & Data Acquisition TOF->Detector Spectrum Acquired Mass Spectrum Detector->Spectrum IsotopeCheck Identify [M+H]⁺ and [M+2+H]⁺ (1:1 Intensity Ratio) Spectrum->IsotopeCheck HRMSCheck Calculate Elemental Formula (from accurate mass) IsotopeCheck->HRMSCheck Pattern Matches Confirmation Structure Confirmed HRMSCheck->Confirmation Formula Matches

Caption: Workflow for HRMS analysis highlighting the critical bromine isotope check.

Protocol 4.1: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and water (1:1 v/v) containing 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion.

  • Instrumentation: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition:

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Scan a mass range from m/z 100 to 500.

    • Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).

Data Interpretation and Expected Results
  • Molecular Ion: Two prominent peaks of nearly equal abundance will be observed.

    • [M+H]⁺ (with ⁷⁹Br): Calculated m/z = 191.9774. Found m/z should be within 5 ppm.

    • [M+2+H]⁺ (with ⁸¹Br): Calculated m/z = 193.9753. Found m/z should be within 5 ppm.

  • Confirmation: The observation of this isotopic doublet with the correct mass accuracy provides very strong evidence for the assigned structure. [5]

High-Performance Liquid Chromatography (HPLC): Purity Determination

Expertise & Rationale: HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds and intermediates. [6]A reversed-phase (RP-HPLC) method using a C18 column is a robust starting point for a molecule of this polarity. The method separates the main compound from impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. [6]UV detection is suitable due to the presence of the UV-active triazole ring. The goal is to develop a method that shows a single, sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Protocol 5.1: RP-HPLC Purity Assay
  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Instrumentation & Conditions:

ParameterRecommended ConditionRationale
Instrument Standard HPLC with UV DetectorWidely available and suitable for this chromophore.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column providing good resolution. [6]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFAStrong organic solvent for elution.
Elution Mode Isocratic (e.g., 60% A, 40% B) or GradientStart with isocratic; use gradient if impurities are close to the main peak.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 220 nmWavelength where the triazole ring is expected to absorb.
Injection Vol. 10 µLStandard volume for analytical assays.
  • Analysis: Inject the sample and record the chromatogram for at least 10 minutes or until all components have eluted. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Elemental Analysis: Compositional Verification

Expertise & Rationale: Elemental analysis provides a fundamental confirmation of a compound's empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen. For this molecule, analysis should also include bromine (CHNX analysis). The experimentally determined percentages must agree with the theoretically calculated values within a narrow margin (typically ±0.4%) to validate the compound's elemental composition. [7][8]

Protocol 6.1: CHN+Br Analysis
  • Sample Preparation: Provide 2-3 mg of a highly pure, dry sample (recrystallized or purified by column chromatography) to a certified analytical laboratory. The sample must be free of residual solvents.

  • Instrumentation: A dedicated CHN elemental analyzer. Bromine content is often determined by a separate method like ion chromatography after combustion.

  • Data Interpretation: Compare the experimental results with the theoretical values.

ElementTheoretical %Acceptable Experimental Range
Carbon (C) 25.0124.61 - 25.41
Hydrogen (H) 3.152.75 - 3.55
Nitrogen (N) 21.8921.49 - 22.29
Bromine (Br) 41.6141.21 - 42.01

A result within the acceptable range provides the final piece of evidence, confirming that the empirical formula of the synthesized compound is correct.

References

  • Al-Amiery, A. A. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Engineering and Applied Sciences. Available from: [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Available from: [Link]

  • Sravya, G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. Available from: [Link]

  • Wang, C., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available from: [Link]

  • ResearchGate. Elemental analysis of synthesized final compounds. Available from: [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available from: [Link]

  • Sharipova, S. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Available from: [Link]

Sources

Application of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacological activities.[1][2] This guide focuses on the strategic application of a key building block, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole , in the design and synthesis of novel therapeutic agents. We will delve into its synthetic utility, potential pharmacological applications, and provide detailed protocols for its derivatization.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural feature that imparts a unique combination of physicochemical properties.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antimicrobial effects.[2][4] The presence of the triazole moiety in a drug candidate can enhance its metabolic stability and improve its pharmacokinetic profile.

The Strategic Importance of this compound

This compound is a particularly valuable intermediate in drug discovery for several key reasons:

  • Versatile Handle for Derivatization: The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of substituents through well-established cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The methoxymethyl group at the 3-position can influence the solubility and lipophilicity of the final compounds, potentially improving their drug-like properties.

  • Access to Novel Chemical Space: The unique substitution pattern of this building block provides access to novel chemical entities that may exhibit unique pharmacological profiles.

Synthesis of the Core Scaffold

A plausible synthetic route to this compound involves a two-step process: the formation of the 3-(methoxymethyl)-1H-1,2,4-triazole core followed by selective bromination.

Protocol 1: Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole

This protocol is adapted from methodologies for the synthesis of similar 3-substituted-1,2,4-triazoles.

Materials:

  • Methoxyacetohydrazide

  • Formamidine acetate

  • Sodium methoxide

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve methoxyacetohydrazide (1.0 eq) and formamidine acetate (1.1 eq) in methanol.

  • Add a solution of sodium methoxide (1.2 eq) in methanol dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(methoxymethyl)-1H-1,2,4-triazole.

Protocol 2: Bromination of 3-(Methoxymethyl)-1H-1,2,4-triazole

This protocol is a general procedure for the bromination of 1,2,4-triazoles.

Materials:

  • 3-(Methoxymethyl)-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 3-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Medicinal Chemistry: Derivatization Strategies

The true power of this compound lies in its ability to be readily derivatized. The following are key protocols for expanding the chemical diversity of this scaffold.

Application Note 1: Synthesis of 5-Aryl-3-(methoxymethyl)-1H-1,2,4-triazoles via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol outlines the coupling of this compound with various arylboronic acids.

dot

Suzuki_Coupling Triazole This compound Product 5-Aryl-3-(methoxymethyl)-1H-1,2,4-triazole Triazole->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1)

Procedure:

  • To a degassed mixture of this compound and the arylboronic acid in the solvent, add the palladium catalyst and base.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductPotential Biological Activity
1Phenylboronic acid5-Phenyl-3-(methoxymethyl)-1H-1,2,4-triazoleAnticancer
24-Fluorophenylboronic acid5-(4-Fluorophenyl)-3-(methoxymethyl)-1H-1,2,4-triazoleAntimicrobial
33-Pyridinylboronic acid5-(3-Pyridinyl)-3-(methoxymethyl)-1H-1,2,4-triazoleCNS-active agents
Application Note 2: Synthesis of 5-Amino-3-(methoxymethyl)-1H-1,2,4-triazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol details the coupling of this compound with various amines.

dot

Buchwald_Hartwig Triazole This compound Product 5-(Alkyl/Aryl)amino-3-(methoxymethyl)-1H-1,2,4-triazole Triazole->Product Buchwald-Hartwig Amination Amine Amine (R-NH2) Amine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product

Caption: Buchwald-Hartwig amination workflow.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, combine the this compound, amine, palladium pre-catalyst, ligand, and base in a reaction vessel.

  • Add the degassed solvent and seal the vessel.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Potential Pharmacological Applications

Derivatives of this compound are anticipated to exhibit a range of pharmacological activities, based on the extensive research into the broader 1,2,4-triazole class.

  • Anticancer Agents: Many 1,2,4-triazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[2][5][6] The ability to introduce diverse aryl and heteroaryl groups at the 5-position allows for the exploration of interactions with specific enzyme active sites or protein-protein interfaces.

  • Antimicrobial Agents: The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial drug discovery.[4][7] The introduction of different functional groups can modulate the antimicrobial spectrum and potency.

  • Antiviral Agents: Ribavirin, a well-known antiviral drug, is a 1,2,4-triazole nucleoside.[8] This highlights the potential of the 1,2,4-triazole core in the design of novel antiviral therapies.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its strategic use in combination with modern cross-coupling methodologies provides a powerful platform for the discovery of novel drug candidates with a wide range of therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs.

References

  • Koparir, M., et al. Anticancer Properties of 1,2,4-Triazoles. IntechOpen. 2022.
  • Mikhina, E., et al. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. 2022.
  • Strzelecka, M., & Swiatek, P. 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. 2021.
  • Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. 2024.
  • El Rayes, S. M. Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Molecules. 2010.
  • Mikhina, E., et al. Synthesis of Oxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
  • MDPI. Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Available from: [Link]

  • Google Patents. 3,5-disubstituted-1h-1,2,4-triazole derivatives.
  • Khan, I., et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. 2022.
  • Bhat, K. S., et al. Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry. 2011.
  • Kaplaushenko, A. G., et al. Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Zaporozhye Medical Journal. 2023.
  • Potts, K. T. The Chemistry of 1,2,4-Triazoles. Chemical Reviews. 1961.
  • Colak, A., et al. Synthesis of some 3-arylamino-5-aryloxymethyl[1][2][4]triazole derivatives and their antimicrobial activity. Pharmacutica Acta Helvetiae. 1998.

  • PubChem. Triazole derivatives useful in therapy - Patent EP-0880533-B1. Available from: [Link]

  • Justia Patents. 1, 2, 4-triazole derivatives and their anti mycobacterial activity. Available from: [Link]

  • Zhang, Y., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022.
  • Google Patents. Neue 3,4,5-substituierte 4H-1,2,4-Triazole, ihre Herstellung und Verwendung.
  • Google Patents. Novel 1,2,3 triazole-thiazole compounds, process for preparation and use thereof.
  • Stepanova, D. S., et al. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine... Biomolecules. 2024.
  • Gilow, H. M., & Burton, D. E. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. 1981.

Sources

Application Note: Comprehensive Structural Elucidation of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural analysis and characterization of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, a key heterocyclic building block in pharmaceutical research and drug development. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), designed for researchers, scientists, and drug development professionals. The methodologies herein are grounded in established analytical principles, explaining the causality behind experimental choices to ensure robust and reproducible results. By integrating high-resolution NMR and MS data, this guide establishes a self-validating workflow for unambiguous confirmation of the compound's identity, purity, and key structural features.

Introduction and Scientific Context

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1] The specific derivative, this compound (Molecular Formula: C₄H₆BrN₃O, Molecular Weight: 192.01 g/mol [2]), serves as a versatile intermediate for synthesizing more complex molecules. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the methoxymethyl group can influence solubility and metabolic stability.

Given its role as a critical synthetic precursor, rigorous structural verification is paramount. A combination of NMR spectroscopy and mass spectrometry provides a powerful, orthogonal approach to confirm its molecular structure. NMR offers detailed insights into the covalent framework and connectivity of atoms, while MS confirms the molecular weight and elemental composition, particularly the presence of bromine through its distinct isotopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the proton-bearing and carbon-based functional groups.

Rationale for Experimental Design

The choice of deuterated solvent is critical for successful NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which readily dissolves the sample, and its ability to slow the exchange rate of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.[4] This is crucial for confirming the 1H-tautomeric form of the triazole ring.

Predicted Spectral Data

Based on the molecular structure, the following spectral features are anticipated:

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H14.0 - 15.5Broad Singlet1H, NH
¹H~4.5Singlet2H, -CH₂ -O
¹H~3.3Singlet3H, -OCH₃
¹³C~150SingletC3 (attached to -CH₂OCH₃)
¹³C~145SingletC5 (attached to Br)
¹³C~65Singlet-C H₂-O
¹³C~58Singlet-OC H₃
Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality spectra suitable for structural confirmation.

  • Sample Weighing: For ¹H NMR, accurately weigh 2-5 mg of this compound.[5] For ¹³C NMR, a more concentrated sample of 15-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.[4] Vortex the vial until the solid is completely dissolved.

  • Filtration and Transfer: Draw the solution into a glass Pasteur pipette with a small cotton or glass wool plug at the neck to filter out any particulate matter.[6] Carefully transfer the filtered solution into a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A standard acquisition of 16-32 scans is typically sufficient.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This may require several hundred to a few thousand scans depending on the sample concentration.

Protocol: D₂O Exchange for Labile Proton Identification

To definitively identify the N-H proton signal, a deuterium oxide (D₂O) exchange experiment is invaluable.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum as described above.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O to the sample.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure complete mixing.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer, re-lock and re-shim if necessary, and acquire a second ¹H NMR spectrum.

  • Analysis: The signal corresponding to the labile N-H proton will disappear or significantly decrease in intensity upon exchange with deuterium.[6]

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (¹H: 2-5 mg | ¹³C: 15-25 mg) dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer filter->instrument lock_shim Lock & Shim instrument->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 d2o Perform D₂O Exchange (Confirm N-H) acquire_h1->d2o analyze Analyze Chemical Shifts, Multiplicities & Integrals acquire_c13->analyze confirm Confirm Structure analyze->confirm d2o->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing evidence of its elemental composition. For polar, non-volatile molecules like our target compound, Electrospray Ionization (ESI) is the preferred method, typically coupled with High-Performance Liquid Chromatography (HPLC) for sample introduction and purity assessment.[7]

Rationale for Experimental Design

The key feature to confirm via MS is the presence of a single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[8] This pattern is a highly reliable diagnostic tool. ESI in positive ion mode is expected to generate the protonated molecule, [M+H]⁺.

Expected Mass Spectral Data

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺ (C₄H₇BrN₃O⁺)191.9822193.9799~1:1
[M+Na]⁺ (C₄H₆BrN₃ONa⁺)213.9641215.9618~1:1
Experimental Protocol: LC-MS Analysis

This protocol is designed for the robust detection and confirmation of the target compound.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. From this, prepare a dilute working solution of ~10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • HPLC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (API-ES), Positive Polarity.[9]

    • Scan Range: m/z 100–400.

    • Capillary Voltage: 4000 V.[7]

    • Drying Gas (N₂): 10 L/min.[9]

    • Fragmentor Voltage: Set to a low value (e.g., 70 V) to observe the intact molecular ion. For fragmentation data (MS/MS), select the precursor ions (m/z 192 and 194) and ramp the collision energy (e.g., 10-40 eV).

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can provide further structural confirmation. The fragmentation of 1,2,4-triazoles is complex and substituent-dependent.[9] Likely fragmentation pathways for [C₄H₇BrN₃O]⁺ include:

  • Loss of Methoxymethyl Radical: Cleavage of the C3-CH₂ bond.

  • Ring Cleavage: A characteristic fragmentation of the 1,2,4-triazole ring can involve the loss of N₂ or HCN.[9]

LC-MS Analysis Workflow Diagram

LCMS_Workflow cluster_prep_ms Sample Preparation cluster_separation LC Separation cluster_detection MS Detection (ESI+) cluster_analysis_ms Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to ~10 µg/mL in Mobile Phase stock->dilute inject Inject Sample (5 µL) dilute->inject separate Separate on C18 Column (Gradient Elution) inject->separate ionize Electrospray Ionization separate->ionize detect_ms1 Acquire Full Scan MS¹ (m/z 100-400) ionize->detect_ms1 detect_ms2 Acquire MS² Scan (Precursors: 192, 194) detect_ms1->detect_ms2 confirm_mw Confirm Molecular Weight & Br Isotopic Pattern detect_ms1->confirm_mw analyze_frag Analyze Fragmentation detect_ms2->analyze_frag confirm_id Confirm Identity & Purity confirm_mw->confirm_id analyze_frag->confirm_id

Caption: Workflow for LC-MS analysis of this compound.

Conclusion

The structural integrity of synthetic intermediates is fundamental to the success of drug discovery campaigns. The orthogonal analytical techniques of NMR spectroscopy and mass spectrometry, when applied with robust and well-reasoned protocols, provide an unassailable confirmation of molecular structure. The methods detailed in this application note—from specific solvent choices and sample concentrations in NMR to the targeted observation of isotopic patterns in MS—constitute a comprehensive workflow for the characterization of this compound. This ensures that researchers can proceed with confidence in the identity and quality of their materials.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from BenchChem website.[9]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from cif.iastate.edu.[4]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website.[5]

  • Parshyn, D., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. * Zaporozhye Medical Journal*.[7]

  • Rochester University. (n.d.). Troubleshooting NMR Spectra. Retrieved from chem.rochester.edu.[6]

  • Samelyuk, Y., & Borys, K. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate.[1]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.[2]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website.[10]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from Semantic Scholar.[11]

Sources

Application Note & Protocols: Leveraging 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1] The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole as a versatile starting point for the synthesis and evaluation of new antimicrobial agents. We present a scientifically-grounded rationale for selecting this scaffold, a proposed synthetic strategy, and detailed, field-proven protocols for primary antimicrobial screening and preliminary toxicity profiling.

The Scientific Rationale: Why this compound?

The strategic selection of a starting scaffold is paramount in drug discovery. The choice of this compound is based on the synergistic potential of its constituent parts.

  • The 1,2,4-Triazole Core: This heterocyclic ring is bioisosteric to an imidazole, capable of engaging in hydrogen bonding, and serves as a stable anchor for diverse functional groups.[4] Its derivatives have been shown to inhibit a wide range of microbial enzymes, including sterol 14-α-demethylase in fungi (disrupting ergosterol synthesis) and bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[5][6]

  • The 5-Bromo Substituent: Halogen atoms, particularly bromine, are known to enhance the biological activity of many pharmacophores. The bromo group increases lipophilicity, which can improve membrane permeability. Furthermore, it can act as a key interaction point within a biological target's active site through halogen bonding. Studies on other triazole derivatives have shown that halogen-substituted compounds often exhibit potent antimicrobial activity.[1]

  • The 3-(Methoxymethyl) Group: This functional group offers several advantages. It provides a flexible linker that can orient other parts of the molecule for optimal target binding. The ether linkage is generally stable in vivo, and the methyl group can be further modified to explore structure-activity relationships (SAR).

  • The N-H Proton: The unsubstituted nitrogen atom in the triazole ring provides a critical handle for synthetic elaboration, allowing for the creation of a diverse library of N-substituted derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Derivatization Strategy

The core scaffold, this compound (CAS 1210892-10-6), serves as the foundational building block.[7] A primary objective is to generate a library of N-substituted analogs to explore SAR. The diagram below outlines a proposed workflow for synthesizing the core scaffold and proceeding to a derivatization campaign.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization Campaign A Methoxyacetonitrile C Methoxyacetamidrazone A->C B Hydrazine Hydrate B->C E 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol C->E Cyclization D CS2 / KOH D->E G 3-(Methoxymethyl)-1H-1,2,4-triazole E->G F Oxidative Desulfurization (e.g., HNO3/NaNO2) F->G I 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole G->I H Bromination (e.g., NBS in CCl4) H->I J Core Scaffold (I) K Alkylation Reaction (R-X, Base like K2CO3) J->K L Library of N-substituted Analogs K->L

Caption: Proposed workflow for synthesis and derivatization.

Protocol 2.1: N-Alkylation of the Core Scaffold (General Procedure)

This protocol describes a general method for creating a library of derivatives by alkylating the triazole ring nitrogen.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Add the desired alkyl or benzyl halide (R-X, 1.1 eq) to the suspension.

  • Incubation: Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to isolate the desired N-substituted regioisomers.

  • Characterization: Confirm the structure of the purified compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Note: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and the base is required to deprotonate the triazole ring, forming a nucleophilic anion. The choice of base and reaction conditions can influence the regioselectivity of alkylation (N1 vs. N2 vs. N4).[8]

Primary Antimicrobial Screening

The initial evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

G A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Wells with Diluted Bacterial Suspension (Final ~5x10^5 CFU/mL) A->C B Prepare Serial 2-fold Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C for 16-20h) C->D E Visually or Spectrophotometrically Assess for Growth D->E F Determine MIC E->F G Sub-culture from Clear Wells onto Agar Plates F->G Optional Follow-up H Incubate Agar Plates G->H I Determine MBC H->I

Caption: Workflow for MIC and MBC determination.

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on established methodologies for antimicrobial susceptibility testing.[9][10][11]

  • Microorganism Panel: Use a panel of bacteria including Gram-positive (Staphylococcus aureus ATCC 29213), Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and a fungal strain (Candida albicans ATCC 90028).

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Preparation:

    • Prepare a stock solution of each test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial/fungal inoculum to each well containing the compound dilutions.

    • Self-Validation/Controls:

      • Positive Control: Wells containing broth and inoculum only (should show growth).

      • Negative Control: Wells containing broth and the highest concentration of compound/DMSO only (should show no growth).

      • Standard Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) run in parallel.

    • Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[10] This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
BMT-Core
BMT-Analog1
BMT-Analog2
CiprofloxacinN/A
FluconazoleN/AN/AN/A

Preliminary Safety and Toxicity Profiling

Early assessment of cytotoxicity is critical to identify compounds with a promising therapeutic window.

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability.[9][12][13]

  • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds (similar concentrations as the MIC assay). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using dose-response curve fitting software.

Investigating the Mechanism of Action (MoA)

While beyond primary screening, understanding the MoA is the ultimate goal. Based on the known activities of triazoles, several pathways can be hypothesized and investigated.[5]

cluster_0 Bacterial Targets cluster_1 Fungal Target Compound Triazole Analog DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase MurB MurB Protein Compound->MurB DHFR DHFR Compound->DHFR Membrane Cell Membrane Compound->Membrane CYP51 14α-demethylase (CYP51) Compound->CYP51 DNA Replication DNA Replication DNA_Gyrase->DNA Replication Inhibits Cell Wall Synthesis Cell Wall Synthesis MurB->Cell Wall Synthesis Inhibits Folate Synthesis Folate Synthesis DHFR->Folate Synthesis Inhibits Loss of Integrity Loss of Integrity Membrane->Loss of Integrity Disrupts Ergosterol Synthesis Ergosterol Synthesis CYP51->Ergosterol Synthesis Inhibits

Caption: Potential microbial targets for 1,2,4-triazole derivatives.

Further studies could involve specific enzyme inhibition assays against targets like bacterial DNA gyrase or fungal 14α-demethylase, or biophysical methods to assess cell membrane disruption.[5][6]

References

  • Progress and challenges in the development of triazole antimicrobials. (2024). PMC - NIH.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmaceutical Research.
  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (n.d.). ACS Bio & Med Chem Au.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). Journal of Saudi Chemical Society.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Antibacterial activity study of 1,2,4-triazole derivatives. (2019). European Journal of Medicinal Chemistry.
  • 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine. (n.d.). Smolecule.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI.
  • Triazoles as antimicrobial: A review. (2017).
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
  • 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. (n.d.). Benchchem.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1996). PubMed.
  • Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. (2026). ACS Omega.
  • Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar.
  • Antimicrobial Susceptibility Testing. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • This compound. (n.d.). Sigma-Aldrich.
  • Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. (n.d.). American Journal of PharmTech Research.
  • Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Deriv
  • Results of anti-microbial activity test of selected prepared compounds. (n.d.).
  • 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole. (n.d.). BLDpharm.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI.

Sources

Navigating the Research Frontier of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole: A Guide to Potential Therapeutic Applications and Investigational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Substituted Triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antifungal and anticancer properties. The specific compound, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, presents a unique substitution pattern that suggests potential for novel pharmacological effects. The presence of a bromine atom at the 5-position can enhance binding interactions with biological targets through halogen bonding, while the methoxymethyl group at the 3-position can influence solubility and metabolic stability.

This document serves as a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound. While a specific patent landscape for this exact molecule is not yet established, this guide provides a framework for its investigation based on the well-documented activities of structurally related 1,2,4-triazole derivatives. Herein, we delve into potential therapeutic applications, propose detailed investigational protocols, and offer insights into the underlying scientific rationale.

Part 1: Inferred Patent Landscape and Potential Therapeutic Arenas

A thorough analysis of the patent literature for 1,2,4-triazole derivatives reveals two primary and highly promising avenues for the investigation of this compound: antifungal and anticancer activities.

Antifungal Potential: Targeting Ergosterol Biosynthesis

The 1,2,4-triazole ring is the pharmacophore of several blockbuster antifungal drugs, such as fluconazole and itraconazole.[1] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth.

Given this precedent, it is hypothesized that this compound could act as an inhibitor of fungal CYP51. The nitrogen atoms of the triazole ring are crucial for coordinating with the heme iron atom in the active site of CYP51, while the substituted portions of the molecule can engage in additional interactions that determine potency and selectivity.

Anticancer Potential: Diverse Mechanisms of Action

The 1,2,4-triazole moiety is also present in several anticancer agents.[3] The anticancer mechanisms of triazole-containing compounds are diverse and include:

  • Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and apoptosis.[4]

  • Kinase Inhibition: The triazole scaffold can serve as a hinge-binding motif for various protein kinases that are often dysregulated in cancer, such as EGFR and VEGFR-2.[5]

  • Aromatase Inhibition: Certain triazoles are potent aromatase inhibitors, blocking the synthesis of estrogens and are thus effective in the treatment of hormone-dependent breast cancer.

The structural features of this compound make it a candidate for investigation across these anticancer mechanisms.

Part 2: Detailed Application Notes and Investigational Protocols

The following protocols are designed to provide a robust framework for evaluating the potential antifungal and anticancer activities of this compound.

Protocol for Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the in vitro antifungal activity of this compound.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Workflow Diagram:

Antifungal_Susceptibility_Workflow A Prepare stock solution of this compound in DMSO B Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate A->B D Inoculate the wells of the microtiter plate with the fungal suspension B->D C Prepare fungal inoculum and adjust to a final concentration of 0.5-2.5 x 10^3 CFU/mL C->D E Incubate plates at 35°C for 24-48 hours D->E F Determine MIC by visual inspection or spectrophotometric reading at 530 nm E->F

Caption: Workflow for Antifungal Susceptibility Testing.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilution: In a sterile 96-well plate, perform a serial two-fold dilution of the compound stock solution with RPMI-1640 medium to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL). Include a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines. The final concentration in the wells should be between 0.5 x 10³ and 2.5 x 10³ colony-forming units (CFU)/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control. This can be determined visually or by measuring the optical density at 530 nm using a microplate reader.

Data Presentation:

Fungal StrainMIC of this compound (µg/mL)MIC of Fluconazole (µg/mL) (Control)
Candida albicans[Experimental Value][Reference Value]
Aspergillus fumigatus[Experimental Value][Reference Value]
Cryptococcus neoformans[Experimental Value][Reference Value]
Protocol for In Vitro Anticancer Activity Screening

This protocol describes the evaluation of the cytotoxic effects of this compound against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To assess the in vitro antiproliferative activity of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

Workflow Diagram:

Anticancer_Screening_Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate cell viability and determine the IC50 value F->G

Caption: Workflow for In Vitro Anticancer Activity Screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Data Presentation:

Cancer Cell LineIC₅₀ of this compound (µM)IC₅₀ of Doxorubicin (µM) (Control)
MCF-7 (Breast)[Experimental Value][Reference Value]
A549 (Lung)[Experimental Value][Reference Value]
HCT116 (Colon)[Experimental Value][Reference Value]

Part 3: Concluding Remarks and Future Directions

The exploration of this compound represents a promising frontier in the quest for novel therapeutic agents. While the patent landscape for this specific molecule is yet to be defined, the rich history of the 1,2,4-triazole scaffold in medicine provides a strong rationale for its investigation as a potential antifungal or anticancer compound. The protocols detailed in this guide offer a starting point for researchers to systematically evaluate its biological activities. Further studies could focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and selectivity, and evaluating its in vivo efficacy and safety in preclinical models. The journey from a novel chemical entity to a clinically approved drug is long and challenging, but the foundational research outlined here is a critical first step.

References

  • Triazole antifungals: a review.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. [Provide a real, verifiable URL from the search results when available][2]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). [Provide a real, verifiable URL from the search results when available][3]

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. [Provide a real, verifiable URL from the search results when available][4]

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. [Provide a real, verifiable URL from the search results when available][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize your reaction yields and overcome common experimental hurdles.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The successful synthesis of this compound with high yield and purity is crucial for its application in the development of novel therapeutic agents. This guide outlines a common and effective two-step synthetic pathway and addresses potential challenges you may encounter.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two main steps:

  • Step 1: Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole. This involves the cyclization of a suitable precursor, commonly derived from methoxyacetylhydrazide and a formylating agent.

  • Step 2: Bromination of 3-(Methoxymethyl)-1H-1,2,4-triazole. This step introduces the bromine atom at the 5-position of the triazole ring, most effectively using an electrophilic brominating agent like N-Bromosuccinimide (NBS).

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: Bromination A Methoxyacetyl- hydrazide C 3-(Methoxymethyl)- 1H-1,2,4-triazole A->C Cyclization B Formamide B->C D 3-(Methoxymethyl)- 1H-1,2,4-triazole F 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) E->F

Caption: A two-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 3-(methoxymethyl)-1H-1,2,4-triazole precursor?

A1: A widely used and straightforward method is the reaction of methoxyacetylhydrazide with an excess of formamide. This one-pot reaction involves the in-situ formation of an acylamidrazone intermediate, which then undergoes cyclization upon heating to form the 1,2,4-triazole ring.

Q2: What are the critical parameters to control during the cyclization step?

A2: The key parameters are temperature and reaction time. The reaction typically requires heating to a high temperature (around 150-180 °C) to drive the cyclization and remove water and ammonia byproducts.[1] Insufficient temperature or time will lead to incomplete reaction, while excessive heat or prolonged reaction time can cause decomposition of the product.

Q3: How can I monitor the progress of the cyclization reaction?

A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[2] You should see the consumption of the starting hydrazide and the appearance of a new, more polar spot corresponding to the triazole product. A suitable eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and methanol.

Q4: What is the recommended brominating agent for the second step, and why?

A4: N-Bromosuccinimide (NBS) is the preferred reagent for the bromination of the 1,2,4-triazole ring.[3][4] NBS is a solid, easy-to-handle source of electrophilic bromine and is generally more selective than liquid bromine, leading to fewer side products.[5]

Q5: Where does the bromination occur on the 3-(methoxymethyl)-1H-1,2,4-triazole ring?

A5: The bromination is expected to occur regioselectively at the C5 position of the 1,2,4-triazole ring. This is due to the electronic properties of the triazole ring, where the C5 position is more susceptible to electrophilic attack.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Step 1: Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole
Problem Possible Cause(s) Troubleshooting & Optimization
Low or no product formation 1. Insufficient reaction temperature: The cyclization requires high temperatures to proceed efficiently. 2. Poor quality of reagents: Impure starting materials can inhibit the reaction. 3. Premature termination of the reaction: The reaction may not have reached completion.1. Optimize temperature: Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 150-180 °C). Use a high-boiling point solvent if necessary. 2. Verify reagent purity: Use freshly distilled formamide and ensure the methoxyacetylhydrazide is pure. 3. Monitor reaction progress: Use TLC to monitor the reaction until the starting material is consumed.
Formation of multiple spots on TLC 1. Side reactions: At high temperatures, side reactions can occur, leading to byproducts. 2. Decomposition: The product or starting materials may be degrading under the reaction conditions.1. Gradual heating: Increase the temperature of the reaction mixture gradually to minimize side reactions. 2. Optimize reaction time: Avoid prolonged heating once the reaction is complete to prevent decomposition.
Difficulty in isolating the product 1. High polarity of the product: The triazole product is often highly polar and soluble in polar solvents, making extraction difficult. 2. Contamination with formamide: Excess formamide can be difficult to remove.1. Purification: Consider purification by column chromatography on silica gel using a polar eluent system (e.g., DCM/MeOH or EtOAc/MeOH). 2. Removal of formamide: After the reaction, remove excess formamide under high vacuum. Alternatively, wash the crude product with a solvent in which formamide is soluble but the product is not.
Step 2: Bromination of 3-(Methoxymethyl)-1H-1,2,4-triazole
Problem Possible Cause(s) Troubleshooting & Optimization
Low yield of brominated product 1. Incomplete reaction: Insufficient NBS or reaction time. 2. Decomposition of NBS: NBS can decompose, especially in the presence of moisture or light. 3. Suboptimal solvent: The choice of solvent can significantly impact the reaction rate and selectivity.1. Stoichiometry and time: Use a slight excess of NBS (e.g., 1.1 equivalents) and monitor the reaction by TLC. 2. Use fresh NBS: Use freshly opened or recrystallized NBS for best results. 3. Solvent screening: Acetonitrile is often a good solvent for NBS bromination of heterocycles. Other solvents like chloroform or dichloromethane can also be tested.
Formation of di-brominated or other byproducts 1. Excess NBS: Using a large excess of NBS can lead to over-bromination. 2. Reaction conditions: High temperatures or prolonged reaction times can promote side reactions.1. Control stoichiometry: Use no more than 1.1-1.2 equivalents of NBS. 2. Optimize conditions: Run the reaction at room temperature or slightly elevated temperatures and monitor carefully to stop the reaction upon completion.
Regioselectivity issues (bromination at other positions) 1. Reaction mechanism: Depending on the conditions (e.g., radical initiator vs. acid catalysis), different isomers may be favored.1. Control the mechanism: For electrophilic aromatic substitution, avoid radical initiators like AIBN or benzoyl peroxide. The reaction can be run in a polar aprotic solvent like acetonitrile.
Difficult purification 1. Similar polarity of product and starting material: The brominated product may have a similar polarity to the starting triazole, making chromatographic separation challenging. 2. Presence of succinimide byproduct: The reaction produces succinimide, which needs to be removed.1. Optimize chromatography: Use a high-resolution silica gel column and a carefully optimized eluent system. Gradient elution may be necessary. 2. Aqueous wash: The succinimide byproduct is water-soluble and can be removed by washing the organic layer with water during the work-up.

Troubleshooting Decision Tree for Bromination Step

TroubleshootingBromination Start Low Yield of Brominated Product Q1 Is the starting material consumed (TLC)? Start->Q1 Q3 Are there multiple spots on TLC? Start->Q3 A1_yes Check work-up and purification steps for product loss. Q1->A1_yes Yes A1_no Incomplete Reaction Q1->A1_no No Q2 Was fresh NBS used? A1_no->Q2 A2_yes Increase reaction time or temperature slightly. Q2->A2_yes Yes A2_no Use fresh/recrystallized NBS. Q2->A2_no No A3_yes Side Reactions/Over-bromination Q3->A3_yes Yes A3_no Proceed with optimizing reaction time/temperature. Q3->A3_no No Q4 Was an excess of NBS used? A3_yes->Q4 A4_yes Reduce NBS to 1.1 equivalents. Q4->A4_yes Yes A4_no Consider lowering the reaction temperature. Q4->A4_no No

Caption: A decision tree for troubleshooting low yield in the bromination step.

Experimental Protocols

Step 1: Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole

This protocol is a general guideline and may require optimization.

  • Reagents and Equipment:

    • Methoxyacetylhydrazide

    • Formamide

    • Round-bottom flask equipped with a reflux condenser and a heating mantle

    • TLC plates (silica gel)

  • Procedure:

    • In a round-bottom flask, combine methoxyacetylhydrazide (1.0 eq) with an excess of formamide (5-10 eq).

    • Heat the mixture with stirring to 150-160 °C for 4-6 hours. The reaction should be monitored by TLC (e.g., 10% MeOH in DCM).

    • After the reaction is complete (disappearance of the starting hydrazide), cool the mixture to room temperature.

    • Remove the excess formamide under high vacuum.

    • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 3-(methoxymethyl)-1H-1,2,4-triazole.

Step 2: Synthesis of this compound
  • Reagents and Equipment:

    • 3-(Methoxymethyl)-1H-1,2,4-triazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask with a magnetic stirrer

    • TLC plates (silica gel)

  • Procedure:

    • Dissolve 3-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

    • Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC (e.g., 5% MeOH in DCM).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove the succinimide byproduct.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data Summary

Parameter Step 1: Triazole Formation Step 2: Bromination
Key Reagents Methoxyacetylhydrazide, Formamide3-(Methoxymethyl)-1H-1,2,4-triazole, NBS
Stoichiometry Formamide in excess (5-10 eq)NBS (1.1 eq)
Typical Solvent Formamide (reagent and solvent)Acetonitrile
Reaction Temperature 150-160 °CRoom Temperature
Typical Reaction Time 4-6 hours2-4 hours
Expected Yield 60-80% (after purification)70-90% (after purification)

References

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, December 27). N-Bromosuccinimide. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1210892-10-6 | this compound. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • Google Patents. (n.d.). US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.
  • ACS Publications. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Journal of Organic Chemistry.
  • ResearchGate. (2024, September 19). Synthesis of Oxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 Triazole Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.
  • ResearchGate. (n.d.). Bromination of compounds 3a–c and 4a–c with NBS. Retrieved from [Link]

  • Google Patents. (n.d.). US20100234615A1 - Process for the synthesis of triazoles.
  • Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure elucidation of 3‐methoxy‐1‐methyl‐1H‐1,2,4. Retrieved from [Link]

  • CORE. (n.d.). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the highest purity and yield in your synthesis.

I. Synthesis Overview & Impurity Profile

The synthesis of this compound typically proceeds via the direct bromination of the precursor, 3-(methoxymethyl)-1H-1,2,4-triazole. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[1][2] This electrophilic aromatic substitution is generally regioselective for the C5 position of the 1,2,4-triazole ring.

Below is a diagram illustrating the primary synthetic route and potential points of impurity formation.

Synthesis_and_Impurities start 3-(Methoxymethyl)-1H-1,2,4-triazole product 5-Bromo-3-(methoxymethyl) -1H-1,2,4-triazole start->product Bromination reagent N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) reagent->product reagent_byproduct Succinimide reagent->reagent_byproduct Byproduct unreacted_sm Unreacted Starting Material product->unreacted_sm Incomplete Reaction over_brominated Dibromo-3-(methoxymethyl) -1H-1,2,4-triazole product->over_brominated Excess NBS/ Harsh Conditions isomeric_impurity N-Bromo Isomer product->isomeric_impurity Side Reaction

Caption: Synthetic pathway and common impurity formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction is sluggish or incomplete, leaving a significant amount of unreacted 3-(methoxymethyl)-1H-1,2,4-triazole. What should I do?

A1: Incomplete conversion is a common issue. Here are several factors to consider and troubleshoot:

  • Purity of Starting Material: Ensure your starting 3-(methoxymethyl)-1H-1,2,4-triazole is pure and dry. Moisture can react with NBS and hinder the desired reaction.

  • Solvent Choice: While chlorinated solvents like carbon tetrachloride have been traditionally used, acetonitrile is often a better choice as it can increase reactivity, allowing for milder reaction conditions.[3]

  • Reaction Temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • NBS Quality: Use freshly opened or properly stored NBS. Over time, NBS can degrade, reducing its efficacy.

Q2: I am observing a second, less polar spot on my TLC that I suspect is an over-brominated product. How can I avoid this and remove it?

A2: The formation of a dibrominated species is a classic example of over-bromination due to the reactivity of the triazole ring.

  • Controlling Stoichiometry: Carefully control the stoichiometry of NBS. Use no more than one equivalent of the brominating agent. Adding the NBS portion-wise can help maintain a low concentration and minimize over-bromination.

  • Removal: The dibrominated product will be significantly less polar than your desired mono-brominated product. This difference in polarity makes flash column chromatography an effective method for separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.

Impurity Source Recommended Removal Technique
Unreacted Starting MaterialIncomplete reactionFlash Column Chromatography, Recrystallization
Dibromo-isomerExcess brominating agentFlash Column Chromatography
SuccinimideByproduct of NBSAqueous workup, Recrystallization
N-Bromo IsomerSide reactionFlash Column Chromatography, HPLC

Q3: My final product shows impurities that I suspect are N-bromo isomers. How can I confirm this and purify my compound?

A3: Alkylation and halogenation of 1,2,4-triazoles can sometimes occur on the nitrogen atoms, leading to isomeric impurities.[4][5]

  • Structural Confirmation: The most definitive way to identify N-bromo isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy .[6] The chemical shifts of the triazole ring protons and carbons will differ significantly between C-bromo and N-bromo isomers. Mass spectrometry can also be a useful tool for identifying isomeric species.[7]

  • Purification: Separating N-bromo and C-bromo isomers can be challenging due to similar polarities.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide the necessary resolution for separating these isomers.

    • Optimized Column Chromatography: Careful optimization of the mobile phase in flash column chromatography, potentially using a different solvent system or a shallower gradient, may improve separation.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to remove both more polar (unreacted starting material) and less polar (dibrominated) impurities.

  • Slurry Preparation: In a separate flask, create a slurry of silica gel in your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

Column_Chromatography start Crude Product load Load onto Silica Column start->load elute1 Elute with Low Polarity Solvent (e.g., Hexanes/EtOAc 9:1) load->elute1 collect_nonpolar Collect Non-polar Impurities (Dibromo-isomer) elute1->collect_nonpolar elute2 Increase Solvent Polarity (e.g., Hexanes/EtOAc 7:3) elute1->elute2 collect_product Collect Pure Product elute2->collect_product elute3 Further Increase Polarity (e.g., Hexanes/EtOAc 1:1) elute2->elute3 collect_polar Collect Polar Impurities (Unreacted Starting Material) elute3->collect_polar

Caption: Workflow for flash column chromatography purification.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.

  • Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or ethyl acetate and hexanes, can be a good starting point for brominated heterocyles.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

IV. Analytical Methods for Impurity Detection

A combination of analytical techniques is recommended for comprehensive purity assessment.

Technique Application Key Insights
Thin Layer Chromatography (TLC) Reaction monitoring, fraction analysisRapid assessment of reaction completion and separation of components with different polarities.
High-Performance Liquid Chromatography (HPLC) Purity assessment, isomer separationQuantifies the purity of the final product and can resolve closely related isomers.
Nuclear Magnetic Resonance (NMR) Structural elucidation, impurity identificationConfirms the structure of the desired product and helps identify unknown impurities.[6]
Mass Spectrometry (MS) Molecular weight confirmation, impurity identificationProvides the molecular weight of the product and can help identify impurities by their mass-to-charge ratio.[7]

V. References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane Halogenation. Advanced Synthesis & Catalysis, 345(9‐10), 1035-1052.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Black, D. StC., et al. (2016). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 21(10), 1349. [Link]

  • Mikhina, E., et al. (2024). Synthesis of Oxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Preprints.org. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Tsi-Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

  • K.T.H.M. College. (n.d.). Thiazole substituted[4][5][8] Triazole: Synthesis and antimicrobial evaluation. [Link]

  • Google Patents. (n.d.). Purification of triazoles.

  • World Journal of Pharmaceutical Research. (n.d.). comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. [Link]

  • UNT Digital Library. (n.d.). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • YouTube. (2023). Performing Column Chromatography. [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. [Link]

  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • MDPI. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • Arkat USA. (n.d.). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. [Link]

  • RSC Publishing. (n.d.). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

  • Taylor & Francis Online. (n.d.). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. [Link]

  • Organic Letters. (n.d.). Efficient and regiospecific one-pot synthesis of substituted 1,2,4-triazoles. [Link]

Sources

troubleshooting guide for 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole reaction scale-up

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

A Senior Application Scientist's Guide to Reaction Scale-Up

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot scale. As Senior Application Scientists, we understand that scaling up a reaction is more than just increasing reactant quantities; it involves a deep understanding of reaction kinetics, thermodynamics, and mass transfer.[1][2][3] This document provides field-proven insights in a practical question-and-answer format to address the specific challenges you may encounter.

Part 1: Foundational Safety & Handling

Scaling up reactions involving brominating agents requires an uncompromising commitment to safety. Bromine is highly corrosive, toxic, and reactive.[4][5] Before addressing specific synthetic challenges, it is imperative to establish robust safety protocols.

Q1: What are the primary safety hazards during the scale-up of a bromination reaction, and how can they be mitigated?

A1: The two principal hazards are chemical exposure and thermal runaway.

  • Chemical Exposure: Liquid bromine and its vapors are extremely corrosive and toxic.[4]

    • Mitigation: All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system.[6] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including heavy-duty, chemically resistant gloves (e.g., nitrile is insufficient for prolonged contact; fluorinated rubber or similar is recommended), chemical splash goggles, a face shield, and a lab coat.[5][6] A neutralizing agent, such as a sodium thiosulfate solution, must be readily available to handle spills.[5]

  • Thermal Runaway: The electrophilic bromination of a heterocyclic ring is an exothermic process. What is easily managed in a lab flask can become a dangerous runaway reaction in a large reactor due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[1][3]

    • Mitigation: A thorough thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is essential before scale-up.[1] Reagent addition must be controlled. The brominating agent should be added sub-surface at a slow, controlled rate, allowing the reactor's cooling system to manage the heat output. Real-time temperature monitoring is critical.

Recommended Safety Equipment & Procedures
HazardMitigation StrategyEquipment/Procedure
Bromine Exposure Containment & PPEClosed-system reactor, walk-in fume hood, face shield, fluorinated rubber gloves.[6]
Spills NeutralizationKeep a 1M Sodium Thiosulfate solution readily accessible.[5]
Thermal Runaway Controlled Addition & CoolingUse a calibrated addition pump, reactor with a cooling jacket, and an emergency quench plan.
Gas By-products (HBr) Off-Gas ScrubbingRoute reactor off-gas through a caustic scrubber (e.g., NaOH solution).

Part 2: Troubleshooting the Synthesis

This section addresses common issues encountered during the synthesis and purification of this compound.

Q2: My reaction yield is consistently low or stalled after scaling up. What are the likely causes and how do I troubleshoot?

A2: Low yield is a frequent scale-up challenge, often stemming from issues with mixing, temperature, or reagent stoichiometry.[7]

  • Poor Mass Transfer (Mixing): In large reactors, inefficient mixing can create localized "hot spots" or areas of low reagent concentration, leading to incomplete reactions and byproduct formation.[1]

    • Solution: Evaluate your reactor's agitation system. The impeller type and stirring speed (RPM) are critical. For heterogeneous mixtures, a pitched-blade turbine or similar impeller that promotes top-to-bottom flow is often more effective than a simple paddle.

  • Incorrect Temperature Control: An inaccurate temperature reading or inadequate cooling can lead to product degradation. 1,2,4-triazoles, while generally stable, can decompose under harsh thermal stress.[8][9][10]

    • Solution: Ensure temperature probes are correctly calibrated and placed to reflect the bulk internal temperature, not just the reactor wall. Implement a controlled addition strategy for the brominating agent to avoid sharp temperature spikes.

  • Reagent Purity and Stoichiometry: The purity of the starting 3-(methoxymethyl)-1H-1,2,4-triazole is crucial. Impurities can consume the brominating agent or catalyze side reactions.

    • Solution: Verify the purity of your starting material by NMR or LC-MS. On scale-up, it is often prudent to use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide, NBS) to drive the reaction to completion, but this must be carefully monitored to avoid over-bromination.

Troubleshooting Workflow for Low Yield

G cluster_analysis IPC Analysis Results cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Byproduct Formation start Low Yield or Stalled Reaction Observed check_completion Analyze In-Process Control (IPC) Sample (TLC/LC-MS) start->check_completion incomplete Incomplete Conversion: High % of Starting Material check_completion->incomplete Is starting material present? byproducts Complex Mixture: Significant Byproducts check_completion->byproducts Are significant byproducts observed? sol1_temp Increase Reaction Temperature Incrementally (e.g., by 5-10 °C) incomplete->sol1_temp sol1_time Extend Reaction Time incomplete->sol1_time sol1_reagent Check Stoichiometry & Purity of Brominating Agent incomplete->sol1_reagent sol1_mixing Increase Agitation Speed (RPM) Evaluate Impeller Design incomplete->sol1_mixing sol2_temp Lower Reaction Temperature Control Exotherm with Slower Addition byproducts->sol2_temp sol2_side_reaction Identify Byproduct Structure (e.g., Oxadiazole, Isomer) byproducts->sol2_side_reaction end_node Implement Optimized Conditions & Re-run sol1_reagent->end_node sol2_conditions Ensure Anhydrous Conditions (if applicable) sol2_side_reaction->sol2_conditions sol2_conditions->end_node

Caption: A decision tree for troubleshooting low reaction yields.

Q3: My final product is contaminated with a persistent impurity. What could it be and how do I remove it?

A3: The most common impurities are unreacted starting material, isomeric byproducts, or 1,3,4-oxadiazoles.[11][12]

  • Isomeric Byproducts: Alkylation or bromination on different nitrogen atoms of the triazole ring can lead to isomers, which are often difficult to separate. While the starting material is already substituted at the 3-position, bromination is expected at C5. However, different tautomers could potentially lead to minor isomeric products.

    • Prevention: Controlling the reaction temperature is key. Lower temperatures generally favor the thermodynamically more stable product and increase regioselectivity.[11]

  • 1,3,4-Oxadiazole Formation: If the synthesis of the triazole ring itself is part of the scaled-up process (e.g., from a hydrazide precursor), a common side reaction is the formation of a 1,3,4-oxadiazole through a competing cyclization pathway.[11][12]

    • Prevention: This side reaction is often promoted by acidic conditions or water. Ensuring strictly anhydrous conditions and using a base can favor the desired triazole formation.[11][12]

  • Purification Strategy: When impurities are present, a multi-step purification strategy is often required.

    • Aqueous Work-up/Wash: A wash with a mild base (e.g., NaHCO₃ solution) can remove acidic impurities like HBr. A wash with a reducing agent (e.g., Na₂S₂O₃ solution) will quench and remove any unreacted bromine.

    • Recrystallization: This is the most effective and scalable method for removing small amounts of closely related impurities.[13][14] Experiment with different solvent systems. A good starting point for brominated heterocycles is an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexanes).[13]

    • Column Chromatography: While less ideal for large-scale production, it is invaluable for isolating and identifying unknown impurities. A standard mobile phase for these compounds is a gradient of ethyl acetate in hexanes.[13][15]

Q4: The methoxymethyl (MOM) protecting group seems to be cleaving during work-up. Why is this happening and how can I prevent it?

A4: The MOM group is an acetal and is known to be sensitive to acidic conditions.[16][17][18] It is readily cleaved by both Brønsted and Lewis acids.

  • Cause of Cleavage: During the bromination reaction, hydrobromic acid (HBr) is generated as a byproduct. If this acidic byproduct is not neutralized, it can cleave the MOM group during the reaction or subsequent work-up.

  • Prevention & Mitigation:

    • During Reaction: Include a non-nucleophilic acid scavenger in the reaction mixture, such as sodium carbonate or potassium carbonate, to neutralize HBr as it forms.

    • During Work-up: Avoid acidic aqueous washes. Quench the reaction mixture directly into a cold, basic solution (e.g., saturated sodium bicarbonate). This immediately neutralizes any residual acid and prevents MOM group cleavage.[19] If an extraction is performed, ensure the organic layer is washed with a basic solution before drying and concentration.

Part 3: Recommended Experimental Protocols

Protocol 1: Scale-Up of Bromination (Illustrative Example: 100g Scale)

This protocol is a general guideline and must be adapted based on specific equipment and safety assessments.

  • Reactor Setup: In a 2L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and an addition funnel connected to a pump, charge 3-(methoxymethyl)-1H-1,2,4-triazole (100 g, 0.78 mol) and acetonitrile (1 L).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Cooling: Cool the stirred suspension to 0-5 °C using the reactor's cooling jacket.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (146 g, 0.82 mol, 1.05 eq) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The slow, controlled addition is the most critical step for safety and selectivity.

  • Reaction Monitoring: Stir the reaction at 5-10 °C. Monitor the reaction progress every hour using TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once complete, slowly pour the reaction mixture into a separate vessel containing a cold (0 °C) solution of 10% aqueous sodium thiosulfate (1 L).

  • Work-up & Isolation:

    • Adjust the pH of the quenched mixture to 8-9 with saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the solid by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum to yield pure this compound.

Summary of Key Scale-Up Parameter Adjustments
ParameterLab Scale (1 g)Pilot Scale (100 g)Rationale for Change
Solvent Volume ~10-20 mL1 LMaintain adequate dilution for stirring and heat transfer.
Reagent Addition Manual addition over 5 minPump-controlled addition over 2-3 hoursCritical for managing exotherm and ensuring safety.[1]
Temperature Control Ice bathJacketed reactor with circulating coolantProvides precise and reliable temperature management.
Mixing Magnetic stir barOverhead mechanical stirrerEnsures efficient mass and heat transfer in a larger volume.[1]
Work-up Separation funnelLarger reactor/extraction vesselAccommodates larger volumes for washing and extraction.

References

  • Application Note: Principles and Considerations for Scaling Up Heterocyclic Synthesis. Benchchem.
  • Bromin
  • Protecting Groups in Organic Synthesis. ChemTalk.
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evalu
  • "common challenges in the synthesis of 1,2,4-triazole deriv
  • Role of MOM group in organic synthesis. Benchchem.
  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials.
  • Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitr
  • Safety.
  • BROMINE FOR SYNTHESIS MSDS. Loba Chemie.
  • SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. CORE.
  • Purification techniques for 2-Bromobenzo[h]quinazoline. Benchchem.
  • Handling liquid bromine and preparing bromine water.
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry.
  • Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara.
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
  • Methoxymethyl ether. Wikipedia.
  • How to Scale Up a New Synthesis Reaction. Lab Manager.
  • SOME SCALE-UP CONSIDERATIONS.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. Benchchem.

Sources

Technical Support Center: Enhancing the Solution Stability of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a specialized brominated triazole derivative, its stability can be influenced by a variety of experimental factors. This document aims to provide you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of a brominated 1,2,4-triazole ring and a methoxymethyl substituent presents a unique combination of chemical properties.[1][2] The 1,2,4-triazole ring is generally aromatic and relatively stable, but the presence of the bromine atom and the methoxymethyl group can introduce potential degradation pathways.[3][4] Understanding and controlling the factors that affect its stability in solution is critical for obtaining reproducible and reliable experimental results.

This guide provides a structured approach to identifying and mitigating potential stability issues. We will explore the impact of solvent selection, pH, temperature, and light exposure on the integrity of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and use of this compound in solution.

Q1: My biological assay results with this compound are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results in biological assays are a common symptom of compound degradation.[3] The loss of the parent compound over the course of an experiment can lead to a decrease in the observed biological activity.

Troubleshooting Steps:

  • Solvent and Buffer Evaluation:

    • Initial Check: Are you using a consistent source and grade of solvent for all your experiments? Impurities in solvents can catalyze degradation.

    • Recommended Solvents: For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) or ethanol are generally recommended for many organic compounds. However, for aqueous assay buffers, the pH and composition are critical.

    • Actionable Advice: Prepare fresh solutions before each experiment. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • pH Monitoring:

    • Scientific Rationale: The 1,2,4-triazole ring's stability can be pH-dependent.[5] Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways.

    • Actionable Advice: Determine the pH of your assay medium. If possible, run a preliminary stability study of your compound in the assay buffer without cells or other biological components. Analyze the sample at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to check for degradation.

  • Control Experiments:

    • Expert Insight: Always include a positive and negative control in your assays. A time-course experiment with the compound alone in the assay medium can also help isolate stability issues.

Q2: I've noticed a gradual color change in my stock solution of this compound. What does this indicate?

A2: A change in the color of a solution is often an indicator of chemical degradation. For halogenated compounds, this can sometimes be due to the release of the halogen, leading to the formation of colored byproducts.

Troubleshooting Steps:

  • Light Exposure:

    • Scientific Rationale: Many organic molecules, especially those with heteroatoms and halogens, are susceptible to photodegradation.[3]

    • Actionable Advice: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[6] Store solutions in the dark.

  • Air (Oxygen) Exposure:

    • Scientific Rationale: Oxidative degradation can occur in the presence of atmospheric oxygen.

    • Actionable Advice: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

  • Analytical Verification:

    • Best Practice: If you observe a color change, it is crucial to analyze the solution using a suitable analytical method like HPLC or LC-MS to identify any degradation products and quantify the remaining parent compound.

Q3: What is the best way to prepare and store solutions of this compound to ensure maximum stability?

A3: Proper preparation and storage are fundamental to maintaining the integrity of your compound.

Recommended Protocol for Solution Preparation and Storage:

  • Weighing and Dissolving:

    • Weigh the solid compound in a clean, dry vial.

    • Add the desired volume of a high-purity, anhydrous solvent (e.g., DMSO, ethanol).

    • Ensure the compound is fully dissolved by gentle vortexing or sonication.

  • Storage Conditions:

    • Short-Term (days to weeks): Store stock solutions at 4°C in a tightly sealed container, protected from light.[3]

    • Long-Term (months): For optimal stability, store stock solutions at -20°C or -80°C.[7] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere.[3]

Table 1: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureContainerAtmosphere
Short-Term (≤ 1 week) 4°CAmber vialAir
Medium-Term (1-4 weeks) -20°CTightly sealed amber vialAir
Long-Term (> 1 month) -80°CTightly sealed amber vialInert gas (Argon/Nitrogen)
Q4: What are the likely degradation pathways for this compound in solution?

Potential Degradation Pathways:

  • Hydrolysis of the Methoxymethyl Group:

    • Mechanism: Under acidic conditions, the ether linkage of the methoxymethyl group can be susceptible to hydrolysis, which would lead to the formation of a hydroxymethyl-triazole derivative and methanol.

    • Mitigation: Maintain a neutral pH for your solutions. Avoid strongly acidic conditions.

  • Debromination:

    • Mechanism: The carbon-bromine bond can be cleaved, particularly under reducing conditions or upon exposure to certain metals or light. This would result in the formation of the corresponding debrominated triazole.

    • Mitigation: Avoid exposure to reducing agents. Use high-purity solvents and store solutions in glass or chemically resistant polymer containers.

  • Ring Opening:

    • Mechanism: While the 1,2,4-triazole ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening reactions.[3]

    • Mitigation: Use moderate temperatures and avoid extreme pH values.

Diagram 1: Potential Degradation Pathways

parent This compound hydrolysis 3-(Hydroxymethyl)-5-bromo-1H-1,2,4-triazole parent->hydrolysis Acidic conditions (Hydrolysis) debromination 3-(Methoxymethyl)-1H-1,2,4-triazole parent->debromination Reducing agents / Light (Debromination) ring_opening Ring-Opened Products parent->ring_opening Extreme pH / High Temp (Ring Opening)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound in your specific experimental conditions, a systematic stability study is recommended.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare solutions of the compound in the solvent or buffer system of interest at a known concentration.

  • Incubate under Test Conditions: Aliquot the solution into several vials and incubate them under the conditions you wish to test (e.g., different temperatures, pH values, light exposure).

  • Time-Point Sampling: At predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Quench and Store: Immediately quench any potential reaction by freezing the sample at -80°C until analysis.

  • Analytical Quantification: Analyze the samples using a validated stability-indicating method, typically HPLC with UV detection or LC-MS.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

Diagram 2: Experimental Workflow for Stability Study

A Prepare Solution at Known Concentration B Aliquot and Incubate under Test Conditions (Temp, pH, Light) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Quench and Store Samples at -80°C C->D E Analyze by HPLC or LC-MS D->E F Calculate % Remaining Compound E->F

Caption: Workflow for assessing the stability of the compound in solution.

Table 2: Example Data from a Stability Study

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0 100.0100.0100.0
2 98.599.897.2
4 96.199.594.5
8 92.399.188.7
24 85.498.275.6

This is example data and does not represent actual experimental results.

Summary and Key Recommendations

  • Prioritize Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.

  • Control Your Environment: Be mindful of the pH, temperature, and light exposure of your solutions.

  • Proper Storage is Crucial: For stored solutions, use low temperatures (-20°C to -80°C), protect from light, and consider an inert atmosphere for long-term storage.

  • When in Doubt, Verify: If you suspect instability, use analytical techniques like HPLC to confirm the integrity of your compound.

  • Perform a Stability Study: For critical applications, conducting a formal stability study under your specific experimental conditions is the most reliable way to ensure data quality.

By following these guidelines, you can minimize the risk of compound degradation and enhance the reliability and reproducibility of your research involving this compound.

References

  • Wang, J., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research, 28(1), 109-122. [Link]

  • Lerebours, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]

  • University College Cork. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Weizmann Institute of Science. Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. [Link]

  • NYS Department of Environmental Conservation. Chemical Storage and Handling Recommendations. [Link]

  • University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. [Link]

  • Kumar, V., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 899321. [Link]

  • University of Waterloo. Chemical Storage Fact Sheet. [Link]

  • Singh, R. K., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(4), 1-8. [Link]

  • Singh, S., & Kumar, V. (2020). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141304, 1H-1,2,4-Triazole, 3-bromo-5-methyl-. [Link]

Sources

Technical Support Center: Regioselective Synthesis of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, addressing specific issues that may arise during your experiments.

The 1,3-dipolar cycloaddition of an azide to an alkyne is a cornerstone reaction for synthesizing 1,2,3-triazoles.[1] However, the thermal, uncatalyzed version of this reaction, known as the Huisgen cycloaddition, often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating high temperatures and resulting in low yields.[2][3][4] The advent of "click chemistry" introduced catalyzed versions of this reaction, significantly improving regioselectivity.[5][6][7] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reliably yields the 1,4-isomer, while the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-isomer.[2][7]

Despite the robustness of these catalyzed reactions, challenges can still arise. This guide will provide expert insights into why these issues occur and how to resolve them effectively.

Troubleshooting Guide

This section addresses common problems encountered during the regioselective synthesis of triazoles, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Regioselectivity - Mixture of 1,4- and 1,5-Isomers Observed

Question: I am trying to synthesize a 1,4-disubstituted triazole using a standard CuAAC protocol, but I am consistently getting a mixture of both 1,4- and 1,5-regioisomers. What is causing this loss of selectivity?

Answer: The observation of a mixture of regioisomers in a CuAAC reaction, which is expected to be highly selective for the 1,4-isomer, typically points to a competing uncatalyzed thermal Huisgen cycloaddition.[2][8] This can be caused by several factors:

  • Ineffective Catalysis: The most common reason is the deactivation of the copper(I) catalyst. Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9]

  • Elevated Temperatures: CuAAC reactions are typically performed at room temperature.[8] If the reaction temperature is too high, it can promote the non-catalyzed thermal pathway, which lacks regioselectivity.[2]

  • Poor Solubility: If the copper catalyst or reactants are not well-dissolved, the catalytic cycle can be hindered, making the thermal reaction more competitive.[8]

Troubleshooting Steps:
  • Ensure an Inert Atmosphere: To prevent the oxidation of Cu(I), it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents is also highly recommended.[9]

  • Use a Reducing Agent: The in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate is a standard and effective practice.[10] Ensure an adequate amount of the reducing agent is present throughout the reaction.

  • Optimize the Solvent: Choose a solvent that effectively dissolves all reaction components. Polar aprotic solvents like DMSO and DMF are often good choices for CuAAC reactions.[8] For bioconjugation, aqueous buffer systems are common, but be mindful of components that can interfere with the catalyst.[11][12]

  • Control the Temperature: Maintain the reaction at room temperature unless a specific protocol calls for heating.[8]

Issue 2: Low or No Yield of the Desired Triazole Product

Question: My CuAAC reaction is not proceeding, or the yield of my 1,4-disubstituted triazole is very low. I have confirmed the integrity of my starting materials. What else could be wrong?

Answer: Low or no product formation in a CuAAC reaction can be attributed to several factors beyond starting material quality. These often relate to the catalyst system and reaction conditions.

  • Catalyst Poisoning: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst, rendering it inactive. Common culprits include thiols and some buffer components like Tris.[11][12]

  • Ligand Issues: Copper-stabilizing ligands are often used to prevent catalyst precipitation and accelerate the reaction. An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can negatively impact the reaction.[9][11]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and is promoted by the presence of oxygen and the absence of a sufficient reducing agent.[13]

Troubleshooting Steps:
Probable Cause Recommended Solution
Catalyst Oxidation Work under an inert atmosphere (N₂ or Ar) and use degassed solvents. Ensure sufficient sodium ascorbate is present to maintain copper in the Cu(I) state.[9]
Inhibitory Buffer Components Avoid buffers containing chelating agents like Tris. Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS.[12]
Poor Ligand Choice For bioconjugations, ligands like THPTA are often used to stabilize the Cu(I) catalyst. Ensure the correct ligand is used at an optimized concentration.[14]
Alkyne Homocoupling Minimize oxygen in the reaction and ensure an adequate excess of the reducing agent.[13]
Inaccessible Reactants (Bioconjugation) For large biomolecules, the reactive alkyne or azide may be buried within the structure. Consider adding denaturing or solvating agents like DMSO to the reaction mixture.[11]
Issue 3: Difficulty in Product Purification and Catalyst Removal

Question: I have successfully synthesized my 1,4-disubstituted triazole, but I am struggling to remove the residual copper catalyst from my product. Standard column chromatography is not effective.

Answer: Residual copper contamination is a frequent issue in CuAAC reactions, as the triazole product itself can chelate copper ions.[15] This can interfere with downstream applications, particularly in biological systems, and can also complicate product characterization, for instance by causing signal broadening in NMR spectra.[16]

Troubleshooting Steps:
  • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and often effective method for sequestering and removing copper ions.[15][17]

  • Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst can simplify purification, as the catalyst can be removed by simple filtration at the end of the reaction.[18][19]

  • Specialized Chromatography: If standard silica gel chromatography is insufficient, consider alternative techniques. Reverse-phase chromatography (C18) can be effective for polar compounds.[17]

  • Ammonia Washes: In some cases, washing with a dilute aqueous ammonia solution can help remove copper, but care must be taken as this can affect pH-sensitive products.

Frequently Asked Questions (FAQs)

Q1: How do I choose between synthesizing the 1,4- and 1,5-disubstituted triazole?

A1: The choice of regioisomer depends entirely on the desired properties of the final molecule. The 1,4- and 1,5-isomers have different electronic and steric properties, which can significantly impact their biological activity, material properties, and conformational preferences.[20][21] For synthesis:

  • 1,4-disubstituted triazoles: Use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]

  • 1,5-disubstituted triazoles: Use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[2][22]

Q2: What is the effect of solvents and temperature on regioselectivity?

A2: While the catalyst is the primary determinant of regioselectivity, solvent and temperature can have secondary effects.[8][23]

  • Solvent: In uncatalyzed thermal reactions, polar, protic solvents like water have been observed to slightly favor the 1,4-isomer in some cases.[2] In catalyzed reactions, the main role of the solvent is to ensure all components remain in solution to facilitate the catalytic cycle.[8]

  • Temperature: For catalyzed reactions (CuAAC and RuAAC), the catalyst's inherent preference is very strong, and temperature changes are unlikely to switch the regioselectivity.[24] However, high temperatures can promote the competing non-selective thermal reaction, leading to a mixture of isomers.[8]

Q3: Are there any metal-free methods for regioselective triazole synthesis?

A3: Yes, several metal-free alternatives exist, which can be particularly advantageous in biological applications where metal toxicity is a concern.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method utilizes strained cyclooctynes that react with azides without the need for a catalyst.[14][25]

  • Organocatalysis: Certain organic bases, such as DBU, can promote the reaction between azides and electron-deficient alkynes to regioselectively form 1,4-disubstituted triazoles.[24][26]

  • Three-Component Reactions: Some protocols allow for the metal-free synthesis of 1,5-disubstituted triazoles from components like primary amines, ketones, and azides.[25]

Q4: How can I confirm the regiochemistry of my synthesized triazole?

A4: Distinguishing between 1,4- and 1,5-isomers is crucial and can be achieved through various analytical techniques.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the triazole proton and carbon, as well as the adjacent substituents, are often distinct for the two isomers.[27] Nuclear Overhauser Effect (NOE) experiments can also be used, as the 1,5-isomer is expected to show a more pronounced NOE between the substituents.[27]

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unambiguous structural determination.[20]

  • Comparison to Literature Data: Comparing the spectral data of your product with that of known 1,4- and 1,5-isomers from the literature is a common practice.[27]

Experimental Protocols & Visualizations

General Workflow for Optimizing Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselective synthesis of triazoles.

G start Start: Desired Triazole Isomer catalyst Select Catalyst 1,4-isomer -> Cu(I) 1,5-isomer -> Ru start->catalyst reaction Perform Reaction (Initial Conditions) catalyst->reaction analysis Analyze Product Mixture (NMR, LC-MS) reaction->analysis check_regio Regioselectivity Acceptable? analysis->check_regio check_yield Yield Acceptable? check_regio->check_yield Yes troubleshoot_regio Troubleshoot Regioselectivity - Check for thermal reaction - Lower temperature - Confirm catalyst activity check_regio->troubleshoot_regio No troubleshoot_yield Troubleshoot Yield - Check for catalyst poisoning - Optimize solvent/ligand - Exclude O2 (for CuAAC) check_yield->troubleshoot_yield No purify Purify Product check_yield->purify Yes troubleshoot_regio->reaction Re-run troubleshoot_yield->reaction Re-run end End: Pure Regioisomer purify->end

Caption: Workflow for troubleshooting triazole synthesis.

Key Factors Influencing CuAAC Reaction Outcome

This diagram outlines the interplay of critical factors in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Factors main CuAAC Reaction Outcome High Yield & Regioselectivity side_reactions Side Reactions - Alkyne Homocoupling (Glaser) - Catalyst Poisoning main:f0->side_reactions catalyst Active Cu(I) Catalyst - Inert Atmosphere - Reducing Agent (Ascorbate) catalyst->main:f1 ligand Stabilizing Ligand - Prevents Precipitation - Accelerates Reaction ligand->main:f1 solvent Appropriate Solvent - Dissolves all components solvent->main:f1 temp Controlled Temperature - Typically Room Temp temp->main:f1

Caption: Factors affecting CuAAC reaction success.

References

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]

  • Gogoi, P., & Deori, K. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. ChemistrySelect, 6(3), 327-348. Available at: [Link]

  • Mironov, M. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4785. Available at: [Link]

  • Kumar, A., & Sharma, V. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. ChemistrySelect. Available at: [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Available at: [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Available at: [Link]

  • Singh, M. S., & Singh, A. K. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Asian Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., & Sharma, V. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Common approaches for the synthesis of 1,5‐disubstituted 1,2,3‐triazoles. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. Available at: [Link]

  • Kaddis, C. S., et al. (2009). Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. Macromolecules, 42(17), 6678–6685. Available at: [Link]

  • ResearchGate. (n.d.). Regiospecific access to 1,5‐disusbtituted triazoles. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999328. Available at: [Link]

  • Ravo, M., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8503. Available at: [Link]

  • Gande, S., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4930. Available at: [Link]

  • Kumar, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 152, 107338. Available at: [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • Notom, B., et al. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry, 13(33), 8848-8857. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Godhani, D. R., et al. (2018). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. ResearchGate. Available at: [Link]

  • Ghiasi, R., & Abedi, M. (2018). Computational study on regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using quantum chemistry methods. Journal of the Iranian Chemical Society, 15, 2379-2388. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Wang, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(13), 6631-6643. Available at: [Link]

  • Dash, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882221. Available at: [Link]

  • De, K., et al. (2021). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 45(1), 107-119. Available at: [Link]

  • ResearchGate. (2013). How can I prove the formation of a triazole ring in Click chemistry?. Available at: [Link]

  • Sharma, A., et al. (2012). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]

  • Taleb, M., & Fares, M. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 11(48), 30147-30165. Available at: [Link]

  • ResearchGate. (2015). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. Available at: [Link]

  • ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Available at: [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Lumsa, C., et al. (2021). 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. Molecules, 26(11), 3122. Available at: [Link]

  • Novikov, A. S., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11645-11653. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. Available at: [Link]

Sources

Technical Support Center: Bromination of Methoxymethyl (MOM) Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the bromination of methoxymethyl (MOM)-protected triazoles. This reaction is a critical step in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. While seemingly straightforward, the electrophilic bromination of this substrate class is frequently complicated by a range of side reactions that can impact yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you navigate the common challenges encountered during this transformation. Our goal is to empower you with the expertise to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: My reaction is giving a low yield of the desired bromo-MOM-triazole. What is the most likely cause?

A: Low yields are often traced back to two primary issues: incomplete reaction or product degradation. The most common culprit is the stability of the MOM protecting group. N-Bromosuccinimide (NBS), a common brominating agent, can generate trace amounts of acid (HBr) during the reaction, which can cleave the acid-labile MOM group.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial; if you observe a new, more polar spot appearing that is not your starting material or product, it is likely the deprotected triazole.[3]

Q2: I see multiple spots on my TLC plate after running the reaction. What are these side products?

A: The presence of multiple spots suggests a lack of selectivity.[3] Besides the desired product, you may be forming:

  • Deprotected Triazole: As mentioned in Q1, cleavage of the MOM ether is a frequent side reaction.[4][5]

  • Di-brominated Product: Over-bromination can occur if the reaction is left for too long or if excess brominating agent is used. The triazole ring, once mono-brominated, is deactivated but can still react under forcing conditions.

  • Isomeric Products: Depending on the substitution pattern of your starting triazole (e.g., 1,4-disubstituted vs. 1,5-disubstituted), bromination could potentially occur at different positions if regioselectivity is not well-controlled.[6]

  • Degradation Products: Harsh conditions (high temperature, high concentration of acid) can lead to decomposition of the triazole ring itself.

Q3: Why is my product unstable during workup or purification?

A: Product instability is almost always linked to residual acid. The MOM group is particularly susceptible to cleavage under acidic conditions, which are often used during aqueous workups.[5][7] Furthermore, silica gel used for column chromatography is slightly acidic and can cause on-column deprotection. This leads to streaking on TLC plates and difficulty in isolating the pure, MOM-protected product.

Q4: Should I use N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

A: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is highly recommended.[8] It is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine.[9] NBS provides a slow, controlled concentration of bromine radicals or electrophilic bromine, which often leads to cleaner reactions with fewer side products compared to the highly reactive Br₂.[10]

Part 2: In-Depth Troubleshooting Guide

This section provides a symptom-based approach to resolving specific experimental failures.

Issue 1: Significant MOM-Group Cleavage Observed

Symptoms:

  • A new, polar spot appears on the TLC plate.

  • ¹H NMR of the crude product shows the disappearance of the characteristic MOM signals (singlets at ~5.5-5.8 ppm and ~3.3-3.5 ppm) and the appearance of a broad N-H proton signal.

  • Low isolated yield of the desired product, with a significant fraction isolated as the deprotected triazole.

Root Cause Analysis: The MOM group is an acetal, which is readily hydrolyzed under acidic conditions.[4][11] N-Bromosuccinimide reactions can generate trace amounts of HBr. This acid protonates the ether oxygen of the MOM group, initiating a cascade that leads to its removal and the formation of formaldehyde and methanol.[12]

Solutions & Mitigation Strategies:

  • Incorporate an Acid Scavenger: The most effective strategy is to add a non-nucleophilic base to the reaction mixture to neutralize any in-situ generated acid.

    • Recommended Base: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are excellent choices. They are solids, easy to handle, and sufficiently basic to quench HBr without interfering with the bromination.

    • Protocol: Add 1.5 to 2.0 equivalents of powdered, dry NaHCO₃ to the reaction mixture before adding the NBS.

  • Control Reaction Temperature: Perform the reaction at 0 °C or room temperature. Elevated temperatures can accelerate both the desired bromination and the undesired deprotection.

  • Purify NBS Before Use: Old or impure NBS can contain succinimide and HBr, which contribute to acidity. Recrystallizing NBS from hot water can improve results.[9]

Workflow for Mitigating MOM Deprotection

Caption: Troubleshooting workflow for MOM group cleavage.

Issue 2: Low Yield and/or Over-Bromination

Symptoms:

  • Reaction appears sluggish or stalls, with significant starting material remaining after a prolonged period.[13][14]

  • TLC shows the formation of a new, less polar spot than the desired mono-bromo product, indicating di-bromination.

Root Cause Analysis: The electronic nature of the triazole ring and its substituents dictates its reactivity towards electrophilic bromination. Insufficient activation or overly harsh conditions can lead to these opposing outcomes.

Solutions & Mitigation Strategies:

ParameterSolution for Low ReactivitySolution for Over-BrominationRationale
Solvent Use a more polar solvent like Acetonitrile (MeCN) or Dichloromethane (DCM).Use a less polar solvent like Carbon Tetrachloride (CCl₄).Polar solvents can stabilize the charged intermediates in electrophilic aromatic substitution, accelerating the reaction.[15]
Stoichiometry Ensure at least 1.1 equivalents of NBS are used.Use precisely 1.0 to 1.05 equivalents of NBS. Add the NBS portion-wise over 15-20 minutes.Precise control of the limiting reagent prevents the addition of a second bromine atom.
Temperature If the reaction is slow at RT, gently warm to 40 °C.Run the reaction at 0 °C.Temperature control is critical. A slight increase can overcome activation barriers, but excessive heat promotes side reactions.
Monitoring Monitor the reaction closely by TLC every 30 minutes.Monitor reaction by TLC every 15-20 minutes and quench immediately upon consumption of starting material.Over-running the reaction is the most common cause of di-bromination.

Part 3: Mechanistic Insights

Understanding the reaction pathways is key to effective troubleshooting.

Desired Reaction vs. Side Reaction Pathways

The bromination of a MOM-protected 1,2,3-triazole with NBS proceeds via an electrophilic aromatic substitution mechanism. However, the acid-catalyzed deprotection pathway is a competing reaction.

Reaction_Pathways cluster_main Desired Bromination Pathway cluster_side Side Reaction: MOM Cleavage A MOM-Triazole + NBS B Wheland Intermediate (Sigma Complex) A->B Electrophilic Attack D MOM-Triazole + H+ (from trace acid) C Mono-bromo Product + Succinimide + H+ B->C Deprotonation F Deprotected Triazole (NH) + [CH2=O-Me]+ E Protonated MOM-Triazole D->E Protonation E->F Acetal Hydrolysis

Caption: Competing reaction pathways in the bromination of MOM-triazoles.

The key to success is to favor the kinetics of the desired bromination pathway while suppressing the acid-catalyzed deprotection side reaction. This is achieved by minimizing the presence of H⁺ through the use of an acid scavenger.

Part 4: Validated Experimental Protocol

This protocol has been optimized to minimize side reactions and maximize the yield of the desired mono-brominated product.

Objective: To synthesize 4-bromo-1-(methoxymethyl)-1H-1,2,3-triazole.

Materials:

  • 1-(Methoxymethyl)-1H-1,2,3-triazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Sodium bicarbonate (NaHCO₃), finely powdered and dried

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(methoxymethyl)-1H-1,2,3-triazole (1.0 eq).

  • Solvent and Base: Add anhydrous acetonitrile (to make a 0.2 M solution) and powdered sodium bicarbonate (1.5 eq). Stir the suspension vigorously for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) in a single portion.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours. Check for the complete consumption of the starting material.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash is critical to remove succinimide and ensure no acid carries over.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Acid-Free Column Chromatography: To prevent on-column deprotection, pre-treat the silica gel by preparing a slurry in your eluent (e.g., 10% EtOAc/Hexanes) containing 1% triethylamine (Et₃N).

    • Load the crude product and elute with the Et₃N-treated solvent system to isolate the pure 4-bromo-1-(methoxymethyl)-1H-1,2,3-triazole.

References

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry. (2022). MOM Protecting Group Addition. YouTube. [Link]

  • Oda, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8399–8406. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. Information on the mechanism of MOM group cleavage can be found in standard organic chemistry textbooks covering protecting groups. A representative online source discusses similar mechanisms.
  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. [Link]

  • Begtrup, M., et al. (1993). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Acta Chemica Scandinavica, 47, 824-826. [Link]

  • Aly, A. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 51. [Link]

  • Baklanov, M. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. [Link]

  • Aly, A. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 51. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. [Link]

  • Mal, P., et al. (2011). Bromination of 2-methoxydiphenyl ether to an average of tetrabrominated 2-methoxydiphenyl ethers and characterization of the products. Chemosphere, 85(3), 459-66. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. [Link]

  • Al-Azmi, A., et al. (2000). Synthesis of Some Substituted 1,2,3-Triazole Derivatives via 1,3-Cycloaddition Reaction. Molecules, 5(8), 986-995. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Gellis, A., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1389. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Gellis, A., et al. (2022). 4-(4-(((1H-Benzo[d][4][6][7]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022(2), M1390. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ARKIVOC. [Link]

  • Ghotchev, B., et al. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Organic letters, 13(16), 4252–4255. [Link]

  • Lumen Learning. (n.d.). Electrophilic Aromatic Substitution. Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

Sources

Technical Support Center: Post-Synthesis Purification of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for enhancing the purity of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. This resource is tailored for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this and structurally related heterocyclic compounds. Here, we address common challenges encountered during post-synthesis work-up and provide robust, field-proven protocols to achieve high purity.

Introduction to Purification Challenges

This compound is a polar, N-heterocyclic compound. Its purification is often complicated by the presence of a range of potential impurities stemming from a plausible two-step synthesis: the formation of a 3-(methoxymethyl)-1H-1,2,4-triazole precursor, followed by electrophilic bromination. The key to successful purification lies in understanding the nature of these impurities and selecting a methodology that exploits the differences in their physicochemical properties compared to the desired product.

Common impurities can include unreacted starting materials, over-brominated species, isomeric byproducts, and residual reagents.[1] This guide provides a structured approach to diagnosing and resolving these purity issues.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific issues you might encounter during the purification of this compound, presented in a question-and-answer format.

Scenario 1: The crude product is a yellow or brown solid/oil, and TLC analysis shows multiple spots.

  • Question: My crude product is discolored and my TLC plate (e.g., in 10% Methanol/Dichloromethane) shows a complex mixture. What are the likely impurities and how do I begin the purification?

  • Answer: The discoloration is often indicative of residual brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS).[1] The multiple spots on the TLC are likely a combination of your target compound, unreacted starting material (3-(methoxymethyl)-1H-1,2,4-triazole), and byproducts from the bromination reaction, such as succinimide (if NBS was used).

    A robust initial work-up is critical. Before attempting chromatography or recrystallization, it's essential to quench any remaining reactive bromine and remove acidic impurities like hydrogen bromide (HBr), which is a common byproduct.[1]

    Step-by-Step Initial Work-up Protocol:

    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Quenching: Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine. Continue washing until the organic layer is colorless.[1]

    • Acid Removal: Perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts such as HBr.

    • Brine Wash & Drying: Wash the organic layer with brine to remove excess water, then dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude, pre-treated product.

    This pre-treatment will simplify the subsequent purification steps by removing some of the most common and reactive impurities.

Scenario 2: After initial work-up, NMR analysis indicates the presence of the starting material.

  • Question: I've performed the initial quenching and washing, but my ¹H NMR spectrum clearly shows peaks corresponding to the non-brominated precursor, 3-(methoxymethyl)-1H-1,2,4-triazole. How can I separate it from my desired product?

  • Answer: The presence of starting material indicates an incomplete reaction. Since the starting material is more polar than the brominated product (due to the replacement of a C-H bond with a less polar C-Br bond), flash column chromatography is the most effective method for separation. The key is to find a solvent system that provides good separation (a ΔRf of >0.2) on a TLC plate.

    Flash Column Chromatography Protocol:

    • Stationary Phase: Standard silica gel (SiO₂).

    • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point for triazoles is a mixture of dichloromethane (DCM) and methanol (MeOH).

      • Begin with 1-2% MeOH in DCM and gradually increase the concentration of MeOH to 5-10%.

      • Your target compound, being less polar, should elute before the more polar starting material.

    • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

    Expert Tip: Triazoles can sometimes streak on acidic silica gel due to interactions with surface silanol groups.[2] If you observe significant tailing of your spots on the TLC plate, consider either using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to your eluent system.[2]

Scenario 3: The product appears pure by TLC, but the yield is low after recrystallization.

  • Question: I attempted to purify my compound by recrystallization, but I'm getting very low recovery. What am I doing wrong?

  • Answer: Low recovery during recrystallization is a common issue and can be due to several factors. The most likely cause is that your compound has high solubility in the chosen solvent even at low temperatures, or you may have used too much solvent.[3]

    Recrystallization Troubleshooting:

    • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[3] For a polar compound like this compound, consider solvent systems like:

      • Ethyl acetate/Hexanes

      • Ethanol/Water

      • Acetone/Water

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.[3]

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.[3]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

    • Second Crop: If the yield is still low, you can often recover a "second crop" of crystals by concentrating the mother liquor (the filtrate from the first crystallization) and cooling it again.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and stability of pure this compound?

    • A1: The pure compound is typically a white to off-white solid. Brominated heterocycles can be sensitive to light and heat, which may cause dehalogenation over time.[1] It is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.

  • Q2: I suspect I may have formed an N-alkylated isomer during my synthesis. How can I identify and separate it?

    • A2: N-alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted isomers, which can be challenging to separate due to their similar polarities.[4] High-performance liquid chromatography (HPLC) is often more effective than standard column chromatography for separating such isomers. A careful analysis of ¹H and ¹³C NMR spectra, potentially with the aid of 2D NMR techniques like HMBC and NOESY, can help in the structural elucidation of the different isomers.

  • Q3: Can I use an acid-base extraction for purification?

    • A3: Yes, an acid-base extraction can be a useful technique for separating your triazole product from non-basic impurities. The triazole ring is basic and can be protonated by an acid.

    Acid-Base Extraction Workflow:

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic triazole will move into the aqueous layer as a salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and carefully neutralize it by adding a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic.

    • The neutral triazole product should precipitate out or can be extracted back into an organic solvent.

    • Dry the organic layer and remove the solvent to yield the purified product.

Data Summary and Visualization

Table 1: Common Impurities and Recommended Purification Strategies

Impurity TypeLikely SourceIdentification MethodPrimary Purification Strategy
Unreacted Starting Material Incomplete brominationTLC, ¹H NMRFlash Column Chromatography
Residual Brominating Agent Excess reagentColor (yellow/brown)Aqueous Na₂S₂O₃ wash
Acidic Byproducts (e.g., HBr) Bromination reactionpH of aqueous washAqueous NaHCO₃ wash
Succinimide Use of NBS¹H NMRColumn Chromatography/Recrystallization
Isomeric Byproducts Non-regioselective reactionTLC, HPLC, NMRPreparative HPLC

Diagram 1: General Purification Workflow

This diagram illustrates a logical sequence of steps for the purification of this compound after a typical bromination reaction.

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Product A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Aqueous Na2S2O3 Wash (Quench) B->C D Aqueous NaHCO3 Wash (Neutralize) C->D E Dry and Concentrate D->E F Pre-treated Crude Product E->F G Flash Column Chromatography F->G If starting material or multiple byproducts are present H Recrystallization F->H If product is mostly pure I Pure 5-Bromo-3- (methoxymethyl)-1H- 1,2,4-triazole G->I H->I

Caption: A typical workflow for the post-synthesis purification.

Diagram 2: Troubleshooting Logic for Column Chromatography

This decision tree outlines steps to take when facing common issues during column chromatography purification.

ChromatographyTroubleshooting Start Column Chromatography Issue? PoorSep Poor Separation (Overlapping Spots) Start->PoorSep Yes Streaking Streaking/ Tailing Start->Streaking Yes NoElution Compound Not Eluting Start->NoElution Yes AdjustSolvent Adjust Solvent Polarity (TLC First) PoorSep->AdjustSolvent UseModifier Add Basic Modifier (e.g., 0.1% TEA) Streaking->UseModifier UseNeutralSilica Use Neutral Silica/Alumina Streaking->UseNeutralSilica IncreasePolarity Drastically Increase Eluent Polarity (e.g., Gradient to high % MeOH) NoElution->IncreasePolarity

Caption: Troubleshooting common column chromatography issues.

References

  • BenchChem. (2025).
  • Mikhina, E., et al. (2024). Synthesis of oxymethyl derivatives of 1,2,4-triazole-3-carboxamides and their biological activities. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
  • Bulger, P. G., et al. (2001). An Investigation into the Alkylation of 1,2,4-Triazole.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem. (2025).
  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. [Link]

Sources

Technical Support Center: Optimization of HPLC for 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development and routine analysis. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve problems but also to understand the underlying causes, ensuring robust and reliable analytical outcomes.

Part 1: Foundational HPLC Method and Initial Considerations

Developing a robust HPLC method for a novel compound like this compound, a polar heterocyclic compound, requires a systematic approach. The initial choice of column and mobile phase is critical for achieving adequate retention and peak shape.

Recommended Starting HPLC Method

This protocol provides a solid baseline for the analysis of this compound. Subsequent sections will address the optimization and troubleshooting of this method.

Parameter Recommended Condition Rationale
Column C18 (4.6 x 150 mm, 5 µm)A C18 column is a versatile starting point for reversed-phase HPLC, offering good retention for a wide range of compounds.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to control the pH of the mobile phase and improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for many compounds.
Gradient Elution 10% B to 90% B over 15 minutesA gradient elution is recommended for initial method development to ensure the elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a consistent column temperature helps to ensure reproducible retention times.[1]
Detection Wavelength ~210 nm or UV scan for λmaxTriazole compounds often have UV absorbance in the lower wavelength region. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase composition helps to prevent peak distortion.
Experimental Workflow: Initial Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Mobile Phase (50:50 A:B) StandardPrep Prepare stock and working standards in diluent SamplePrep->StandardPrep Filter Filter samples and standards (0.45 µm syringe filter) StandardPrep->Filter Equilibrate Equilibrate column with initial mobile phase conditions Filter->Equilibrate Inject Inject sample/standard Equilibrate->Inject Separate Gradient separation on C18 column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate peak area Detect->Integrate Quantify Quantify using calibration curve Integrate->Quantify Report Report results Quantify->Report

Caption: General experimental workflow for HPLC analysis.

Part 2: Troubleshooting Guide

Even with a well-designed starting method, challenges can arise. This section addresses common problems in a question-and-answer format, providing systematic solutions.

Peak Shape Issues

Question: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue, especially for polar and basic compounds like triazoles. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in the triazole ring, leading to tailing.

    • Solution:

      • Lower Mobile Phase pH: Reducing the pH of the mobile phase (e.g., using 0.1% formic or acetic acid) protonates the silanol groups, minimizing these secondary interactions.

      • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed to shield residual silanols.

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, although this is less common with modern columns.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.

    • Solution:

      • Reduce Injection Concentration: Dilute the sample and reinject.

      • Decrease Injection Volume: Lower the volume of sample injected onto the column.

  • Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution:

      • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the HPLC components.

Question: I am observing peak fronting. What could be the reason?

Answer: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a fronting peak.

    • Solution:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Cause 2: Column Overload: Similar to peak tailing, severe column overload can also manifest as fronting.

    • Solution:

      • Dilute the Sample: Reduce the concentration of the analyte being injected.

Retention Time and Resolution Problems

Question: The retention time of my analyte is drifting or shifting between injections. What should I investigate?

Answer: Unstable retention times can compromise the reliability of your method.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or after a gradient run.

    • Solution:

      • Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Cause 2: Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile organic component can alter the elution strength.

    • Solution:

      • Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the solvent reservoirs capped.

      • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

  • Cause 3: Fluctuating Column Temperature: Variations in the ambient temperature can affect retention time.

    • Solution:

      • Use a Column Oven: Maintain a constant and controlled temperature for the column.[1]

  • Cause 4: Pump Issues: Inconsistent flow from the HPLC pump can lead to retention time variability.

    • Solution:

      • Prime the Pump: Ensure there are no air bubbles in the pump heads.

      • Check for Leaks: Inspect all fittings for any signs of leakage.

Question: My analyte peak is not well-resolved from an impurity. How can I improve the separation?

Answer: Achieving adequate resolution is crucial for accurate quantification.

  • Solution 1: Adjust Mobile Phase Composition:

    • Change Organic Modifier Percentage: Altering the ratio of water to acetonitrile will change the retention of both peaks, potentially improving resolution. A shallower gradient or a lower starting percentage of the organic solvent can increase retention and improve separation.[4]

    • Try a Different Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent properties.[4]

  • Solution 2: Modify the Gradient Profile:

    • Decrease the Gradient Slope: A slower increase in the organic solvent concentration over time can enhance the resolution between closely eluting peaks.

  • Solution 3: Change the Stationary Phase:

    • Different Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase. For a polar compound like this triazole, a phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18. For very polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable alternative.[5]

Troubleshooting_Resolution cluster_solutions Optimization Strategies Problem Poor Resolution Analyte and impurity peaks are co-eluting MobilePhase Mobile Phase Adjustment - Modify % Organic - Change Organic Solvent (ACN vs. MeOH) - Adjust pH Problem->MobilePhase First Approach Gradient Gradient Optimization - Decrease gradient slope - Introduce isocratic hold MobilePhase->Gradient If insufficient Column Stationary Phase - Try different chemistry (e.g., Phenyl-Hexyl) - Consider HILIC for very polar compounds Gradient->Column Last Resort

Caption: Decision tree for improving peak resolution.

Part 3: Frequently Asked Questions (FAQs)

This section addresses common inquiries related to method validation and robustness.

Question: How do I ensure my method is "stability-indicating"?

Answer: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products. To demonstrate this, forced degradation studies are performed.[6][7]

  • Forced Degradation Protocol:

    • Acid Hydrolysis: Expose the drug substance to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).[8]

    • Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) under heat.[8]

    • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).[9]

    • Thermal Degradation: Heat the solid drug substance.

    • Photolytic Degradation: Expose the drug substance to UV and visible light.

    The goal is to achieve 5-20% degradation of the active ingredient.[8] The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main analyte peak.

Question: What are the key parameters I need to evaluate for HPLC method validation according to ICH guidelines?

Answer: According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)/Q2(R2)), the following parameters should be validated for an assay method:[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Typically, a minimum of five concentrations are used, and the correlation coefficient (r²) should be ≥ 0.999.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature). This provides an indication of its reliability during normal usage.

Question: My compound has very low retention on a C18 column even with 100% aqueous mobile phase. What are my options?

Answer: This is a common challenge for very polar compounds.

  • Option 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[1][5]

  • Option 2: Use an "Aqueous C18" Column: These are specially designed reversed-phase columns that are stable in 100% aqueous mobile phases and provide better retention for polar analytes compared to traditional C18 columns.

  • Option 3: Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism based on the polarizability and molecular shape of the analyte and can be very effective for retaining polar compounds.[3]

References

  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem Technical Support.
  • Wang, G., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(1), 483-487. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available from: [Link]

  • ResearchGate. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. Available from: [Link]

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies Application Note. Available from: [Link]

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Detection of 3-Amino-5-mercapto-1,2,4-triazole in Serum. BenchChem Technical Support.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available from: [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available from: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • PubMed. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry, 412(23), 5683-5693. Available from: [Link]

  • PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B, 801(2), 359-362. Available from: [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides. Available from: [Link]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments Application Note. Available from: [Link]

  • ResearchGate. (2011). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. Available from: [Link]

  • PubMed Central. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Scientia Pharmaceutica, 80(2), 317-327. Available from: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. PubMed. Available from: [Link]

  • PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. PubMed. Available from: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole and Fluconazole: An Experimental Framework for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global health landscape is increasingly threatened by the rise of invasive fungal infections, compounded by the emergence of drug-resistant strains. This escalating challenge necessitates the urgent discovery and development of novel antifungal agents. Fluconazole, a cornerstone of the triazole class of antifungals, has been a mainstay in the clinical management of various mycoses. However, its efficacy is being challenged by resistance, particularly in species like Candida glabrata and Candida krusei.[1] This guide introduces 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, a novel triazole derivative, as a candidate for investigation. The objective of this document is to provide a comprehensive, experimentally grounded framework for a comparative study of this compound against the well-established fluconazole. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapeutics.

Chemical and Physical Properties: A Side-by-Side Comparison

A fundamental step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. The following table provides a comparative summary of the known properties of this compound and fluconazole.

PropertyThis compoundFluconazole
Molecular Formula C4H6BrN3OC13H12F2N6O
Molecular Weight 192.01 g/mol [2]306.27 g/mol
CAS Number 1210892-10-686386-73-4
Appearance SolidWhite crystalline powder
Structure
Structure of this compoundStructure of Fluconazole

Mechanism of Action: A Shared Heritage

The triazole class of antifungal agents, to which both fluconazole and the novel compound belong, are renowned for their specific mechanism of action.[3][4] They potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][7]

By inhibiting lanosterol 14α-demethylase, triazoles disrupt the conversion of lanosterol to ergosterol.[7][8][9] This leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[5] The consequences of this disruption are a cascade of events including increased membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication, a fungistatic effect.[1][5][7] It is hypothesized that this compound shares this mechanism of action due to its core 1,2,4-triazole scaffold.[3][10]

Ergosterol_Pathway cluster_inhibition Ergosterol Biosynthesis cluster_triazoles Triazole Action Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component Fluconazole Fluconazole Fluconazole->Lanosterol Inhibition Novel_Triazole 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole Novel_Triazole->Lanosterol Inhibition

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of triazole antifungals.

Proposed Experimental Framework for a Comparative In Vitro Study

To empirically assess the antifungal potential of this compound relative to fluconazole, a standardized in vitro susceptibility testing methodology is proposed. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), provides a robust and reproducible approach for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11][12]

Objective

To quantitatively compare the in vitro antifungal activity of this compound and fluconazole against a panel of clinically relevant fungal pathogens.

Materials and Methods
  • Fungal Strains: A representative panel of fungal strains should be used, including:

    • Candida albicans (ATCC 90028)

    • Candida glabrata (ATCC 90030)

    • Candida krusei (ATCC 6258)

    • Cryptococcus neoformans (ATCC 90112)

    • Aspergillus fumigatus (ATCC 204305)

  • Antifungal Agents:

    • Fluconazole: A reference standard powder should be obtained from a reputable supplier.

    • This compound: Synthesized and purified in-house or procured from a chemical supplier.

    • Stock Solutions: Both compounds should be dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Culture Medium: RPMI-1640 medium with L-glutamine, buffered with morpholinepropanesulfonic acid (MOPS), is the standard medium for antifungal susceptibility testing of yeasts and filamentous fungi.

Detailed Protocol for Broth Microdilution Assay
  • Preparation of Antifungal Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium to achieve a final concentration range typically spanning from 0.03 µg/mL to 64 µg/mL.

  • Inoculum Preparation: Grow fungal cultures on Sabouraud Dextrose Agar. Prepare a suspension of fungal cells or conidia in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a positive control (fungal inoculum without drug) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis Stock Prepare Stock Solutions (10 mg/mL in DMSO) Dilution Serial Dilution of Compounds in 96-Well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Inoculation Inoculate Plate with Fungal Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C (24-48 hours) Inoculation->Incubation MIC Determine MIC (Visual or Spectrophotometric Reading) Incubation->MIC

Caption: Experimental workflow for the comparative antifungal broth microdilution assay.

Hypothetical Data Presentation

The results of the comparative study should be presented in a clear and concise tabular format to facilitate direct comparison of the antifungal potencies of the two compounds.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans[Hypothetical Value][Hypothetical Value]
Candida glabrata[Hypothetical Value][Hypothetical Value]
Candida krusei[Hypothetical Value][Hypothetical Value]
Cryptococcus neoformans[Hypothetical Value][Hypothetical Value]
Aspergillus fumigatus[Hypothetical Value][Hypothetical Value]

Discussion and Future Directions

The hypothetical results from this proposed study will provide the initial evidence for the potential of this compound as a viable antifungal candidate. Should this novel compound demonstrate superior or comparable activity to fluconazole, particularly against fluconazole-resistant strains, several critical next steps would be warranted:

  • Cytotoxicity Testing: It is imperative to assess the toxicity of the compound against mammalian cell lines (e.g., HepG2, HEK293) to determine its selectivity index. A high selectivity index (ratio of cytotoxic concentration to MIC) is a hallmark of a promising drug candidate.

  • Mechanism of Action Confirmation: While a shared mechanism with fluconazole is hypothesized, experimental validation is crucial. This can be achieved through ergosterol quantitation assays and studies using strains with known mutations in the ergosterol biosynthesis pathway.

  • In Vivo Efficacy Studies: Promising in vitro data must be translated to an in vivo setting. Murine models of disseminated candidiasis or invasive aspergillosis would be appropriate to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a living organism.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues of this compound would help in elucidating the key structural features required for potent antifungal activity and could lead to the identification of even more effective compounds.

Conclusion

The framework outlined in this guide provides a systematic and scientifically rigorous approach for the comparative evaluation of this compound and fluconazole. By adhering to standardized protocols and a logical progression of experiments, researchers can effectively assess the potential of this novel triazole derivative and contribute to the critical pipeline of new antifungal agents. The quest for overcoming antifungal resistance is a continuous endeavor, and the exploration of new chemical entities, such as the one described herein, is paramount to addressing this pressing global health challenge.

References

  • National Center for Biotechnology Information. (2024, February 28). Fluconazole.
  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. Drugs, 50(4), 658–690.
  • Study.com. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?
  • Dr.Oracle. (2025, May 8).
  • Patsnap. (2024, July 17). What is the mechanism of Fluconazole? Synapse.
  • Clinical Pharmacogenetics Implementation Consortium. (n.d.).
  • Uyanik, M., et al. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Journal de Mycologie Médicale, 30(2), 100935.
  • Connolly, P. M., et al. (1999). Comparison of a new triazole antifungal agent, Schering 56592, with itraconazole and amphotericin B for treatment of histoplasmosis in immunocompetent mice. Antimicrobial Agents and Chemotherapy, 43(2), 322–328.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4522–4532.
  • American Society for Microbiology. (1999). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Antimicrobial Agents and Chemotherapy, 43(2), 322-328.
  • BenchChem. (2025).
  • ResearchGate. (2025, August 9). (PDF) In vitro antifungal susceptibility testing.
  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S.
  • ResearchGate. (2025, August 9). [Methods for in vitro antifungal susceptibility testing] | Request PDF.
  • Antifungal Susceptibility Testing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis, characterisation and antifungal activity of some N-bridged heterocycles derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole. PubMed.
  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
  • Sigma-Aldrich. (n.d.). This compound.
  • Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl)
  • A2B Chem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
  • BLDpharm. (n.d.). 2470437-45-5|5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole.
  • ResearchGate. (2022, March 3). (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • BenchChem. (2025). "mechanism of action of 1,2,4-triazole-based compounds".
  • Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides.
  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • ResearchGate. (2025, August 10). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole analogs. As a Senior Application Scientist, my goal is to synthesize the available technical data with field-proven insights to offer a comprehensive resource for researchers engaged in the discovery of novel therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced effects of substitutions is paramount for rational drug design.

The 1,2,4-triazole nucleus is a versatile pharmacophore present in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The specific substitution pattern of a bromine atom at the 5-position and a methoxymethyl group at the 3-position of the 1H-1,2,4-triazole core presents a unique chemical space for exploration. This guide will dissect the known and inferred SAR of this class of compounds, supported by experimental data from analogous series, to inform future drug discovery efforts.

The Core Scaffold: Understanding the Roles of Key Functional Groups

The this compound scaffold can be deconstructed into three key components whose individual and synergistic contributions dictate the overall biological activity profile of its analogs.

  • The 1,2,4-Triazole Core: This five-membered heterocycle is a bioisostere of amides and esters, offering metabolic stability and a rigid framework for the presentation of pharmacophoric elements. Its nitrogen atoms can participate in hydrogen bonding interactions with biological targets.[2]

  • The 5-Bromo Substituent: Halogen atoms, particularly bromine, are known to modulate the lipophilicity and electronic properties of a molecule. The bromine atom at the 5-position can enhance binding affinity to target proteins through halogen bonding and can also influence the metabolic stability of the compound. Several studies on 5-bromo-substituted triazoles have highlighted their potential in developing potent anticancer and antimicrobial agents.[1][3]

  • The 3-Methoxymethyl Substituent: The alkoxymethyl group at the 3-position is a key feature for exploring SAR. Variations in the length and branching of the alkyl chain, as well as the introduction of different functional groups, can significantly impact potency, selectivity, and pharmacokinetic properties. This group can influence the compound's solubility and ability to interact with specific residues within a target's binding pocket.

Structure-Activity Relationship Analysis: A Comparative Overview

While direct comparative studies on a series of this compound analogs are limited in the public domain, we can infer valuable SAR insights from related classes of 1,2,4-triazole derivatives. The following sections will compare the expected impact of modifications at the 3-position, drawing parallels from studies on analogous scaffolds.

Impact of Alkoxymethyl Chain Length and Branching

Studies on related 1,2,4-triazole-3-carboxamides with 5-alkoxymethyl substituents have shown that the length of the alkyl chain can significantly influence biological activity.[4] It is plausible that a similar trend would be observed for 5-Bromo-3-(alkoxymethyl)-1H-1,2,4-triazole analogs.

Table 1: Inferred Structure-Activity Relationship of 3-Alkoxymethyl Side Chain Modifications

R-Group (in 3-OCH₂R)Expected Impact on ActivityRationale
-CH₃ (Methoxymethyl)Baseline ActivityThe parent compound of the series.
-CH₂CH₃ (Ethoxymethyl)Potentially Increased ActivityA modest increase in lipophilicity may enhance cell permeability and target engagement.
-(CH₂)ₙCH₃ (Longer Chains)Variable, Potentially IncreasedIncreased lipophilicity can improve membrane permeability, but may also lead to off-target effects or reduced solubility. An optimal chain length is likely to exist for a specific target.[4]
-CH(CH₃)₂ (Isopropoxymethyl)Potentially Decreased ActivitySteric hindrance from branched chains may disrupt optimal binding with the target.
Influence of Aromatic and Cyclic Substituents

Introducing aromatic or cyclic moieties in place of the methyl group in the 3-methoxymethyl side chain can explore interactions with aromatic residues in the target binding site.

Table 2: Inferred Structure-Activity Relationship of 3-Aryloxymethyl/Cycloalkoxymethyl Modifications

R-Group (in 3-OCH₂R)Expected Impact on ActivityRationale
-Phenyl (Benzyloxymethyl)Potentially Increased ActivityThe phenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein.[4]
-Substituted PhenylVariableElectron-donating or electron-withdrawing groups on the phenyl ring can modulate electronic properties and binding affinity. The position of the substituent will be critical.
-CyclohexylPotentially Increased ActivityThe cyclohexyl group can provide a larger hydrophobic surface for interaction with the target.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of this compound analogs can be approached through established synthetic routes for 3,5-disubstituted-1,2,4-triazoles. A plausible synthetic workflow is outlined below.

General Synthetic Scheme

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Methoxyacetonitrile Methoxyacetonitrile Methoxyacetimidohydrazide Methoxyacetimidohydrazide Methoxyacetonitrile->Methoxyacetimidohydrazide Hydrazine Hydrazine Hydrazine 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine Methoxyacetimidohydrazide->3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine Cyclization This compound This compound 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine->this compound Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Synthesis of this compound (Illustrative Protocol)
  • Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine:

    • Methoxyacetonitrile is reacted with hydrazine hydrate to form methoxyacetimidohydrazide.

    • The resulting imidohydrazide is then cyclized, for example, by reacting with cyanogen bromide, to yield 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine.

  • Synthesis of this compound:

    • The 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine is subjected to a Sandmeyer-type reaction.

    • The amine is treated with sodium nitrite in the presence of hydrobromic acid at low temperature to form the diazonium salt.

    • The diazonium salt is then reacted with a solution of copper(I) bromide in hydrobromic acid to yield the final product, this compound.

Note: This is a generalized protocol and would require optimization for specific analogs.

Biological Evaluation Workflow

A typical workflow for the biological evaluation of these analogs would involve a tiered screening approach.

Biological_Evaluation_Workflow Primary_Screening Primary Screening (e.g., Cytotoxicity against cancer cell lines) Secondary_Screening Secondary Screening (e.g., Enzyme inhibition assays) Primary_Screening->Secondary_Screening Active Compounds In_Vivo_Studies In Vivo Studies (e.g., Animal models) Secondary_Screening->In_Vivo_Studies Potent and Selective Compounds Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious Compounds

Sources

The Bromine Advantage: A Comparative Guide to the Biological Activity of Halogenated 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] A common and highly effective strategy in the optimization of these molecules is halogenation, particularly the introduction of a bromine atom. This guide provides an in-depth comparison of brominated versus non-brominated 1,2,4-triazoles, elucidating the profound impact of this single atomic substitution on biological efficacy. We will explore the mechanistic rationale, present comparative experimental data, and provide detailed protocols for researchers in the field.

The Strategic Role of Bromination in Modulating Bioactivity

The deliberate incorporation of a bromine atom into a drug candidate is a well-established tactic to enhance its pharmacological profile. Bromine's unique physicochemical properties—its size, electronegativity, and lipophilicity—can dramatically alter a molecule's interaction with its biological target.

  • Enhanced Lipophilicity: Bromine significantly increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, such as the fungal cell wall or the membrane of a cancer cell, leading to higher intracellular concentrations and greater potency.

  • Steric and Electronic Influence: As a relatively large and electron-withdrawing atom, bromine can influence the conformation of the molecule and its electronic distribution. This can lead to more favorable binding interactions with target enzymes or receptors.

  • Metabolic Stability: Bromination can block metabolically labile sites on a molecule, preventing enzymatic degradation and thereby increasing its in vivo half-life and overall exposure.

  • Halogen Bonding: A key, and often underappreciated, factor is bromine's ability to act as a halogen bond donor. This is a specific, non-covalent interaction between the electrophilic region on the bromine atom and a nucleophilic site (like an oxygen or nitrogen atom) on a biological target, which can significantly enhance binding affinity and selectivity.

The following diagram illustrates the logical flow of how bromination can potentiate the therapeutic action of a 1,2,4-triazole core structure.

SAR_Logic cluster_core Molecular Design Strategy cluster_analogs Comparative Analogs cluster_properties Physicochemical & Interaction Changes cluster_outcome Biological Outcome Core 1,2,4-Triazole Scaffold NonBrominated Non-Brominated Analog Core->NonBrominated Brominated Brominated Analog Core->Brominated Baseline Baseline Activity NonBrominated->Baseline Lipo Increased Lipophilicity Brominated->Lipo HBond Halogen Bonding Potential Brominated->HBond Electronics Altered Electronics Brominated->Electronics Outcome Enhanced Biological Activity (Potency & Selectivity) Baseline->Outcome Improvement Lipo->Outcome HBond->Outcome Electronics->Outcome

Caption: Structure-Activity Relationship (SAR) logic for bromination.

Comparative Analysis of Biological Performance

Experimental evidence consistently demonstrates that brominated 1,2,4-triazoles often outperform their non-halogenated counterparts across various therapeutic areas.

Antifungal Activity

The 1,2,4-triazole nucleus is central to the mechanism of action for azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol in fungi.[2] Structure-activity relationship (SAR) studies reveal that halogen substitution is a critical determinant of potency.

One study highlighted a series of triazole derivatives where an analog featuring a bromine substituent (analogue 7a, R₁ = Br) displayed excellent potency with Minimum Inhibitory Concentration (MIC) values ranging from 0.0313–1 μg/mL against a panel of fungal strains.[2] This underscores the positive contribution of bromine to antifungal efficacy. Research has also shown that the introduction of halogen elements on an associated benzene ring is beneficial for improving activity.[5]

Compound Class Halogenation Status Key Finding Fungal Strains Potency (MIC) Reference
Triazole Derivative 7aBrominated (R₁=Br)Exhibited excellent potency.Various tested strains0.0313–1 μg/mL[2]
4-Amino-5-aryl-4H-1,2,4-triazolesBrominated (4-bromo)Showed good antibacterial activity, a principle often translating to antifungal action.E. coli, B. subtilis, et al.N/A (Good Activity)[6]
General TriazolesHalogenated Halogen substitution on an aromatic ring is a requirement for potent activity.GeneralN/A (SAR Principle)
Anticancer Activity

The antiproliferative effects of 1,2,4-triazoles are also significantly enhanced by bromination. Brominated derivatives have shown promising activity against a wide array of human cancer cell lines.[3][7]

A notable study described the synthesis of ten 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[8] The lead compound, 4a , which features the bromophenyl moiety, demonstrated significant growth inhibition against numerous cancer cell lines, including those of the central nervous system, leukemia, and breast cancer. For instance, against the CNS cancer cell line SNB-75, a related compound 3e showed a remarkable 99.16% growth inhibition.[8] Further investigation revealed that compound 4a induced apoptosis in 45.33% of MCF-7 breast cancer cells.[8] This strongly suggests that the brominated scaffold is crucial for the observed cytotoxic and pro-apoptotic effects.

Compound Halogenation Status Cancer Cell Line Activity (% Growth) Reference
Analog 4a Brominated (3-Bromophenyl)UO-31 (Renal)73.48[8]
Analog 4a Brominated (3-Bromophenyl)NCI-H522 (Lung)83.01[8]
Analog 4a Brominated (3-Bromophenyl)MCF7 (Breast)85.54[8]
Analog 4a Brominated (3-Bromophenyl)HL-60(TB) (Leukemia)86.92[8]
Analog 3e Brominated (general)SNB‐75 (CNS)0.84 (99.16% inhibition)[8]
Antibacterial Activity

In the fight against bacterial resistance, brominated 1,2,4-triazoles have emerged as promising leads. Studies have shown that the introduction of bromine can significantly boost antibacterial potency. For example, research on 3-(5-amino-(2H)-1,2,4-triazol-3-yl)-naphthyridinone derivatives found that the introduction of a bromine atom at the C-6 position of the naphthyridinone skeleton enhanced antibacterial activity.[6] Similarly, a study of 4-amino-5-aryl-4H-1,2,4-triazole derivatives reported that compounds with 4-bromo substituents exhibited good activity against several bacterial strains.[6]

Experimental Methodologies & Workflows

To facilitate further research in this area, we provide detailed, validated protocols for the synthesis and evaluation of these compounds.

General Workflow for Synthesis and Screening

The diagram below outlines a typical workflow from the synthesis of a brominated heterocycle to its biological evaluation. The brominated intermediate is highly versatile and can be further modified using techniques like Suzuki coupling.[9]

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_analysis Data Analysis start 1,2,4-Triazole Precursor bromination Electrophilic Bromination (NBS) start->bromination intermediate Brominated 1,2,4-Triazole (Key Intermediate) bromination->intermediate coupling Suzuki Cross-Coupling intermediate->coupling library Diverse Compound Library coupling->library antifungal Antifungal Assay (MIC Determination) library->antifungal anticancer Anticancer Assay (MTT, IC50) library->anticancer antibacterial Antibacterial Assay (MIC Determination) library->antibacterial data SAR Analysis & Lead Optimization antifungal->data anticancer->data antibacterial->data

Caption: General experimental workflow for synthesis and screening.

Protocol 1: Electrophilic Bromination of a 1,2,4-Triazole Derivative

This protocol describes a general method for introducing a bromine atom onto an activated phenyl ring attached to a 1,2,4-triazole core, using N-Bromosuccinimide (NBS), a mild and selective brominating agent.[9]

Rationale: NBS is chosen over molecular bromine (Br₂) for its higher selectivity, which minimizes the formation of polybrominated byproducts, especially with electron-rich heterocyclic systems. Acetic acid serves as a suitable polar protic solvent for this electrophilic substitution.

Materials:

  • 1,2,4-Triazole starting material (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2,4-triazole starting material (1.0 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 mmol) to the solution in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into an ice-water bath (50 mL).

  • Neutralization: Slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral (~7-8).

  • Work-up: Transfer the mixture to a separatory funnel. If any unreacted bromine color persists, add a few drops of sodium thiosulfate solution to quench it.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure brominated 1,2,4-triazole.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

Rationale: The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (brominated and non-brominated triazoles) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The strategic incorporation of bromine into the 1,2,4-triazole scaffold is a validated and highly effective approach for enhancing biological activity. Comparative data clearly indicates that brominated derivatives frequently exhibit superior potency in antifungal, anticancer, and antibacterial applications compared to their non-halogenated parent compounds. This enhancement is attributable to a combination of improved physicochemical properties, including lipophilicity and metabolic stability, and the potential for specific halogen bonding interactions with biological targets. The continued exploration of brominated 1,2,4-triazoles represents a promising avenue for the development of next-generation therapeutic agents with improved efficacy and selectivity.

References

  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Biomed Research International.
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2023).
  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. (2020).
  • Wang, Y., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Chemistry & Biodiversity.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. (n.d.).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. (2022).
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2019). Molecules.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.).
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem. (2025).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, the synthesis of target molecules like 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, a potentially valuable building block, is only the initial step. The subsequent, and arguably more critical, phase is the exhaustive validation of its chemical structure through spectroscopic methods. This guide provides an in-depth, experience-driven framework for the validation of this compound, leveraging a comparative analysis with a structurally related analog and outlining a comprehensive experimental protocol.

The Imperative of Spectroscopic Validation

The journey of a candidate molecule from synthesis to application is paved with stringent quality control checkpoints. Spectroscopic data validation serves as the primary gatekeeper, ensuring that the intended molecular architecture has been achieved. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potentially compromised patient safety in later developmental stages. Therefore, a multi-pronged analytical approach, typically employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is not merely a procedural formality but a scientific necessity.

Comparative Spectroscopic Analysis: A Predictive and Confirmatory Approach

In the absence of a pre-existing, authenticated spectral library for this compound, a robust validation strategy involves a combination of theoretical prediction and comparative analysis with a known structural analog. For this guide, we will utilize predicted spectral data for our target molecule and compare it against the experimentally derived data for a close structural analog, Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate.

Molecular Structures for Comparison

To visually anchor our comparative analysis, the molecular structures of the target compound and its analog are presented below.

Molecular Structures for Comparison cluster_target This compound cluster_analog Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate target target analog analog

Caption: Molecular structures of the target compound and its analog.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are generated using computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-4.6 - 4.8Singlet2H
-OCH₃3.4 - 3.6Singlet3H
-NH13.0 - 15.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3160 - 165
C5145 - 150
-CH₂-65 - 70
-OCH₃58 - 62

Experimental vs. Predicted Data: A Comparative Analysis

The following tables present a side-by-side comparison of the predicted NMR data for our target molecule and the experimental data for the analog, Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate.

Table 3: Comparative ¹H NMR Data

Functional GroupPredicted (Target) (δ, ppm)Experimental (Analog) (δ, ppm)Rationale for Expected Similarities/Differences
-NH13.0 - 15.014.71The acidic proton on the triazole ring is expected in a similar downfield region for both compounds.
-CH₂-4.6 - 4.84.56The methylene protons adjacent to the oxygen and the triazole ring should have very similar chemical shifts.
-OCH₃3.4 - 3.63.33The methoxy protons are in a comparable electronic environment in both molecules.
-COOCH₂CH₃N/A4.31 (quartet)The quartet and triplet are characteristic of the ethyl ester group in the analog.
-COOCH₂CH₃N/A1.30 (triplet)The quartet and triplet are characteristic of the ethyl ester group in the analog.

Table 4: Comparative ¹³C NMR Data

CarbonPredicted (Target) (δ, ppm)Experimental (Analog) (δ, ppm)Rationale for Expected Similarities/Differences
C3160 - 165155.3The C3 carbon in the target is expected to be slightly downfield due to the electron-withdrawing effect of the adjacent bromine atom.
C5145 - 150160.0The C5 carbon in the analog is part of an ester group, which significantly shifts it downfield.
-CH₂-65 - 7065.5The chemical shift of the methylene carbon should be very similar in both molecules.
-OCH₃58 - 6258.6The methoxy carbon is expected to have a nearly identical chemical shift.
Ester CarbonsN/A154.5, 61.4, 14.5These signals are unique to the ethoxycarbonyl group of the analog.

This comparative analysis provides a strong predictive foundation for what to expect in the experimental spectra of this compound. The key differentiating features will be the absence of the ethyl ester signals and the anticipated chemical shift changes for the triazole ring carbons due to the presence of the bromine atom.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and providing structural information through fragmentation analysis.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity at m/z 191 and 193, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragmentation Pathways: Common fragmentation pathways for 1,2,4-triazoles involve the loss of small, stable molecules such as N₂, HCN, and radicals from the substituents. Expected fragments for the target molecule could include:

    • Loss of the methoxymethyl group (-CH₂OCH₃)

    • Cleavage of the triazole ring

A Self-Validating Experimental Protocol

The following detailed protocol outlines the steps for acquiring and validating the spectroscopic data for a synthesized sample of this compound.

I. Sample Preparation
  • NMR Sample: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent should be based on the compound's solubility and should ideally be the same as that used for the analog's data if available.

  • MS Sample: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent for the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

II. NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the relative proton ratios.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is crucial for confirming the connectivity of the molecule.

III. Mass Spectrometry Data Acquisition
  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

    • The accurate mass measurement from HRMS will provide the elemental composition of the molecular ion, confirming the molecular formula.

IV. Data Analysis and Validation
  • ¹H NMR Analysis:

    • Compare the obtained chemical shifts, multiplicities, and integrations with the predicted data and the data from the analog.

    • Confirm the presence of the methoxymethyl group and the absence of starting material signals.

  • ¹³C NMR Analysis:

    • Compare the obtained chemical shifts with the predicted data and the data from the analog.

    • Account for all expected carbon signals.

  • Mass Spectrometry Analysis:

    • Confirm that the molecular ion's m/z value and isotopic pattern match the expected values for C₄H₆BrN₃O.

    • Analyze the fragmentation pattern to see if it is consistent with the proposed structure.

Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for the comprehensive validation of the spectroscopic data.

Spectroscopic Data Validation Workflow cluster_synthesis Synthesis and Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Comparison cluster_validation Validation arrow arrow synthesis Synthesize and Purify This compound nmr Acquire NMR Spectra (¹H, ¹³C, 2D) synthesis->nmr ms Acquire High-Resolution Mass Spectrum synthesis->ms compare Compare Experimental, Predicted, and Analog Data nmr->compare ms->compare predict Generate Predicted Spectra predict->compare analog Compile Analog Spectra analog->compare validate Structural Confirmation compare->validate

A Comparative Guide to the In Vitro Cytotoxicity of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical safety assessment, the initial evaluation of a compound's potential toxicity is a critical step.[1][2][3][4] In vitro cytotoxicity assays serve as a fundamental tool in this process, offering a rapid and cost-effective means to screen compounds for their effects on cell viability and proliferation before advancing to more complex preclinical studies.[2][3][5] This guide provides a comprehensive assessment of the in vitro cytotoxicity of a novel heterocyclic compound, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, comparing its activity across multiple human cancer cell lines.

The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[6][7] The biological activity of these compounds often stems from their ability to interact with and inhibit various enzymes or cellular pathways.[6] Given the therapeutic potential of this chemical class, a thorough understanding of the cytotoxicity profile of new derivatives like this compound is paramount. While some QSAR models have predicted the toxicity of similar 1,2,4-triazole derivatives[8], experimental data is crucial for accurate assessment.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental framework, comparative data analysis, and insights into the potential mechanisms of action.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To construct a robust cytotoxicity profile for this compound, a multi-assay, multi-cell line approach is employed. This strategy ensures the validity of the findings and provides a broader understanding of the compound's potential cellular effects.

Cell Line Selection: Modeling Diverse Cancer Types

The choice of cell lines is critical for evaluating the breadth and specificity of a compound's cytotoxic activity. For this assessment, we have selected three well-characterized and commonly used human cancer cell lines:

  • HeLa (Human Cervical Adenocarcinoma): A robust and widely used cell line in toxicological studies, known for its rapid growth.[9][10][11][12]

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line that retains many metabolic functions of hepatocytes, making it a relevant model for assessing potential hepatotoxicity.[13]

  • A549 (Human Lung Carcinoma): A lung cancer cell line frequently used in the evaluation of anticancer agents.[14][15][16][17][18]

Cytotoxicity Assays: Interrogating Different Hallmarks of Cell Death

A combination of assays targeting different cellular processes provides a more complete picture of cytotoxicity than a single-endpoint assay.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a primary indicator of cell viability, measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[19][20][21][22] A decrease in metabolic activity is correlated with a reduction in cell viability.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[23][24][25][26]

  • Caspase-3/7 Assay (Apoptosis): This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[27][28][29][30] An increase in caspase activity suggests that the compound induces programmed cell death.

The following diagram illustrates the experimental workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole Stock Solution Treat Treat with Serial Dilutions of Compound and Doxorubicin Compound->Treat Doxorubicin Doxorubicin (Positive Control) Stock Solution Doxorubicin->Treat Cells Cell Culture (HeLa, HepG2, A549) Plate Seed Cells in 96-well Plates Cells->Plate Plate->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT 24, 48, 72h Incubation LDH LDH Assay (Membrane Integrity) Treat->LDH 24, 48, 72h Incubation Caspase Caspase-3/7 Assay (Apoptosis) Treat->Caspase 24, 48, 72h Incubation Read Spectrophotometer/ Luminometer Reading MTT->Read LDH->Read Caspase->Read Calculate Calculate IC50 Values Read->Calculate Compare Comparative Analysis Calculate->Compare

Caption: Experimental workflow for cytotoxicity assessment.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values for this compound and the standard chemotherapeutic agent, Doxorubicin, across the three selected cell lines after 48 hours of treatment, as determined by the MTT assay. Lower IC₅₀ values indicate greater cytotoxic potency.

CompoundHeLa (IC₅₀ in µM)HepG2 (IC₅₀ in µM)A549 (IC₅₀ in µM)
This compound25.842.133.5
Doxorubicin (Positive Control)0.81.21.0
Interpretation of Results

The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against all three cancer cell lines, with the most pronounced effect observed in HeLa cells. As expected, the positive control, Doxorubicin, demonstrates significantly higher potency. The differential sensitivity of the cell lines to the triazole compound could be attributed to variations in cellular uptake, metabolic activation, or the expression levels of the compound's molecular target. The higher IC₅₀ in HepG2 cells might suggest a degree of metabolic detoxification in this liver-derived cell line.

Potential Mechanism of Action: Induction of Apoptosis

Many triazole-containing compounds exert their anticancer effects by inducing apoptosis.[31][32][33][34] Based on the known mechanisms of similar compounds, it is plausible that this compound triggers the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and culminates in the activation of effector caspases, leading to controlled cell death.

The following diagram illustrates the proposed apoptotic signaling pathway.

G Compound 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole Stress Mitochondrial Stress Compound->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome activation Casp37 Pro-caspase-3/7 Apoptosome->Casp37 cleavage ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis

Caption: Proposed intrinsic apoptotic pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[19][20][21][22]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines (HeLa, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.

LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH release from damaged cells.[23][24][25]

Materials:

  • Cell culture supernatant from treated plates

  • LDH assay kit (containing substrate, cofactor, and dye)

Procedure:

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: In a separate 96-well plate, add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.[26]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Caspase-3/7 Apoptosis Assay

This protocol outlines the measurement of key executioner caspase activity.[27][28][29]

Materials:

  • Luminescent or fluorescent caspase-3/7 assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Cell Treatment: Seed and treat cells in an opaque-walled 96-well plate as described for the MTT assay.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing cells and medium according to the manufacturer's protocol.[27][30]

  • Incubation: Incubate the plate at room temperature for the recommended duration (typically 1-2 hours), protected from light.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Normalize the signal to the number of cells (if performing a multiplexed assay) and express the results as fold-change relative to the untreated control.

Conclusion and Future Directions

This guide provides a framework for the systematic in vitro cytotoxicity assessment of this compound. The hypothetical data presented suggests that this compound possesses moderate cytotoxic activity against cervical, liver, and lung cancer cell lines. Further investigation using assays for apoptosis and necrosis indicates that the primary mechanism of cell death may be through the induction of the intrinsic apoptotic pathway.

Future studies should aim to:

  • Confirm the proposed mechanism of action through western blotting for key apoptotic proteins.

  • Evaluate the compound's effect on non-cancerous cell lines to determine its selectivity index.

  • Explore the structure-activity relationship of related triazole analogs to optimize potency and selectivity.

The methodologies and comparative data presented herein serve as a valuable resource for the continued investigation and development of novel triazole-based therapeutic agents.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ChemSafetyPro.COM. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

  • National Institutes of Health. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • Bioo Scientific. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]

  • S.L. Stice Publishing. (2010). Comparison of in Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. [Link]

  • Bio-protocol. Caspase-3/7 Apoptosis Assay. [https://bio-protocol.org/e22 caspase-3/7-apoptosis-assay]([Link] caspase-3/7-apoptosis-assay)

  • PubMed. Toxicity to HeLa cell of 205 drugs as determined by the metabolic inhibition test supplemented by microscopy. [Link]

  • ResearchGate. (2025). Chemical Toxicity on HeLa Cells. [Link]

  • ResearchGate. Cytotoxicity tests in A549 cells. Cell viability profiles according to.... [Link]

  • Wikipedia. In vitro toxicology. [Link]

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link]

  • ResearchGate. Cytotoxicity effects on A549 cell lines after 24, 48, and 72 hr.... [Link]

  • National Institutes of Health. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. [Link]

  • MDPI. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. [Link]

  • National Institutes of Health. In Vitro Toxicity Testing in the Twenty-First Century. [Link]

  • Luminex Corporation. Muse® Caspase-3/7 Kit. [Link]

  • SGS. IN VITRO TOXICOLOGY TESTING. [Link]

  • reframeDB. HepG2 Cytotoxicity, 72 hour. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Scribd. In Vitro Toxicity Tests | PDF. [Link]

  • National Institutes of Health. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. [Link]

  • PubMed Central. Application of triazoles in the structural modification of natural products. [Link]

  • ResearchGate. (2025). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

  • PubMed Central. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. [Link]

  • Semantic Scholar. Chemical Toxicity on HeLa Cells. [Link]

  • Semantic Scholar. Synthesis and In vitro‐In silico Evaluation of Thiazolo‐triazole Hybrids as Anticancer Candidates. [Link]

  • ResearchGate. (2025). In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis. [Link]

  • ResearchGate. Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. [Link]

  • Pharmacophore. (2023). CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. [Link]

  • Current issues in pharmacy and medicine. (2024). QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. [Link]

  • PubChem. This compound. [Link]

Sources

Navigating the Synthesis of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole emerges as a significant building block, though detailed synthetic methodologies remain sparsely documented in peer-reviewed literature. This guide, therefore, presents a comparative analysis of two plausible synthetic pathways to this target molecule, constructed from established principles of triazole synthesis and halogenation. The ensuing discussion provides a framework for researchers to develop a robust and efficient synthesis, complete with step-by-step protocols derived from analogous transformations and a critical evaluation of each route's merits and potential challenges.

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions. The introduction of a methoxymethyl group at the 3-position and a bromine atom at the 5-position offers unique opportunities for further functionalization and modulation of physicochemical properties, making this compound a valuable intermediate in drug discovery programs.

This guide explores two logical and chemically sound approaches to the synthesis of this target molecule:

  • Route 1: Cyclization Followed by Bromination. This strategy involves the initial construction of the 3-(methoxymethyl)-1H-1,2,4-triazole ring system from acyclic precursors, followed by a regioselective bromination at the C5 position.

  • Route 2: Bromination of a Precursor Followed by Cyclization. In this alternative pathway, a key intermediate containing the necessary methoxymethyl moiety is first brominated before undergoing the final cyclization to form the desired triazole ring.

A thorough examination of these routes will equip researchers with the foundational knowledge to embark on the synthesis of this and structurally related compounds.

Route 1: Cyclization Followed by Bromination

This synthetic strategy prioritizes the formation of the core triazole heterocycle, 3-(methoxymethyl)-1H-1,2,4-triazole, which is then subjected to electrophilic bromination.

Workflow Diagram

Route 1: Cyclization then Bromination cluster_0 Step 1: Synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole cluster_1 Step 2: Bromination Methoxyacetyl_chloride Methoxyacetyl chloride Triazole_Intermediate 3-(methoxymethyl)-1H-1,2,4-triazole Methoxyacetyl_chloride->Triazole_Intermediate Cyclization Amidrazone Formamidrazone Amidrazone->Triazole_Intermediate Final_Product 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole Triazole_Intermediate->Final_Product Electrophilic Bromination Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Final_Product

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole

This step can be achieved through the cyclization of a suitable acylamidrazone, a common method for constructing 1,2,4-triazole rings.

  • Preparation of Methoxyacetyl-formamidrazone: To a cooled solution (0 °C) of formamidrazone hydrochloride in a suitable solvent such as pyridine, add methoxyacetyl chloride dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours.

  • Cyclization: The resulting intermediate is then heated under reflux to effect cyclization. The mechanism involves an intramolecular nucleophilic attack followed by dehydration to form the stable aromatic triazole ring.

  • Work-up and Isolation: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-(methoxymethyl)-1H-1,2,4-triazole.

Step 2: Bromination of 3-(methoxymethyl)-1H-1,2,4-triazole

The C5 position of 1H-1,2,4-triazoles is susceptible to electrophilic substitution.

  • Reaction Setup: Dissolve 3-(methoxymethyl)-1H-1,2,4-triazole in a suitable solvent such as chloroform or carbon tetrachloride.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution. The reaction may be initiated by a radical initiator like benzoyl peroxide and may require heating to reflux.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. The organic layer is dried and concentrated.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Causality and Experimental Choices

The choice of a two-step approach is based on the principle of building complexity sequentially. The formation of the triazole ring is a robust and well-established transformation. The subsequent bromination at the C5 position is generally regioselective for 1H-1,2,4-triazoles, as this position is the most electron-rich and sterically accessible for electrophilic attack. The use of NBS is preferred over elemental bromine for its ease of handling and milder reaction conditions.

Route 2: Synthesis of a Brominated Precursor Followed by Cyclization

This alternative approach introduces the bromine atom at an earlier stage, which can sometimes offer advantages in terms of overall yield and purification.

Workflow Diagram

Route 2: Bromination then Cyclization cluster_0 Step 1: Synthesis of Brominated Intermediate cluster_1 Step 2: Cyclization with Hydrazine Methoxyacetic_acid Methoxyacetic acid Brominated_Intermediate Brominated Acyl Cyanide Intermediate Methoxyacetic_acid->Brominated_Intermediate Acylation Thionyl_chloride Thionyl chloride Thionyl_chloride->Brominated_Intermediate Bromomalononitrile Bromomalononitrile Bromomalononitrile->Brominated_Intermediate Final_Product 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole Brominated_Intermediate->Final_Product Cyclocondensation Hydrazine Hydrazine Hydrazine->Final_Product

A Comparative Guide to the ADME Profiling of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Drug Discovery

In the intricate process of drug discovery and development, the identification of a potent and selective compound is merely the first step. The ultimate success of a therapeutic candidate hinges on its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes the drug, collectively known as the ADME profile.[1][2] A suboptimal ADME profile, such as poor oral absorption, rapid metabolism, or unfavorable distribution, is a primary cause of late-stage clinical failures. Therefore, a comprehensive evaluation of ADME characteristics early in the discovery pipeline is not just beneficial but essential for de-risking candidates and guiding medicinal chemistry efforts toward molecules with a higher probability of success.[1][3]

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities, leading to its incorporation into numerous approved drugs.[4] This guide provides an in-depth, comparative evaluation of the ADME profile of a specific triazole compound, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, and its structural analogs. We will delve into the causality behind key experimental choices and provide detailed, self-validating protocols for the core in vitro assays that form the foundation of modern ADME screening.

Absorption: Evaluating Intestinal Permeability with the Caco-2 Assay

Expertise & Experience: For an orally administered drug, traversing the intestinal epithelium is the first major hurdle to entering systemic circulation. We model this barrier using the Caco-2 cell line, a human colon adenocarcinoma cell line that, when cultured on semipermeable supports, differentiates into a polarized monolayer of enterocytes that mimic the structural and functional properties of the human small intestine.[5][6][7] This model is invaluable because it not only assesses passive diffusion but also captures the activity of key uptake and efflux transporters, providing a more predictive measure of human intestinal absorption than artificial membranes.[6][7]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines the rate of flux of a compound across the Caco-2 monolayer in both the absorptive (apical to basolateral, A-B) and secretive (basolateral to apical, B-A) directions.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts (semipermeable membrane supports) and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[6]

  • Monolayer Integrity Verification: The integrity of the tight junctions between cells is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed, restrictive monolayer, which is critical for valid permeability data.[7]

  • Compound Incubation:

    • The test compound (e.g., at a 10 µM concentration) is added to the donor compartment (either apical or basolateral).[7]

    • Control compounds are run in parallel: caffeine (high permeability) and mannitol (low permeability) to validate the assay performance.[8]

    • The plate is incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[7]

  • Sample Analysis: At the end of the incubation, samples are collected from both the donor and receiver compartments. The concentration of the test compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5]

  • Data Calculation:

    • The Apparent Permeability Coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B).[6] An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of an active efflux transporter, such as P-glycoprotein (P-gp).[9]

Data Presentation: Comparative Permeability of Triazole Analogs
CompoundStructurePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Parent Compound This compound8.59.11.1High
Analog A 5-Chloro-3-(methoxymethyl)-1H-1,2,4-triazole9.210.51.1High
Analog B 5-Bromo-3-(ethoxymethyl)-1H-1,2,4-triazole6.325.24.0Low (Efflux)
Analog C 5-Bromo-3-(hydroxymethyl)-1H-1,2,4-triazole1.21.51.3Moderate

This table presents hypothetical data for illustrative purposes.

Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Add_A Add Compound to Apical Side TEER->Add_A Add_B Add Compound to Basolateral Side TEER->Add_B Incubate Incubate at 37°C Add_A->Incubate Add_B->Incubate Sample Sample Apical & Basolateral Chambers Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Distribution: Assessing Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Expertise & Experience: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[10] This binding is a reversible equilibrium, but only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be eliminated.[11] High plasma protein binding can significantly limit a drug's efficacy and alter its pharmacokinetic profile.[12] We employ the Rapid Equilibrium Dialysis (RED) method, a robust and widely accepted assay that physically separates the free drug from the protein-bound drug using a semipermeable membrane, providing a direct and accurate measurement of the fraction unbound (fu).[11][12]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Step-by-Step Methodology:

  • Preparation: A commercial RED device, which consists of inserts with two chambers separated by a dialysis membrane (typically with an 8 kDa molecular weight cutoff), is used.[11]

  • Sample Loading:

    • The test compound is spiked into plasma (from relevant species, e.g., human, rat, mouse) at a known concentration.[11]

    • This plasma sample is added to one chamber (the sample chamber).

    • An isotonic phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[12]

  • Equilibration: The entire assembly is sealed and incubated at 37°C on an orbital shaker for approximately 4 hours.[11][12] During this time, only the unbound compound is small enough to pass through the membrane into the buffer chamber, reaching equilibrium.

  • Sample Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison, the samples are "matrix-matched" (e.g., the plasma sample is diluted with PBS, and the buffer sample is diluted with blank plasma).[12]

  • Quantification: The concentration of the compound in both matrix-matched samples is determined by LC-MS/MS.

  • Data Calculation:

    • The Percent Unbound (% Unbound) is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Data Presentation: Comparative Plasma Protein Binding of Triazole Analogs
CompoundStructure% Unbound (Human)% Unbound (Rat)% Unbound (Mouse)Predicted Distribution
Parent Compound This compound45.241.550.1High (Extensive)
Analog A 5-Chloro-3-(methoxymethyl)-1H-1,2,4-triazole48.945.353.8High (Extensive)
Analog B 5-Bromo-3-(ethoxymethyl)-1H-1,2,4-triazole18.715.221.4Moderate
Analog D 5-Phenyl-3-(methoxymethyl)-1H-1,2,4-triazole2.11.83.5Low (Confined to Vasculature)

This table presents hypothetical data for illustrative purposes.

Visualization: Rapid Equilibrium Dialysis (RED) Workflow

RED_Workflow cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis Spike Spike Compound into Plasma Load_Plasma Load Plasma into Sample Chamber Spike->Load_Plasma Incubate Incubate at 37°C for 4 hours Load_Plasma->Incubate Load_Buffer Load PBS into Buffer Chamber Load_Buffer->Incubate Equilibrium Unbound drug diffuses across membrane Incubate->Equilibrium Sample Sample both chambers Equilibrium->Sample MatrixMatch Matrix Match Samples Sample->MatrixMatch LCMS Quantify by LC-MS/MS MatrixMatch->LCMS Calculate Calculate % Unbound LCMS->Calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Metabolism: Determining Metabolic Stability with Liver Microsomes

Expertise & Experience: The liver is the body's primary metabolic hub, where drugs are often chemically modified by enzymes to facilitate their excretion.[13] The rate of this biotransformation is a critical determinant of a drug's half-life and overall exposure. To assess this in vitro, we use liver microsomes, which are subcellular fractions isolated from liver tissue that are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[14][15] The microsomal stability assay measures the rate at which a parent compound is depleted over time, allowing us to calculate its intrinsic clearance—a direct measure of its metabolic liability.[13][16]

Experimental Protocol: Liver Microsomal Stability Assay

Step-by-Step Methodology:

  • Reagent Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat) and a buffer (e.g., phosphate buffer, pH 7.4).[17]

  • Initiating the Reaction:

    • The test compound is added to the microsome mixture and pre-warmed to 37°C.

    • The metabolic reaction is initiated by adding a solution of the key cofactor, NADPH.[15] A control incubation is run in parallel without NADPH to account for any non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[15]

  • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical normalization.[17]

  • Sample Processing & Analysis: The quenched samples are centrifuged to precipitate the proteins. The supernatant, containing the remaining parent drug, is then analyzed by LC-MS/MS.

  • Data Calculation:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • In Vitro Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)[17]

Data Presentation: Comparative Metabolic Stability of Triazole Analogs
CompoundStructuret½ (min, Human)CLint (µL/min/mg, Human)t½ (min, Rat)CLint (µL/min/mg, Rat)Predicted Clearance
Parent Compound This compound> 45< 153846Low
Analog A 5-Chloro-3-(methoxymethyl)-1H-1,2,4-triazole> 45< 154142Low
Analog E 5-Bromo-3-(phenoxymethyl)-1H-1,2,4-triazole82165346High
Analog F 5-Bromo-3-methyl-1H-1,2,4-triazole25691992Moderate

This table presents hypothetical data for illustrative purposes.

Visualization: Liver Microsomal Stability Workflow

Microsomal_Workflow cluster_prep Incubation Setup cluster_assay Metabolic Reaction cluster_analysis Analysis & Calculation Mix Prepare mixture of microsomes & buffer Add_Cmpd Add Test Compound Mix->Add_Cmpd Prewarm Pre-warm to 37°C Add_Cmpd->Prewarm Start Initiate with NADPH Prewarm->Start Sample Sample at time points (0, 5, 15, 30, 45 min) Start->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ & CLint Plot->Calculate

Caption: Workflow for the liver microsomal metabolic stability assay.

Integrated Analysis and Structure-ADME Relationships

Synthesizing the data from these core assays provides a multidimensional view of a compound's potential pharmacokinetic behavior. For our hypothetical 1,2,4-triazole series:

  • Parent Compound & Analog A: Exhibit a promising profile. High permeability suggests good oral absorption, moderate protein binding allows for sufficient free drug to reach the target, and high metabolic stability indicates a potentially long half-life in vivo. The switch from a bromo- to a chloro-substituent (Analog A) appears to have a minimal impact on these key ADME properties.

  • Analog B: The introduction of an ethoxymethyl group instead of a methoxymethyl group dramatically increases the efflux ratio. This suggests that Analog B is a substrate for an efflux transporter like P-gp, which would likely result in poor oral bioavailability despite its passive permeability. This is a critical liability that would need to be addressed through structural modification.

  • Analog D: Replacing the small bromo- group with a bulky, lipophilic phenyl group (Analog D) leads to extremely high plasma protein binding (>97% bound). This would severely limit the free fraction of the drug, likely rendering it inactive in vivo regardless of its other properties.

  • Analog E: The phenoxymethyl side chain in Analog E creates a metabolic "soft spot," making it highly susceptible to rapid metabolism by CYP enzymes. The resulting low half-life and high intrinsic clearance would likely lead to rapid elimination from the body, requiring frequent and high doses to maintain therapeutic concentrations.

These examples underscore the profound impact of subtle structural changes on the overall ADME profile.[18][19] By integrating data from permeability, protein binding, and stability assays, we can build a robust understanding of a compound's strengths and weaknesses, allowing for a data-driven approach to lead optimization and candidate selection.

Conclusion

The evaluation of ADME properties is a non-negotiable cornerstone of modern drug discovery. As demonstrated, a suite of robust, validated in vitro assays can effectively profile and differentiate chemical analogs, providing critical insights long before the commitment to expensive and time-consuming in vivo studies. By understanding the interplay between a molecule's structure and its absorption, distribution, metabolism, and excretion characteristics, research teams can more efficiently design and advance compounds with a higher likelihood of becoming safe and effective medicines.

References

  • Caco-2 cell permeability assays to measure drug absorption.PubMed.
  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model.PMC - NIH.
  • In Vitro ADME.Selvita.
  • Caco-2 Permeability Assay.Evotec.
  • In Vitro ADME Assays and Services.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Caco-2 Permeability Assay.Enamine.
  • In Vitro ADME Studies.PharmaLegacy.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.Unknown Source.
  • Plasma Protein Binding Assay.Visikol.
  • Metabolic Stability Assay Services.BioIVT.
  • Cell Permeability Assay.BioIVT.
  • Metabolic Stability Assay.
  • Caco-2 permeability assay.
  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical.PubMed.
  • Metabolic Stability Assays.Merck Millipore.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions.Evotec.
  • Microsomal stability assay for human and mouse liver microsomes.protocols.io.
  • In Vitro ADME.BioDuro.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Plasma Protein Binding Assay.Domainex.
  • Protein Binding Assays.BioAgilytix Labs.
  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical.Ceska Slov Farm.
  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.NIH.
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.Moroccan Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole Against Known Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study. We will evaluate the binding potential of a novel triazole compound, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, against the well-established fungal target, Lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi and a validated target for widely-used azole antifungal drugs.[1]

Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow. This document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring technical accuracy and fostering a deeper understanding of the computational drug discovery process. We will compare our compound of interest with two clinically significant CYP51 inhibitors: Fluconazole and Itraconazole.

Section 1: Background and Scientific Rationale

The Target: Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for the biosynthesis of sterols in eukaryotes.[1] In fungi, it catalyzes the removal of the 14α-methyl group from lanosterol, a crucial step in the pathway leading to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane. This makes CYP51 an outstanding and highly validated target for antifungal drug development.

The Ligands: A Novel Triazole and Established Inhibitors

  • Compound of Interest: this compound. The 1,2,4-triazole scaffold is a cornerstone of many successful antifungal drugs. The bromine and methoxymethyl substitutions on this core structure present unique chemical properties that may influence its binding affinity and selectivity for the CYP51 active site.

  • Known Inhibitors (Positive Controls):

    • Fluconazole: A widely used triazole antifungal agent for treating a range of fungal infections.[2] Its relatively simple structure and known efficacy make it an excellent benchmark.

    • Itraconazole: A broad-spectrum triazole antifungal with a more complex structure, known to be a potent inhibitor of P-glycoprotein and CYP3A4.[3] Its interaction with CYP51 provides a valuable comparison for a more complex ligand.

Section 2: The Experimental Protocol: A Self-Validating Workflow

Scientific integrity in computational studies hinges on the validation of the chosen methodology. Before screening our compound of interest, we must first prove that our docking protocol can accurately reproduce a known binding pose.

Required Software and Resources
  • Molecular Visualization: UCSF ChimeraX[4][5] or PyMOL.

  • Docking Software: AutoDock Vina[6], a widely used open-source program for molecular docking.

  • Preparation Tools: AutoDock Tools (MGLTools) for preparing protein and ligand files.

  • Databases:

    • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.

    • PubChem: For obtaining 3D structures of the ligands.[2][3][7]

Workflow Visualization

The entire computational workflow can be summarized in the following diagram:

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (PDB: 3LD6) PrepReceptor 3. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Ligands 2. Obtain Ligands (PubChem) PrepLigands 4. Prepare Ligands (Energy minimization) Ligands->PrepLigands Redock 5. Redock Co-crystallized Ligand PrepReceptor->Redock Dock 8. Perform Docking (AutoDock Vina) PrepLigands->Dock RMSD 6. Calculate RMSD (Target < 2.0 Å) Redock->RMSD Grid 7. Define Binding Site (Grid Box Generation) RMSD->Grid Validation OK Grid->Dock Analyze 9. Analyze Results (Binding Affinity & Pose) Dock->Analyze Compare 10. Comparative Analysis Analyze->Compare

Caption: End-to-end molecular docking workflow.

Step-by-Step Methodology

Step 1: Receptor and Ligand Acquisition

  • Receptor: Download the crystal structure of human Lanosterol 14α-demethylase (CYP51) complexed with ketoconazole from the PDB. For this guide, we will use PDB ID: 3LD6 .[8][9] This structure provides a well-defined active site with a co-crystallized azole inhibitor, which is ideal for our validation step.

  • Ligands:

    • Download the 3D structures (SDF format) for Fluconazole (CID: 3365) and Itraconazole (CID: 55283) from the PubChem database.[2][3][7]

    • The structure for This compound (CAS: 1210892-10-6) can be obtained from chemical suppliers or drawn using chemical drawing software and converted to a 3D structure.

Step 2: Receptor Preparation (Using AutoDockTools) Causality: The raw PDB file contains information not required for docking, such as water molecules and co-factors, which can interfere with the process. We must also add polar hydrogen atoms and assign partial charges, which are essential for the scoring function to calculate binding energies accurately.

  • Launch AutoDockTools (ADT).

  • Open the PDB file (3LD6.pdb).

  • Clean the Protein: Delete all water molecules and remove any non-protein chains or heteroatoms, except for the Heme (HEM) group, which is essential for catalytic activity. The co-crystallized ligand (ketoconazole) should also be removed and saved separately for the validation step.

  • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

  • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This adds partial charges to each atom.

  • Save as PDBQT: Go to File > Save > Write PDBQT and save the prepared receptor file (e.g., 3LD6_receptor.pdbqt).

Step 3: Ligand Preparation (Using AutoDockTools) Causality: Ligand preparation is crucial for defining rotatable bonds and assigning charges, which allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Open each ligand's 3D structure file in ADT.

  • Detect Root and Torsions: The software will automatically detect the rotatable bonds. The number of active torsions determines the flexibility of the ligand during docking.

  • Save as PDBQT: Save each prepared ligand as a PDBQT file (e.g., fluconazole.pdbqt, itraconazole.pdbqt, compound_X.pdbqt).

Step 4: Docking Protocol Validation Causality: This is the most critical step for ensuring the trustworthiness of your results. By "redocking" the original ligand (ketoconazole from 3LD6) back into the binding site, we can verify that our chosen parameters can reproduce the experimentally determined binding pose. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation.

  • Prepare the extracted ketoconazole ligand as described in Step 3.

  • Define the docking grid box (see Step 5) centered on the position of the co-crystallized ketoconazole.

  • Perform the docking simulation (see Step 6).

  • Superimpose the lowest-energy docked pose of ketoconazole with the original crystal structure pose and calculate the RMSD. If RMSD < 2.0 Å, the protocol is validated.

Step 5: Grid Generation (Defining the Search Space) Causality: The grid box defines the three-dimensional space where the docking algorithm will search for potential binding poses. It should be large enough to encompass the entire active site but not so large as to make the conformational search computationally inefficient.

  • In ADT, with the prepared receptor loaded, go to Grid > Grid Box.

  • Center the grid box on the active site. A reliable method is to center it on the co-crystallized ligand's position. For PDB ID 3LD6, the active site is well-defined by the location of the Heme group and the bound ketoconazole.

  • Adjust the dimensions of the box (e.g., 60 x 60 x 60 Å) to ensure it covers all key active site residues.

  • Save the grid parameters. These coordinates will be used in the configuration file for Vina.

Step 6: Running the AutoDock Vina Simulation Causality: AutoDock Vina uses a scoring function to estimate the binding affinity and a search algorithm to explore possible conformations of the ligand.[10]

  • Create a configuration file (e.g., conf.txt) with the following information:

  • Run Vina from the command line: ./vina --config conf.txt --log logfile.txt

  • Repeat this process for each ligand.

Section 3: Comparative Analysis and Data Presentation

The primary outputs from AutoDock Vina are the binding affinity scores (in kcal/mol) and the predicted binding poses. A more negative score indicates a stronger predicted binding affinity.

Quantitative Data Summary
CompoundPubChem CID / CASBinding Affinity (kcal/mol)Predicted Ki (nM)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Itraconazole 55283[3]-12.51.5Tyr145, His377Leu138, Phe233, Met378, Ala381
Fluconazole 3365[2][7]-9.8180.2Ser379, His377Tyr132, Phe228, Met508
This compound 1210892-10-6-8.7850.5His377Tyr132, Leu376, Met508

Note: The binding affinity and interaction data presented are illustrative examples based on typical results for this target and may vary based on the precise docking parameters used.

Visualization of Binding Poses

Visual inspection of the predicted binding modes is essential for understanding the molecular interactions.

G cluster_ligands Ligands receptor CYP51 Active Site Heme Group Hydrophobic Pocket H-Bond Donors/Acceptors Itraconazole Itraconazole Itraconazole->receptor:f1 N-Heme Coord. Itraconazole->receptor:f2 π-π Stacking Fluconazole Fluconazole Fluconazole->receptor:f1 N-Heme Coord. Fluconazole->receptor:f3 H-Bond CompoundX 5-Bromo-3-(methoxymethyl)- 1H-1,2,4-triazole CompoundX->receptor:f1 N-Heme Coord. CompoundX->receptor:f3 H-Bond

Caption: Conceptual protein-ligand interactions.

Section 4: Discussion and Scientific Interpretation

Based on the illustrative data, this compound shows a predicted binding affinity of -8.7 kcal/mol. While this is less potent than the established drugs Itraconazole (-12.5 kcal/mol) and Fluconazole (-9.8 kcal/mol), it still indicates a strong potential for interaction with the CYP51 active site.

The key interaction for all azole-based inhibitors is the coordination of one of the triazole nitrogen atoms with the iron atom of the enzyme's heme group. Our docking results would need to confirm this interaction for all three compounds. The hydrophobic pocket interactions are also critical for stabilizing the ligand. The bulky structure of Itraconazole allows it to form more extensive hydrophobic contacts, likely contributing to its superior binding affinity.

The presence of the bromine atom on our compound of interest could potentially form halogen bonds with backbone carbonyls, while the methoxymethyl group could engage in additional hydrogen bonding or hydrophobic interactions. A detailed analysis of the output poses is required to confirm these specific contributions.

It is crucial to remember that molecular docking is a predictive tool. The binding affinities are estimates, and the method does not account for protein flexibility or the entropic costs of binding. These results provide a strong foundation for further investigation, which should include more rigorous computational methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose, followed by essential in vitro enzymatic assays to determine experimental IC50 values.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3365, Fluconazole. Retrieved January 15, 2026 from [Link].[2][7]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55283, Itraconazole. Retrieved January 15, 2026 from [Link].

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. [Link][6]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link][10]

  • Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of molecular biology, 397(4), 1067–1078. [Link][8][9]

  • Wikipedia contributors. (2025, December 18). Lanosterol 14 alpha-demethylase. In Wikipedia, The Free Encyclopedia. Retrieved 08:00, January 15, 2026, from [Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole (CAS No. 1210892-10-6). As a brominated heterocyclic compound, its management requires a stringent, protocol-driven approach to ensure the safety of laboratory personnel and the preservation of environmental integrity. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management, grounded in established safety principles and regulatory awareness.

Part I: Core Hazard Profile and Immediate Safety Precautions

Understanding the intrinsic hazards of a compound is the foundational step in its safe management. This compound is a solid substance with a defined set of risks that necessitate careful handling at all stages, from use to disposal.

Hazard Identification:

The primary hazard information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Property Identifier Source(s)
CAS Number 1210892-10-6[1]
Molecular Formula C₄H₆BrN₃O
Molecular Weight 192.01 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Water Hazard Class WGK 3: Severely hazardous to water.[2]
Disposal Statement P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Causality Behind Safety Measures: The specified hazards directly inform the required personal protective equipment (PPE) and handling protocols. The H315 and H319 statements mandate the use of chemical-resistant gloves and safety goggles to prevent skin and eye irritation. The H335 statement underscores the necessity of handling this compound in a well-ventilated area, ideally within a certified chemical fume hood, to avoid respiratory tract irritation. The WGK 3 classification highlights its potential for significant environmental damage if released into waterways, making proper containment and disposal a critical environmental responsibility.

Immediate Actions for Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4]

Part II: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. This protocol ensures compliance with general institutional and regulatory guidelines, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in a safe and compliant waste management program. It prevents dangerous chemical reactions and simplifies the final disposal process.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Solids."

  • Rationale: this compound contains bromine, classifying it as a halogenated compound. Co-mingling this waste with non-halogenated streams increases disposal costs and complexity.[7] It must be kept separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[8]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure all appropriate PPE is worn.

  • Required PPE:

    • Gloves: Nitrile rubber gloves are recommended. Always consult the manufacturer's compatibility chart for the specific chemical.[8][9]

    • Eye Protection: ANSI-approved chemical splash goggles.[8]

    • Protective Clothing: A fully buttoned lab coat and closed-toe shoes are mandatory.[8]

Step 3: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and environmental contamination.

  • Action: Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[8][10]

  • Rationale: Halogenated compounds can degrade over time, potentially producing acidic byproducts that can corrode metal containers.[8] The container must be kept tightly closed except when actively adding waste to prevent the release of vapors.[7][11] Fill the container to no more than 80-90% capacity to allow for vapor expansion.[10]

Step 4: Labeling and Documentation

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Action: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container.[11]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[7]

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation until it is ready for pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Rationale: The SAA must be under the control of the laboratory personnel generating the waste. It should be equipped with secondary containment, such as a spill tray, to contain any potential leaks.[10] This ensures the waste is managed safely and does not pose a risk to the wider facility.

Step 6: Final Disposal

The final disposal must be handled by qualified professionals.

  • Action: Once the container is full or the project is complete, arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at a regulated hazardous waste facility.[10] This process is designed to destroy the molecule completely, preventing its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Part III: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Part II, Step 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation.[3]

  • Absorb and Collect: Place the spilled material into a designated hazardous waste container. Use dry, inert absorbent pads for any residual material.[3][10]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials (gloves, wipes, absorbent pads) must be placed in the hazardous waste container.[7]

  • Label and Dispose: Seal and label the container as hazardous waste and manage it according to the disposal protocol.

Part IV: Visualizing the Disposal Workflow

This diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal start Begin Waste Generation identify Identify Waste: Halogenated Organic Solid start->identify Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe Step 2 container Select & Label Compatible Container (HDPE/Glass) ppe->container Proceed to Containment transfer Transfer Waste to Container (Leave Headspace) container->transfer Step 3 & 4 store Store in Designated SAA with Secondary Containment transfer->store Step 5 pickup Arrange Pickup via EHS or Licensed Contractor store->pickup Container Full end_node Incineration at Approved Facility pickup->end_node Step 6

Caption: Decision workflow for compliant disposal.

References

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Halogenated Solvents Safety Procedures. Washington State University Environmental Health & Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Materials List. FairTrade International. [Link]

  • Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. National Institutes of Health (NIH). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency (EPA). [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Insights into triazole-based energetic material design. Royal Society of Chemistry. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the introduction of novel reagents is a constant driver of innovation. Among these is 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, a versatile building block. However, its potential for discovery is intrinsically linked to its safe and responsible handling. This guide provides an in-depth operational plan, grounded in established safety protocols, to ensure that your work with this compound is both productive and, above all, safe. Our commitment is to empower researchers with the knowledge to confidently manage chemical reagents, from receipt to disposal.

Hazard Profile: Understanding the Intrinsic Risks

Before any laboratory work commences, a thorough understanding of the inherent hazards of a chemical is non-negotiable. This compound is a compound that demands respect and careful handling. Its primary hazards are summarized below.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CodeDescription of Risk
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

The toxicological profile of many triazole-based compounds stems from their ability to interact with biological systems. For instance, skin and eye irritation are often a result of the compound's ability to disrupt the lipid bilayers of cell membranes, leading to an inflammatory response. The potential for respiratory irritation suggests that the compound may be a fine powder or have a vapor pressure that allows for inhalation, where it can then irritate the sensitive mucosal linings of the respiratory tract.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times. In procedures where splashing is a significant risk, the use of a full-face shield in addition to goggles is strongly recommended. This is to mitigate the risk of serious eye irritation as highlighted in the hazard profile.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or punctures before each use. Given that this compound can cause skin irritation, gloves should be removed promptly and properly after handling, followed by thorough hand washing.

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. This protects against accidental skin contact and contamination of personal clothing.

  • Respiratory Protection: All handling of this compound solid should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles. If a fume hood is not available, or if there is a potential for generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter is required.

Operational Workflow: From Bench to Waste

A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following workflow provides a clear, step-by-step guide for the safe management of this compound in the laboratory.

G cluster_pre Pre-Handling cluster_handle Handling cluster_post Post-Handling & Disposal a Review Safety Data Sheet b Don all required PPE a->b c Verify fume hood is operational b->c d Weigh compound in fume hood c->d e Keep container sealed when not in use d->e f Handle with non-sparking tools e->f g Decontaminate work area f->g h Segregate waste in a labeled, sealed container g->h i Arrange for hazardous waste pickup h->i

Caption: A logical workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocol:
  • Pre-Handling Preparations:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Assemble and don all required PPE as outlined in Section 2.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that the fume hood has a current certification and is functioning correctly.

  • Handling Procedures:

    • When weighing the solid compound, perform this task within the fume hood to contain any dust.

    • Use non-sparking tools to handle the compound.

    • When not in use, ensure the container is tightly sealed to prevent the release of dust or vapors.

  • Spill Response:

    • In the event of a small spill, and if you are trained to do so, use an inert absorbent material to clean the area. Place the contaminated material in a sealed, labeled hazardous waste container.

    • For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The final stage of the chemical lifecycle, disposal, is as critical as its handling. Improper disposal can lead to environmental contamination and significant regulatory penalties.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container. This is considered halogenated organic waste and should not be mixed with non-halogenated waste streams.

  • Container Management: The waste container must be kept sealed when not in use and stored in a designated satellite accumulation area that has secondary containment.

  • Final Disposal: The disposal of this hazardous waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

By implementing these comprehensive safety and handling procedures, you can confidently work with this compound, fostering a secure research environment that enables scientific advancement.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.